Technical Documentation Center

butyl 5-formyl-1H-imidazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: butyl 5-formyl-1H-imidazole-4-carboxylate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Butyl 5-formyl-1H-imidazole-4-carboxylate

CAS Number: 75040-54-9 Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Butyl 5-formyl-1H-imidazole-4-carboxylate is a versatile bifunctional heterocyclic building block crucial...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 75040-54-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butyl 5-formyl-1H-imidazole-4-carboxylate is a versatile bifunctional heterocyclic building block crucial in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive formyl group and a modifiable butyl ester on an imidazole core, makes it a valuable precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its significant applications in the development of therapeutic agents, particularly as an intermediate in the synthesis of kinase inhibitors and angiotensin II receptor antagonists.

Introduction: The Strategic Importance of Substituted Imidazoles

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its aromaticity, hydrogen bonding capabilities, and ability to act as both a proton donor and acceptor allow it to interact with a wide range of biological targets. The specific substitution pattern of butyl 5-formyl-1H-imidazole-4-carboxylate, with both an electrophilic aldehyde and a hydrolyzable ester, offers multiple points for diversification, making it a highly sought-after intermediate in drug discovery programs.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic data is fundamental for the successful application of this compound in synthesis and for its unambiguous identification.

Table 1: Physicochemical Properties of Butyl 5-formyl-1H-imidazole-4-carboxylate
PropertyValueSource
CAS Number 75040-54-9[1]
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.20 g/mol [1]
Appearance Pale yellow to brown powder/crystal[3]
Melting Point 97-100 °C[3]
Boiling Point 384.1 ± 22.0 °C (Predicted)[3]
Solubility Soluble in methanol[3]
pKa 8.87 ± 0.10 (Predicted)[3]
LogP 2.5 (at 25°C and pH 7.1)[3]
Spectroscopic Data

The following are representative spectroscopic data for the characterization of butyl 5-formyl-1H-imidazole-4-carboxylate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For imidazole derivatives, characteristic signals are observed for the imidazole ring protons and the substituents.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

    • N-H stretching (around 3376 cm⁻¹)[5]

    • C-H stretching (around 2961, 2872 cm⁻¹)[6]

    • C=O stretching of the ester and aldehyde (around 1650-1850 cm⁻¹)

    • C-N stretching (around 1486, 1440, 1367, 1325 cm⁻¹)[5]

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule, confirming its identity. The fragmentation of imidazole-carboxaldehydes is a characteristic feature.[7]

Synthesis of Butyl 5-formyl-1H-imidazole-4-carboxylate: A Tale of Two Reactions

The synthesis of this key intermediate can be approached via two primary and mechanistically distinct routes: the formylation of a pre-existing imidazole ester or the esterification of a formylated imidazole carboxylic acid. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Vilsmeier-Haack Formylation of Butyl 1H-imidazole-4-carboxylate

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]

  • Vilsmeier Reagent: The combination of POCl₃ and DMF generates the electrophilic chloroiminium ion (Vilsmeier reagent), which is reactive enough to formylate the electron-rich imidazole ring.[8]

  • Reaction Temperature: The reaction is typically carried out at a controlled temperature to prevent side reactions and ensure regioselectivity.[9]

  • Work-up: The reaction is quenched with ice water, and the pH is adjusted to hydrolyze the intermediate iminium salt to the final aldehyde.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve butyl 1H-imidazole-4-carboxylate (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure butyl 5-formyl-1H-imidazole-4-carboxylate.

Vilsmeier_Haack_Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier ImidazoleEster Butyl 1H-imidazole-4-carboxylate IminiumIntermediate Iminium Salt Intermediate Vilsmeier->IminiumIntermediate ImidazoleEster->IminiumIntermediate Electrophilic Attack FinalProduct Butyl 5-formyl-1H- imidazole-4-carboxylate IminiumIntermediate->FinalProduct Hydrolysis Hydrolysis Hydrolysis (Work-up)

Caption: Vilsmeier-Haack formylation workflow.

Route 2: Fischer Esterification of 5-formyl-1H-imidazole-4-carboxylic acid

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[10] This method is particularly useful if the corresponding carboxylic acid is readily available.

  • Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]

  • Excess Alcohol: Using an excess of n-butanol serves as both a reactant and a solvent, shifting the equilibrium towards the formation of the ester product according to Le Châtelier's principle.[12]

  • Removal of Water: The removal of water, a byproduct of the reaction, also drives the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus.[13]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 5-formyl-1H-imidazole-4-carboxylic acid (1 equivalent) and an excess of n-butanol (e.g., 10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours). Monitor the reaction progress by TLC.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to yield pure butyl 5-formyl-1H-imidazole-4-carboxylate.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products CarboxylicAcid 5-formyl-1H-imidazole- 4-carboxylic acid Ester Butyl 5-formyl-1H- imidazole-4-carboxylate CarboxylicAcid->Ester Butanol n-Butanol Butanol->Ester Catalyst H₂SO₄ (catalyst) Catalyst->Ester Heat Reflux Heat->Ester Water Water Ester->Water

Caption: Fischer esterification workflow.

Applications in Drug Discovery and Development

The dual functionality of butyl 5-formyl-1H-imidazole-4-carboxylate makes it a valuable synthon for creating libraries of compounds for high-throughput screening and for the targeted synthesis of potential drug candidates.

Intermediate in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Imidazole-based compounds have been extensively explored as kinase inhibitors.[2]

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in inflammatory responses.[2] Imidazole derivatives are known to be potent inhibitors of p38 MAP kinase.[14][15] The formyl group of butyl 5-formyl-1H-imidazole-4-carboxylate can be readily converted into various pharmacophores that can interact with the active site of the kinase, while the ester group can be modified to improve pharmacokinetic properties.

p38_Inhibitor_Synthesis Start Butyl 5-formyl-1H- imidazole-4-carboxylate Step1 Condensation/ Reductive Amination Start->Step1 Intermediate Substituted Imidazole Step1->Intermediate Step2 Further Functionalization Intermediate->Step2 Final p38 MAP Kinase Inhibitor Step2->Final

Caption: Synthetic route to p38 MAPK inhibitors.

Precursor for Angiotensin II Receptor Antagonists

Angiotensin II receptor antagonists are a class of drugs used to treat hypertension. Losartan, the first of this class, features a substituted imidazole ring.[16] The structural motifs present in butyl 5-formyl-1H-imidazole-4-carboxylate make it an excellent starting material for the synthesis of losartan analogues and other angiotensin II receptor blockers. The formyl group can be reduced to a hydroxymethyl group, a key feature of many sartans, and the ester can be hydrolyzed to the corresponding carboxylic acid, which is also a common pharmacophore in this class of drugs.[17]

Angiotensin_Antagonist_Synthesis Start Butyl 5-formyl-1H- imidazole-4-carboxylate Step1 Reduction of Aldehyde Start->Step1 Hydroxymethyl Hydroxymethyl Intermediate Step1->Hydroxymethyl Step2 Coupling with Biphenyl Moiety Hydroxymethyl->Step2 Final Angiotensin II Receptor Antagonist Step2->Final

Caption: Synthetic route to Angiotensin II antagonists.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling butyl 5-formyl-1H-imidazole-4-carboxylate. It is intended for research use only.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

Butyl 5-formyl-1H-imidazole-4-carboxylate is a strategically important building block in modern organic synthesis and medicinal chemistry. Its versatile reactivity, coupled with the biological significance of the imidazole scaffold, ensures its continued use in the pursuit of novel therapeutic agents. The synthetic routes and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this valuable compound.

References

  • Yanagisawa, H., Amemiya, Y., Kanazaki, T., et al. (1996). Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. Journal of Medicinal Chemistry, 39(1), 323-338. [Link]

  • Murry, J. A., Frantz, D. E., Soheili, A., et al. (2003). Synthetic methodology utilized to prepare substituted imidazole p38 MAP kinase inhibitors. Current Opinion in Drug Discovery & Development, 6(6), 906-923. [Link]

  • BenchChem. (n.d.). Butyl 5-Formyl-1H-imidazole-4-carboxylate | CAS 75040-54-9.
  • Naka, T., Kubo, K., & Inada, Y. (1993). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles. Journal of Medicinal Chemistry, 36(17), 2447-2457. [Link]

  • Gatta, F., Del Giudice, M. R., & Borioni, A. (1996). Design and synthesis of nonpeptide angiotensin II receptor antagonists featuring acyclic imidazole-mimicking structural units. Journal of Medicinal Chemistry, 39(16), 3146-3153. [Link]

  • University of California, Irvine. (n.d.). Experiment 22: The Fischer Esterification.
  • Murugan, K. (2014). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International Journal of Pharma and Bio Sciences, 5(2), 643-652. [Link]

  • Murugan, K. (2014). SYNTHESIS OF P38 MAP KINASE INHIBITOR ANALOGUES COMPOUNDS AND QUINOXALINONE DERIVATIVES. International Journal of Pharma and Bio Sciences, 5(2), 643-652. [Link]

  • ChEMBL. (n.d.). Document: Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazolecarboxylic acids. (CHEMBL1126750). Retrieved from [Link]

  • ChEMBL. (n.d.). Document: Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carbo... Retrieved from [Link]

  • BenchChem. (n.d.). Butyl 5-Formyl-1H-imidazole-4-carboxylate|CAS 75040-54-9.
  • PubChem. (n.d.). 2-Butyl-5-formylimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Chem 222 Lab Manual. (n.d.). Experiment 22. The Fischer Esterification.
  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(1), 163. [Link]

  • Parmar, M. B., Pandya, J. H., & Vara, M. K. (2023). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H -imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. Journal of Scientific Research, 15(2), 509-518. [Link]

  • ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Joo, J. M., et al. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol. The Royal Society of Chemistry. [Link]

  • Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-56. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).
  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved from [Link]

  • BenchChem. (n.d.). Vilsmeier-Haack Formylation of N-Boc-Carbazole: A Detailed Guide for Researchers.
  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of imidazole‐based carboxylate (1) (A), and digested MOF‐5@imidazolium iodide (1) catalyst (B).
  • Sílice (CSIC). (1986). Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives. Retrieved from [Link]

  • Kang, J. T., Li, Z. G., Xu, J. W., & Wei, Y. (2010). tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2185. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Jurnal UPI. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Jurnal UPI, 1(1), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Butylimidazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-formyl-1-methyl-1h-imidazole-4-carboxylic acid. Retrieved from [Link]

  • Amanote Research. (n.d.). Tert-Butyl 4-Formyl-1h-Imidazole-1-Carboxylate.

Sources

Exploratory

Technical Guide: Synthesis of Butyl 5-formyl-1H-imidazole-4-carboxylate

Executive Summary & Strategic Importance Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9) is a bifunctional imidazole scaffold critical in the development of angiotensin II receptor antagonists and purine mimet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9) is a bifunctional imidazole scaffold critical in the development of angiotensin II receptor antagonists and purine mimetics. Its structural versatility lies in the orthogonal reactivity of its substituents: the electrophilic formyl group (C5) allows for Knoevenagel condensations or reductive aminations, while the butyl ester (C4) serves as a masked carboxylic acid or a lipophilic handle.

This guide details two high-fidelity synthetic pathways:

  • The Vilsmeier-Haack Formylation (Method A): The preferred industrial route due to cost-efficiency and scalability.

  • The Manganese(IV) Oxide Oxidation (Method B): A mild, laboratory-scale route offering superior regioselectivity and purity.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule at its most labile or strategic bonds. The imidazole core is electron-rich, making it susceptible to electrophilic aromatic substitution (EAS) at the C5 position.

  • Disconnection 1 (C-C Bond Formation): Removal of the formyl group leads to butyl 1H-imidazole-4-carboxylate . This suggests a direct formylation strategy.

  • Disconnection 2 (Functional Group Interconversion): The formyl group can be derived from the oxidation of a primary alcohol. This leads to butyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate .

Pathway Visualization

Retrosynthesis Target TARGET: Butyl 5-formyl-1H-imidazole-4-carboxylate PrecursorA Precursor A: Butyl 1H-imidazole-4-carboxylate Target->PrecursorA C-C Disconnection (Vilsmeier-Haack) PrecursorB Precursor B: Butyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate Target->PrecursorB Oxidation (MnO2) StartMat Starting Materials: Imidazole-4-carboxylic acid (or Glycine derivatives) PrecursorA->StartMat Esterification PrecursorB->StartMat Hydroxymethylation

Figure 1: Retrosynthetic logic flow identifying the two primary precursors for the target molecule.

Method A: Vilsmeier-Haack Formylation (Industrial Standard)

This method utilizes the electron-rich nature of the imidazole ring to introduce the aldehyde group directly. It is the most direct route if the ester precursor is available.

Mechanistic Insight

The reaction involves the generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. This electrophile attacks the C5 position of the imidazole. The butyl ester at C4 exerts an electron-withdrawing effect, potentially deactivating the ring; however, the N1-H tautomer allows sufficient electron density at C5 for the reaction to proceed, often requiring elevated temperatures compared to simple pyrroles.

Experimental Protocol

Reagents:

  • Butyl 1H-imidazole-4-carboxylate (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent & Reagent, 5-10 volumes)

Step-by-Step Workflow:

  • Reagent Formation: In a dry reactor under N₂ atmosphere, cool DMF to 0°C. Add POCl₃ dropwise over 30 minutes. Caution: Exothermic reaction. Stir for 30 minutes to generate the Vilsmeier salt (white precipitate may form).

  • Substrate Addition: Dissolve Butyl 1H-imidazole-4-carboxylate in minimal DMF and add to the Vilsmeier complex at 0°C.

  • Cyclization/Formylation: Allow the mixture to warm to Room Temperature (RT), then heat to 70–80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (lower Rf) should disappear.

  • Hydrolysis (Quenching): Cool the reaction mass to 0°C. Pour slowly into crushed ice/saturated Sodium Acetate (NaOAc) solution.

    • Why NaOAc? It buffers the solution to pH 5–6, preventing the hydrolysis of the butyl ester while hydrolyzing the iminium intermediate to the aldehyde.

  • Isolation: Extract the aqueous phase with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

Data Summary
ParameterSpecification
Yield 65% – 75%
Appearance Pale yellow to off-white solid
Key Impurity Chlorinated byproducts (if Temp > 90°C)
Safety POCl₃ releases HCl gas; requires scrubber.

Method B: Selective Oxidation (High Purity/Lab Scale)

For applications requiring high regiochemical purity (avoiding 2-formyl isomers), the oxidation of the hydroxymethyl precursor is superior. This method uses Activated Manganese(IV) Oxide (MnO₂) , which selectively oxidizes allylic/benzylic alcohols to aldehydes without over-oxidation to carboxylic acids.

Mechanistic Insight

MnO₂ acts as a heterogeneous oxidant. The mechanism involves the adsorption of the alcohol onto the MnO₂ surface, formation of a manganate ester, and subsequent radical abstraction of the alpha-proton. The reaction is highly solvent-dependent (DCM or Chloroform preferred).

Experimental Protocol

Reagents:

  • Butyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (1.0 eq)

  • Activated MnO₂ (5.0 - 10.0 eq)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Workflow:

  • Preparation: Suspend the hydroxymethyl precursor in DCM (0.1 M concentration).

  • Oxidation: Add Activated MnO₂ in portions.

    • Note: Commercial MnO₂ varies in activity. "Activated" grade is essential.

  • Agitation: Reflux the suspension (approx. 40°C) with vigorous stirring for 12–24 hours.

    • Self-Validating Check: The reaction is complete when the UV baseline of the alcohol disappears (HPLC) or TLC shows a new, less polar spot.

  • Filtration: Filter the hot mixture through a pad of Celite to remove the manganese oxides. Wash the pad thoroughly with hot DCM/MeOH (9:1) to recover adsorbed product.

  • Isolation: Evaporate the solvent under reduced pressure. The product often crystallizes upon cooling.

Comparison of Methods
FeatureMethod A (Vilsmeier)Method B (MnO₂ Oxidation)
Scalability High (Kg scale)Moderate (reagent volume high)
Cost LowMedium (MnO₂ cost/disposal)
Selectivity Good (C5 vs C2)Excellent (Pre-determined)
Conditions Harsh (Acidic, Heat)Mild (Neutral)

Process Flow & Logic Diagram

The following diagram illustrates the decision matrix and chemical flow for synthesizing the target, highlighting the critical control points (CCPs).

SynthesisFlow Start Start: Imidazole-4-carboxylic acid Esterification Step 1: Esterification (n-Butanol, H+) Start->Esterification Intermediate1 Butyl 1H-imidazole-4-carboxylate Esterification->Intermediate1 Decision Decision Point Intermediate1->Decision RouteA Route A: Vilsmeier-Haack (POCl3/DMF, 70°C) Decision->RouteA Industrial Scale RouteB_Step1 Route B1: Hydroxymethylation (HCHO, Heat) Decision->RouteB_Step1 High Purity Req. Target TARGET: Butyl 5-formyl-1H-imidazole-4-carboxylate RouteA->Target Hydrolysis (pH 6) RouteB_Step2 Route B2: Oxidation (MnO2, Reflux) RouteB_Step1->RouteB_Step2 Intermed: Hydroxymethyl ester RouteB_Step2->Target

Figure 2: Logical workflow for selecting the synthesis route based on scale and purity requirements.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Aldehyde (-CHO): Distinct singlet at δ 9.8 – 10.2 ppm .

    • Imidazole C2-H: Singlet at δ 7.8 – 8.0 ppm .

    • Butyl Ester: Triplet (~0.9 ppm, CH₃), Multiplets (1.3–1.7 ppm, CH₂-CH₂), Triplet (~4.2 ppm, O-CH₂).

  • IR Spectroscopy:

    • C=O (Ester): ~1710–1725 cm⁻¹.

    • C=O (Aldehyde): ~1660–1680 cm⁻¹ (often lowered due to conjugation).

    • NH Stretch: Broad band ~3100–3300 cm⁻¹.

References

  • BenchChem. "Butyl 5-Formyl-1H-imidazole-4-carboxylate | CAS 75040-54-9." Retrosynthetic analysis and functional group interconversion strategies.Link[1]

  • Parmar, M. B., et al. "Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)..." Bangladesh Journal of Scientific and Industrial Research, 2022. (Describes Vilsmeier formylation on related imidazole scaffolds). Link[1][2][3]

  • Guidechem. "Synthesis of Ethyl imidazole-4-carboxylate." Detailed protocol for the ester precursor synthesis.4[1][3]

  • Álvarez, D., et al. "Catalytic screening... MnO2 oxidation."[5][6] University of Sevilla. (Mechanistic details on MnO2 oxidation of heterocyclic alcohols). 7

  • Poyraz, S., et al. "Initial 5-formyl-1H-imidazole-4-carboxamide derivatives."[8] ResearchGate.[8] (Discusses the reactivity of the 5-formyl-4-carboxylate scaffold). 8

Sources

Foundational

Comprehensive Spectroscopic Characterization of Butyl 5-Formyl-1H-imidazole-4-carboxylate

Technical Guide & Whitepaper Executive Summary & Core Directive Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9) is a specialized bifunctional heterocyclic building block.[1][2][3] Unlike its more common analog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary & Core Directive

Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9) is a specialized bifunctional heterocyclic building block.[1][2][3] Unlike its more common analogs (methyl/ethyl esters) or the structurally distinct "2-butyl" alkylated imidazoles used in sartan drug synthesis, this compound features a butyl ester at position 4 and a reactive formyl group at position 5 .

This guide provides an authoritative spectroscopic profile to assist in the precise identification, quality control, and differentiation of this molecule from its regioisomers. The protocols herein prioritize self-validating logic: every spectral signal is cross-referenced with structural connectivity to ensure 100% confidence in characterization.

Chemical Identity & Structural Context[3][4][5][6][7][8][9][10]

Nomenclature & Identifiers[6][11][12]
  • IUPAC Name: Butyl 5-formyl-1H-imidazole-4-carboxylate[1][2][3][4][5]

  • CAS Number: 75040-54-9[1][2][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [3][5]
  • Molecular Weight: 196.20 g/mol

  • Key Structural Features:

    • Imidazole Core: Amphoteric, subject to tautomerism (

      
      -H vs 
      
      
      
      -H).
    • C4-Position: Butyl ester (lipophilic tail).

    • C5-Position: Formyl group (aldehyde, electrophilic handle).

Critical Distinction

Warning: Do not confuse this compound with 2-butyl-4-chloro-5-formylimidazole (CAS 83857-96-9), the key intermediate for Losartan. In the target molecule (CAS 75040-54-9), the "butyl" refers to the ester chain , not an alkyl substituent on the C2 ring carbon.

StructuralDistinction Target TARGET MOLECULE Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9) Feature1 Butyl Group Location: Ester Oxygen (O-Butyl) Target->Feature1 Has Confuser COMMON CONFUSER 2-Butyl-4-chloro-5-formylimidazole (CAS 83857-96-9) Feature2 Butyl Group Location: C2 Ring Carbon (C-Butyl) Confuser->Feature2 Has Feature1->Feature2 DISTINCT FROM

Figure 1: Structural differentiation between the target ester and common alkylated imidazole intermediates.

Detailed Spectroscopic Data

The following data sets are synthesized from high-field NMR analysis and standard functional group correlations for 4,5-disubstituted imidazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl


 (Chloroform-d) or DMSO-d

. Note: In CDCl

, the NH proton is often broad or invisible due to exchange. In DMSO-d

, it is a sharp singlet downfield.
Table 1:

H NMR Assignment (400 MHz, CDCl

)
Position / GroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
-CHO 9.80 – 10.10Singlet (s)1H-Diagnostic aldehyde proton; deshielded by anisotropy.
NH > 10.5Broad (br s)1H-Imidazole N-H. Chemical shift varies highly with concentration and solvent.
C2-H 7.80 – 7.95Singlet (s)1H-Aromatic proton between nitrogens. Shifts downfield in DMSO (~8.0 ppm).
O-CH

-
4.35 – 4.45Triplet (t)2H6.8 - 7.1

-Methylene of butyl ester. Deshielded by oxygen.
-CH

-
1.70 – 1.80Pentet (m)2H~7.0

-Methylene of butyl chain.
-CH

-
1.40 – 1.50Sextet (m)2H~7.5

-Methylene of butyl chain.
-CH

0.95 – 1.00Triplet (t)3H7.4Terminal methyl group.
Table 2:

C NMR Assignment (100 MHz, CDCl

)
Carbon TypeShift (

, ppm)
Description
Aldehyde (C=O) 185.0 – 188.0Most downfield signal; characteristic of conjugated aldehydes.
Ester (C=O) 160.0 – 163.0Carbonyl of the butyl ester.
C2 (Imidazole) 138.0 – 140.0Methine carbon between nitrogens.
C4/C5 (Quaternary) 130.0 – 145.0Broad signals due to tautomerism; often close to each other.
O-CH

65.0 – 66.0Aliphatic carbon attached to oxygen.
Butyl CH

30.5 – 31.0

-carbon.
Butyl CH

19.0 – 19.5

-carbon.
Butyl CH

13.5 – 14.0Terminal methyl.
Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" identity check.

  • 3200 – 3100 cm

    
    :  N-H stretching (Broad band, H-bonded).
    
  • 2960, 2870 cm

    
    :  C-H stretching (Aliphatic butyl chain).
    
  • 1715 – 1730 cm

    
    :  C=O stretching (Ester). Note: Ester carbonyls typically appear at higher wavenumbers than conjugated aldehydes.
    
  • 1660 – 1680 cm

    
    :  C=O stretching (Aldehyde). Lower frequency due to conjugation with the imidazole ring.
    
  • 1550 – 1500 cm

    
    :  C=C / C=N ring stretching (Imidazole skeletal vibrations).
    
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Molecular Ion

    
    :  m/z 197.1.
    
  • Adducts: Common adducts include

    
     (m/z 219.1) and 
    
    
    
    (dimer).
  • Fragmentation Pattern:

    • Loss of Butyl group (

      
      ): m/z ~141 (Acid fragment).
      
    • Loss of CO (Aldehyde): m/z ~169.

Experimental Protocols

Sample Preparation for NMR

To ensure sharp resolution of the aldehyde and NH protons, proper drying is essential.

  • Mass: Weigh ~5-10 mg of the sample into a clean vial.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (preferred for solubility and observing labile protons) or CDCl
    
    
    
    (if checking lipophilic impurities).
  • Filtration: If the solution is cloudy, filter through a 0.2

    
    m PTFE syringe filter directly into the NMR tube.
    
  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    5 seconds to ensure accurate integration of the aldehyde proton.
Quality Control Workflow

The following workflow ensures the material meets the stringent requirements for use as a pharmaceutical intermediate.

QC_Workflow Start Raw Material Receipt (Butyl 5-formyl-1H-imidazole-4-carboxylate) IR_Check Step 1: FT-IR Check C=O (1660 & 1720 cm-1) Start->IR_Check Solubility Step 2: Solubility Check (DMSO/Methanol) IR_Check->Solubility HPLC Step 3: HPLC Purity (Reverse Phase C18) Solubility->HPLC NMR Step 4: 1H NMR Confirm Structure & Butyl Integration HPLC->NMR Decision Decision Gate NMR->Decision Pass RELEASE For Synthesis Decision->Pass Purity > 98% Fail REJECT Recrystallize/Discard Decision->Fail Purity < 98%

Figure 2: Standardized Quality Control Workflow for Imidazole Intermediates.

HPLC Method (Generic)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Imidazole absorption) and 280 nm (Aldehyde conjugation).

  • Retention Time: The butyl ester will elute significantly later than the methyl/ethyl analogs due to increased lipophilicity.

References

  • BenchChem. Butyl 5-Formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9) Product Description and Applications. Retrieved from

  • PubChem. 2-Butyl-5-formylimidazole (Related Compound Context). National Library of Medicine. Retrieved from

  • ChemicalBook. 2-Butyl-4-chloro-5-formylimidazole Properties (For differentiation). Retrieved from

  • MDPI. Synthesis of Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (Analogous spectral data). Retrieved from

Sources

Exploratory

safety and handling of butyl 5-formyl-1H-imidazole-4-carboxylate

An In-depth Technical Guide to the Safety and Handling of Butyl 5-formyl-1H-imidazole-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach to Laboratory Safety In t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of Butyl 5-formyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Laboratory Safety

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and application of novel chemical entities are paramount. Among these, heterocyclic compounds, and specifically imidazole derivatives, represent a cornerstone of modern medicinal chemistry. Butyl 5-formyl-1H-imidazole-4-carboxylate, with its versatile functional groups, is a valuable intermediate in the construction of complex molecular architectures.[1] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the safe handling, storage, and disposal of this compound. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally related compounds and established principles of laboratory safety to offer a robust framework for risk mitigation. Our approach is grounded in the understanding that true scientific integrity is intrinsically linked to a culture of safety.

Chemical and Physical Identity

Butyl 5-formyl-1H-imidazole-4-carboxylate is a substituted imidazole, a class of heterocyclic aromatic compounds that are integral to many biological processes and pharmaceutical agents.[1][2] Its structure, featuring a butyl ester and a formyl group, makes it a bifunctional building block for organic synthesis.[1]

Property Value Source
CAS Number 75040-54-9[1]
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.2 g/mol [1]
Appearance Assumed to be a solid (powder or crystalline) based on related compounds.Inferred from related compounds
Solubility Expected to be soluble in organic solvents like methanol.Inferred from[3]

Hazard Identification and Risk Assessment

Due to the lack of a specific Safety Data Sheet for butyl 5-formyl-1H-imidazole-4-carboxylate, a hazard assessment must be conducted by analogy to structurally similar compounds and the parent imidazole scaffold.

2.1. GHS Classification (Predicted)

The following Globally Harmonized System (GHS) classifications are extrapolated from related imidazole derivatives.

Hazard Class Hazard Statement Basis of Analogy
Skin Sensitization, Category 1H317: May cause an allergic skin reaction.Based on 2-butyl-5-formylimidazole and 2-butyl-4-chloro-5-formylimidazole.[4][5][6][7]
Skin Corrosion/Irritation, Category 2H315: Causes skin irritation.Based on imidazole-4-carboxaldehyde and 2-butyl-1H-imidazole-5-carboxaldehyde.[8][9]
Serious Eye Damage/Eye Irritation, Category 2H319: Causes serious eye irritation.Based on imidazole-4-carboxaldehyde and 2-butyl-1H-imidazole-5-carboxaldehyde.[8][9]
Hazardous to the Aquatic Environment, Long-Term Hazard, Category 2 or 3H411/H412: Toxic/Harmful to aquatic life with long lasting effects.Based on 2-butyl-5-formylimidazole and 2-butyl-4-chloro-5-formylimidazole.[4][5][6][7]
Acute Toxicity, Oral (Predicted)Harmful if swallowed.Based on imidazole.[10]
Reproductive Toxicity (Predicted)May damage the unborn child.Based on imidazole.[10]

2.2. NFPA 704 Hazard Diamond (Predicted)

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards of a chemical.[1][11][12][13]

Predicted NFPA 704 Diamond for Butyl 5-formyl-1H-imidazole-4-carboxylate.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential when handling this compound.

3.1. Engineering Controls

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[12][14]

  • Ventilation: Ensure adequate general laboratory ventilation.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling butyl 5-formyl-1H-imidazole-4-carboxylate:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.[14]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. Gloves must be inspected for tears or pinholes before use and should be changed frequently, especially if contamination is suspected.[11][12]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[11][12]

  • Footwear: Closed-toe shoes are required in the laboratory at all times.

Experimental Protocols: A Framework for Safe Operation

The following protocols are designed to be self-validating systems, incorporating safety checks and best practices at each step.

4.1. Weighing and Transfer of Solid Compound

Weighing_Protocol A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Tare Weighing Vessel B->C D Carefully Transfer Solid C->D E Close Primary Container D->E F Weigh Transferred Solid E->F G Clean Spatula and Weighing Area F->G H Dispose of Contaminated Wipes G->H

Workflow for Safely Weighing and Transferring the Solid Compound.

Step-by-Step Methodology:

  • Preparation: Before starting, ensure that the chemical fume hood is operational and that all necessary PPE is readily available.

  • Don PPE: Put on nitrile gloves, chemical safety goggles, and a lab coat.

  • Tare Vessel: Place a clean, dry weighing vessel on the analytical balance within the fume hood and tare the balance.

  • Transfer Solid: Using a clean spatula, carefully transfer the desired amount of butyl 5-formyl-1H-imidazole-4-carboxylate from the primary container to the weighing vessel. Avoid creating dust.

  • Secure Primary Container: Immediately and securely close the lid of the primary container.

  • Final Weighing: Record the mass of the transferred solid.

  • Decontamination: Clean the spatula and any minor spills on the balance or work surface with a damp cloth or paper towel.

  • Waste Disposal: Dispose of any contaminated wipes or weighing paper in a designated solid waste container.

4.2. Preparation of a Stock Solution

Solution_Preparation A Weigh Solid in Fume Hood B Add Solvent to Vessel A->B C Gently Swirl to Dissolve B->C D Cap and Label Solution C->D E Store Appropriately D->E

Workflow for Preparing a Stock Solution.

Step-by-Step Methodology:

  • Weigh Solid: Following the protocol in section 4.1, weigh the required amount of the solid compound into a suitable flask or beaker.

  • Add Solvent: In the fume hood, add the desired solvent to the vessel containing the solid.

  • Dissolution: Gently swirl the vessel to dissolve the solid. If necessary, use a magnetic stirrer.

  • Labeling: Once dissolved, cap the container and clearly label it with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the solution according to the guidelines in Section 5.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous situations.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][12]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10][12] Imidazole derivatives can be sensitive to light and air.[8]

  • Segregation: Store dry solids separately from liquids.[8]

Disposal of Waste

All waste containing butyl 5-formyl-1H-imidazole-4-carboxylate must be treated as hazardous waste.

  • Waste Segregation: Segregate waste into dedicated containers for halogenated or non-halogenated solid and liquid waste, as appropriate.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[11]

  • Disposal Procedure: Follow your institution's guidelines for the disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for specific instructions and to arrange for waste pickup.[11][14] High-temperature incineration is the preferred method for the destruction of halogenated organic compounds.[14]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

7.1. Spills

  • Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent material and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

7.2. First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

Synthesis and Reactivity Insights

A foundational understanding of the synthesis and reactivity of butyl 5-formyl-1H-imidazole-4-carboxylate can inform safer handling and experimental design.

8.1. Synthetic Pathways

The synthesis of this molecule typically involves the construction of the imidazole ring followed by functional group manipulations.

Synthesis_Pathway A Starting Materials (e.g., α-dicarbonyl, aldehyde, ammonia) B Imidazole Ring Formation A->B C Esterification at C-4 B->C D Regioselective Formylation at C-5 (e.g., Vilsmeier-Haack) C->D E Butyl 5-formyl-1H-imidazole-4-carboxylate D->E

Sources

Foundational

solubility of butyl 5-formyl-1H-imidazole-4-carboxylate in common solvents

An In-Depth Technical Guide to the Solubility of Butyl 5-Formyl-1H-imidazole-4-carboxylate in Common Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Butyl 5-Formyl-1H-imidazole-4-carboxylate in Common Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of butyl 5-formyl-1H-imidazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing its solubility, detailed methodologies for experimental determination, and predictive insights into its behavior in a range of common laboratory solvents. The guide emphasizes the causal relationships between molecular structure, solvent properties, and solubility outcomes, in line with established scientific principles and regulatory expectations.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] Poor solubility can lead to unpredictable results in preclinical assays, hinder formulation development, and ultimately contribute to the failure of promising drug candidates. Therefore, a thorough understanding and early assessment of solubility are paramount in the drug discovery and development process.[1]

This guide focuses on butyl 5-formyl-1H-imidazole-4-carboxylate, a heterocyclic compound featuring a polar imidazole core, a hydrogen-bonding formyl group, and a moderately non-polar butyl ester. This combination of functional groups suggests a nuanced solubility profile that will be explored in detail.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play.[2][3] For butyl 5-formyl-1H-imidazole-4-carboxylate, the following structural features are key determinants of its solubility:

  • The Imidazole Ring: The imidazole ring is a polar, aromatic heterocycle.[4][5] It possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen), making it capable of strong interactions with polar and protic solvents.[4][6]

  • The Formyl Group (-CHO): The aldehyde functionality is polar and can act as a hydrogen bond acceptor. This group enhances the molecule's affinity for polar solvents.

  • The Butyl Ester Group (-COOBu): The butyl ester introduces a non-polar, lipophilic character to the molecule. This moiety will favor interactions with less polar, organic solvents.

The overall solubility will be a balance between the hydrophilic character of the imidazole and formyl groups and the lipophilic nature of the butyl chain.

The Role of Solvent Polarity

Solvents are broadly classified as polar or non-polar, and polar solvents can be further categorized as protic (containing O-H or N-H bonds) or aprotic.[7]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with all the polar functionalities of the target molecule, leading to strong solute-solvent interactions and potentially high solubility.[7][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipole moments and can accept hydrogen bonds, but they cannot donate them. They are expected to be good solvents for the target compound due to dipole-dipole interactions and their ability to accept a hydrogen bond from the imidazole N-H.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The polar nature of the imidazole and formyl groups will likely limit the solubility of butyl 5-formyl-1H-imidazole-4-carboxylate in these solvents.

The interplay of these factors is visually represented in the following diagram:

cluster_solute Butyl 5-formyl-1H-imidazole-4-carboxylate cluster_solvent Solvent Properties Solute Core Molecule Imidazole Imidazole Ring (Polar, H-bond donor/acceptor) Solute->Imidazole Formyl Formyl Group (Polar, H-bond acceptor) Solute->Formyl ButylEster Butyl Ester (Non-polar) Solute->ButylEster Solubility Solubility Outcome Imidazole->Solubility Favors Polar Solvents Formyl->Solubility Favors Polar Solvents ButylEster->Solubility Favors Non-Polar Solvents PolarProtic Polar Protic (e.g., Water, Methanol) PolarProtic->Solubility Strong H-bonding PolarAprotic Polar Aprotic (e.g., DMSO, DMF) PolarAprotic->Solubility Dipole-dipole interactions NonPolar Non-Polar (e.g., Hexane) NonPolar->Solubility Weak interactions

Caption: Intermolecular forces influencing solubility.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination remains the cornerstone of solubility assessment. The choice of method often depends on the stage of drug development.

High-Throughput Screening (HTS) for Early-Stage Assessment

In early drug discovery, where numerous compounds are synthesized, high-throughput screening (HTS) methods are employed for rapid solubility assessment.[1] These methods prioritize speed and low sample consumption.

3.1.1. Nephelometry-Based HTS Protocol

Laser nephelometry is a fast method that detects precipitated compound by measuring light scattering in a 96-well plate format.[9]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of butyl 5-formyl-1H-imidazole-4-carboxylate in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • Addition to Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low and constant (e.g., 1-5%) to minimize its co-solvent effect.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Nephelometric Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

A 1. Prepare Stock Solution in DMSO B 2. Serial Dilution in 96-well plate A->B C 3. Add Aqueous Buffer B->C D 4. Incubate with Shaking C->D E 5. Measure Turbidity (Nephelometry) D->E F Result: Kinetic Solubility E->F

Caption: High-throughput kinetic solubility workflow.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[10] It is more time- and resource-intensive than HTS methods but provides a more accurate and reliable measure of a compound's intrinsic solubility.[10][11] This method is crucial for lead optimization and formulation development.[11]

3.2.1. Shake-Flask Protocol

Materials:

  • Butyl 5-formyl-1H-imidazole-4-carboxylate (solid)

  • Selected solvents (e.g., water, pH buffers, ethanol, methanol, DMSO, etc.)

  • Scintillation vials or other suitable containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Addition of Excess Solute: Add an excess amount of solid butyl 5-formyl-1H-imidazole-4-carboxylate to a known volume of the chosen solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution and Analysis: Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-72h) with Shaking at Constant Temp. A->B C 3. Settle and Separate Phases B->C D 4. Filter Supernatant C->D E 5. Dilute Filtrate D->E F 6. Quantify Concentration (UV-Vis or HPLC) E->F G Result: Equilibrium Solubility F->G

Caption: Shake-flask method for equilibrium solubility.

Regulatory Considerations: ICH Guidelines

For pharmaceutical development, solubility studies should be conducted in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The ICH M9 guideline on the Biopharmaceutics Classification System (BCS) defines a drug substance as "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[13][14][15]

Predicted Solubility Profile and Data

Table 1: Predicted Equilibrium Solubility of Butyl 5-Formyl-1H-imidazole-4-carboxylate in Common Solvents at 25°C

SolventPolarity IndexSolvent TypePredicted Solubility (mg/mL)Rationale
Hexane0.1Non-Polar< 0.1Very low; dominated by weak van der Waals forces.
Toluene2.4Non-Polar, Aromatic0.1 - 1.0Low; some interaction with the aromatic imidazole ring.
Dichloromethane3.1Polar Aprotic1.0 - 10Moderate; dipole-dipole interactions.
Ethyl Acetate4.4Polar Aprotic10 - 50Good; ester group is compatible, some polarity.
Acetonitrile5.8Polar Aprotic> 50High; strong dipole-dipole interactions.
Ethanol4.3Polar Protic> 100Very high; strong hydrogen bonding with all polar groups.
Methanol5.1Polar Protic> 100Very high; strong hydrogen bonding.
Dimethyl Sulfoxide (DMSO)7.2Polar Aprotic> 100Very high; strong H-bond acceptor and polar interactions.
N,N-Dimethylformamide (DMF)6.4Polar Aprotic> 100Very high; strong H-bond acceptor and polar interactions.
Water (pH 7.0)10.2Polar Protic0.1 - 1.0Low to moderate; butyl chain limits aqueous solubility.

Disclaimer: The data in this table are predictive and for illustrative purposes. Actual experimental values may vary.

Conclusion and Future Directions

Butyl 5-formyl-1H-imidazole-4-carboxylate is predicted to exhibit a solubility profile that favors polar organic solvents, particularly those capable of hydrogen bonding. Its solubility in non-polar solvents is expected to be limited. While its aqueous solubility is likely to be modest due to the lipophilic butyl group, this could potentially be modulated by pH, given the amphoteric nature of the imidazole ring.

For researchers and drug development professionals working with this compound, the following are recommended:

  • Experimental Verification: The predicted solubility profile should be confirmed experimentally using the shake-flask method to obtain reliable equilibrium solubility data.

  • pH-Dependent Solubility: A pH-solubility profile should be determined in aqueous buffers ranging from pH 1.2 to 7.4 to assess the impact of ionization on solubility, which is critical for predicting oral absorption.

  • Co-solvent and Formulation Studies: For applications requiring higher aqueous concentrations, the use of co-solvents or other formulation strategies should be investigated.

By combining theoretical understanding with rigorous experimental validation, a comprehensive solubility profile for butyl 5-formyl-1H-imidazole-4-carboxylate can be established, facilitating its effective use in research and development.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Rowan. Predicting Solubility. [Link]

  • Fiveable. (2025, August 15). Solvent Polarity Definition - Intro to Chemistry Key Term. [Link]

  • AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

  • ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

  • SpringerLink. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • ACS Publications. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • ACS Publications. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

  • Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. [Link]

  • Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]

  • Oreate AI Blog. (2025, December 24). The Dance of Polarity: How It Shapes Solubility. [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • PubMed. (2001, March 1). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

  • NETZSCH. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • CrystEngComm. (2025, August 10). Solid state hydrogen bonding in imidazole derivatives: A persistent tape motif. [Link]

  • FLORE. Imidazole in Aqueous Solution: Hydrogen Bond Interactions and Structural Reorganization with Concentration. [Link]

  • Thermo Scientific Alfa Aesar. Ethyl imidazole-4-carboxylate, 98% 5 g. [Link]

  • PMC. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • Semantic Scholar. (2020, March 31). Hydrogen bonding framework in imidazole derivatives: Crystal structure and Hirshfeld surface analysis. [Link]

  • Metallomics (RSC Publishing). Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. [Link]

  • PMC. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

  • ResearchGate. (2025, August 6). Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020, July 26). a review article on synthesis of imidazole derivatives. [Link]

  • Journal of the American Chemical Society. (2007, September 27). Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. [Link]

  • Academia.edu. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]

  • lookchem. Cas 61985-23-7,1H-Imidazole-1-carboxylic acid, methyl ester (9CI). [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Formylation of Imidazole Esters

Executive Summary The introduction of a formyl group (-CHO) onto an imidazole ester scaffold is a pivotal transformation in the synthesis of antihypertensive agents (e.g., Angiotensin II receptor antagonists like Losarta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a formyl group (-CHO) onto an imidazole ester scaffold is a pivotal transformation in the synthesis of antihypertensive agents (e.g., Angiotensin II receptor antagonists like Losartan, Olmesartan) and purine analogs. However, the presence of an electron-withdrawing ester group deactivates the imidazole ring toward classical electrophilic aromatic substitution (EAS), rendering standard Vilsmeier-Haack conditions often ineffective for direct C-H formylation.[1]

This guide details three field-proven strategies to overcome these electronic and regiochemical challenges:

  • Kinetic Lithiation (C2-Formylation): Utilizing the acidity of the C2 proton.

  • Halogen-Metal Exchange (C4/C5-Formylation): For precise regiocontrol bypassing natural acidity trends.

  • Vilsmeier-Haack Cyclization/Functionalization: A specialized industrial protocol for converting imidazolones to chloro-aldehydes.[1]

Strategic Analysis: Method Selection

The selection of the formylation strategy depends entirely on the desired position of the aldehyde and the existing substitution pattern.

FeatureMethod A: Direct Lithiation Method B: Halogen-Metal Exchange Method C: Vilsmeier-Haack
Primary Target C2 Position (Kinetic product)C5 (or C4) Position C5 Position (with C4-Cl)
Mechanism Deprotonation (

driven)
Li/Br Exchange (Fastest)Electrophilic Attack / Chlorination
Substrate Req. N-Protected Imidazole EsterBromo-imidazole EsterImidazolone (Oxo-imidazole)
Key Reagent n-BuLi or LDA / DMFi-PrMgCl or n-BuLi / DMFPOCl

/ DMF
Limitation Requires cryogenic temps (-78°C)Requires brominated precursorSubstrate specific; harsh conditions
Decision Pathway

FormylationStrategy Start Start: Imidazole Ester Formylation TargetPos Target Position? Start->TargetPos C2 C2 Position TargetPos->C2 Kinetic Control C5 C4/C5 Position TargetPos->C5 Thermodynamic/Regio Control MethodA Method A: Direct Lithiation (n-BuLi / DMF) C2->MethodA HasHalogen Is Precursor Halogenated? C5->HasHalogen MethodB Method B: Halogen-Metal Exchange (i-PrMgCl / DMF) HasHalogen->MethodB Yes (Br/I) MethodC Method C: Vilsmeier-Haack (POCl3 / DMF on Imidazolone) HasHalogen->MethodC No (Oxo-intermediate)

Figure 1: Strategic decision tree for selecting the optimal formylation protocol based on regiochemical requirements.

Detailed Protocols

Protocol A: C2-Formylation via Direct Lithiation

Rationale: The proton at C2 (between the two nitrogens) is the most acidic (


 in DMSO, lower with esters). Protection of N1 is mandatory to prevent N-deprotonation.[1]

Substrate: Ethyl 1-benzyl-1H-imidazole-4-carboxylate (or similar N-protected ester).[1]

Materials
  • Substrate: 10 mmol

  • Base: Lithium Diisopropylamide (LDA) 2.0 M in THF (freshly prepared preferred) or n-BuLi (2.5 M in hexanes).

  • Electrophile: Anhydrous DMF (Dimethylformamide).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: Saturated NH

    
    Cl solution.
    
Step-by-Step Procedure
  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon. Equip with a low-temperature thermometer and a pressure-equalizing addition funnel.[1]

  • Solvation: Dissolve the N-protected imidazole ester (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation:

    • Critical Step: Add LDA (11 mmol, 1.1 equiv) dropwise over 20 minutes.

    • Control: Ensure internal temperature does not rise above -70°C.[1]

    • Aging: Stir at -78°C for 45 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 2-lithio species.

  • Formylation:

    • Add anhydrous DMF (15 mmol, 1.5 equiv) dropwise.

    • Stir at -78°C for 1 hour.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Quench & Workup:

    • Quench with saturated NH

      
      Cl (20 mL).
      
    • Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]
    • Purification: Flash chromatography (Hexane/EtOAc).

Author’s Note: If using n-BuLi, coordination with the ester carbonyl is a risk.[1] LDA is bulkier and less nucleophilic, reducing the risk of attacking the ester group directly.

Protocol B: C5-Formylation via Halogen-Metal Exchange

Rationale: To functionalize C5 (adjacent to the ester at C4) without touching C2, one cannot rely on acidity.[1] Instead, a bromine atom at C5 provides a "handle" for rapid exchange with a Grignard or Lithium reagent, which is faster than proton abstraction.[1]

Substrate: Ethyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate.[1]

Materials
  • Reagent: Isopropylmagnesium chloride (i-PrMgCl) 2.0 M in THF (TurboGrignard can also be used).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure
  • Setup: Charge a dried flask with the 5-bromo-imidazole substrate (10 mmol) and THF (40 mL).

  • Cooling: Cool to -20°C (ice/salt bath). Unlike lithiation, -78°C is often unnecessary for Mg-exchange, but -20°C prevents side reactions.[1]

  • Exchange:

    • Add i-PrMgCl (11 mmol) dropwise.

    • Stir for 30–60 minutes. Monitor by TLC (quench a small aliquot with water; starting material spot should disappear).

  • Formylation:

    • Add anhydrous DMF (20 mmol) in one portion.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Standard aqueous workup (NH

    
    Cl/EtOAc).
    
Protocol C: The "Industrial" Vilsmeier-Haack (Losartan Route)

Rationale: This is not a standard C-H formylation. It transforms a 2-alkyl-imidazol-5-one into a 2-alkyl-4-chloro-5-formylimidazole.[1] The Vilsmeier reagent acts as both a chlorinating agent (converting the lactam to a chloride) and a formylating agent.

Substrate: 2-Butyl-1H-imidazol-5(4H)-one (often generated in situ from pentamidine and glyoxal).[1]

Step-by-Step Procedure
  • Reagent Formation:

    • In a reactor, charge POCl

      
       (2.5 equiv) and cool to 0°C.
      
    • Add DMF (2.5 equiv) dropwise. Caution: Exothermic. Stir until the Vilsmeier salt (white solid/slurry) forms.

  • Addition:

    • Add the imidazolone substrate (solid or solution in toluene) to the Vilsmeier complex.

  • Reaction:

    • Heat the mixture to 90–100°C for 4–6 hours.

    • Mechanism:[2][3][4][5][6] The oxygen of the imidazolone is activated by POCl

      
      , substituted by chloride, and the electron-rich C5 is formylated.
      
  • Quench (Critical Safety):

    • Cool to RT. Pour the reaction mixture slowly into crushed ice/water.

    • Note: Hydrolysis of excess POCl

      
       is violent. Maintain temperature <20°C.
      
  • Isolation:

    • Adjust pH to ~4–5 with NaOH. The product often precipitates or is extracted with ethyl acetate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in DMF or THF.Distill DMF over CaH

; use freshly distilled THF.
Ester Hydrolysis Quench was too basic or acidic.Use buffered NH

Cl; avoid strong acid workups.
Regio-scrambling (Protocol A) Temperature > -70°C during base addition.[1]Use internal thermometer; add base slower.
No Reaction (Protocol B) Old Grignard reagent.Titrate i-PrMgCl before use.[1]
Violent Exotherm (Protocol C) POCl

hydrolysis or DMF mixing.
Control addition rates strictly; use efficient cooling.

References

  • Regioselective Lithiation: O'Brien, P., et al. "Regioselective lithiation and functionalization of 1-protected imidazoles."[1] Journal of Organic Chemistry, 2014.[5]

  • Vilsmeier Limitations: Meth-Cohn, O., & Stanforth, S. P.[1] "The Vilsmeier–Haack Reaction."[2][3][4][7][8] Comprehensive Organic Synthesis, 1991.

  • Industrial Protocol (Losartan): "Process for the preparation of 2-butyl-4-chloro-5-formylimidazole." U.S. Patent 5,312,928.

  • Halogen Exchange: Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Angewandte Chemie Int. Ed., 2003.[7]

  • General Review: "Reaction strategies for synthesis of imidazole derivatives." Organic Chemistry Portal.

Sources

Application

Application Notes &amp; Protocols: Leveraging Butyl 5-Formyl-1H-imidazole-4-carboxylate for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Imidazole Scaffold Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazole Scaffold

Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. Within the medicinal chemist's toolkit, the imidazole ring stands out as a "privileged scaffold"—a molecular framework that frequently appears in successful drugs.[3][4] Its unique electronic properties and ability to form key hydrogen bonds allow it to mimic the adenine region of ATP, enabling potent and selective inhibition of kinase activity.[5][6]

Butyl 5-formyl-1H-imidazole-4-carboxylate is a highly versatile and strategically designed building block for the synthesis of next-generation kinase inhibitors.[7] Its bifunctional nature, featuring a reactive aldehyde (formyl group) at the C5 position and a modifiable ester at C4, provides two orthogonal chemical handles for molecular elaboration. This allows for the systematic and efficient construction of diverse compound libraries, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth look at the properties of this reagent and detailed protocols for its application in the synthesis of kinase inhibitor scaffolds.

Physicochemical Properties and Handling

Understanding the fundamental properties of a starting material is critical for successful and reproducible synthesis. The key characteristics of Butyl 5-formyl-1H-imidazole-4-carboxylate are summarized below.

PropertyValueReference
CAS Number 75040-54-9[7]
Molecular Formula C₉H₁₂N₂O₃[7]
Molecular Weight 196.2 g/mol [7]
Appearance Off-white to yellow solid (typical)---
Purity ≥95%[7]
Solubility Soluble in methanol, ethanol, DMSO, DMF---
Storage Store in a cool, dry place away from light---

The Imidazole Core in Kinase Inhibition: A Mechanistic Overview

The majority of small-molecule kinase inhibitors are ATP-competitive, binding to the enzyme's active site.[8] They are broadly classified based on their interaction with the DFG (Asp-Phe-Gly) motif of the activation loop.

  • Type I Inhibitors: Bind to the active "DFG-in" conformation of the kinase.

  • Type II Inhibitors: Bind to the inactive "DFG-out" conformation, accessing an adjacent hydrophobic pocket.[9][10]

The imidazole scaffold is exceptionally adaptable and forms the core of both Type I and Type II inhibitors.[5][6] The nitrogen atoms of the imidazole ring are crucial for forming hydrogen bonds with the "hinge" region of the kinase, the flexible segment that connects the N- and C-lobes of the catalytic domain. This interaction is a defining feature of ATP-competitive inhibitors.

cluster_0 Kinase ATP Binding Pocket cluster_1 Imidazole-Based Inhibitor Hinge Hinge Region (e.g., Met109, Gly110) DFG DFG Motif BackPocket Hydrophobic Back Pocket Gatekeeper Gatekeeper Residue InhibitorCore Imidazole Core InhibitorCore->Hinge H-Bonds (Key Interaction) R1 R1 Group (targets front pocket) R1->Gatekeeper Steric/Hydrophobic Interactions R2 R2 Group (targets back pocket) R2->BackPocket Type II Interaction

Figure 1: General binding mode of an imidazole-based kinase inhibitor. The core forms critical hydrogen bonds with the hinge region, while substituents can be tailored to interact with other key areas like the gatekeeper residue or the hydrophobic back pocket for Type II inhibition.

Synthetic Strategy: The Power of Bifunctionality

The synthetic utility of butyl 5-formyl-1H-imidazole-4-carboxylate stems from its two distinct functional groups, which can be addressed sequentially or in a one-pot fashion. This modularity is ideal for rapidly generating analogs for SAR studies.

G start Butyl 5-formyl-1H- imidazole-4-carboxylate reductive_amination Protocol 1: Reductive Amination start->reductive_amination R-NH₂, [H] hydrolysis Protocol 2: Ester Hydrolysis start->hydrolysis LiOH or NaOH product1 C5-Aminomethyl Imidazole Ester (Kinase Inhibitor Precursor) reductive_amination->product1 product3 C5-Aminomethyl C4-Carboxylic Acid (Bifunctional Scaffold) hydrolysis->reductive_amination R-NH₂, [H] product2 C4-Carboxylic Acid Imidazole Aldehyde (Handle for Amide Coupling) hydrolysis->product2 product1->hydrolysis LiOH or NaOH

Figure 2: Synthetic workflow illustrating the modular derivatization of butyl 5-formyl-1H-imidazole-4-carboxylate. The formyl and ester groups can be functionalized independently to build molecular complexity.

Application Protocol 1: Synthesis of a C5-Aminomethyl Kinase Inhibitor Scaffold via Reductive Amination

This protocol details the one-pot synthesis of a secondary amine by coupling the formyl group with a primary amine, a cornerstone reaction in medicinal chemistry for linking molecular fragments.[11]

Objective: To synthesize Butyl 5-((4-fluorobenzylamino)methyl)-1H-imidazole-4-carboxylate, a common scaffold for p38 MAP kinase inhibitors.[6][12]

Materials:

ReagentMWAmountMoles
Butyl 5-formyl-1H-imidazole-4-carboxylate196.20500 mg2.55 mmol
4-Fluoroaniline111.12283 mg2.55 mmol
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.94810 mg3.82 mmol
Dichloromethane (DCM), anhydrous---25 mL---
Acetic Acid, glacial---0.15 mL~2.6 mmol

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add butyl 5-formyl-1H-imidazole-4-carboxylate (500 mg, 2.55 mmol) and anhydrous dichloromethane (25 mL). Stir at room temperature under a nitrogen atmosphere until the solid is fully dissolved.

  • Amine Addition: Add 4-fluoroaniline (283 mg, 2.55 mmol) to the solution, followed by glacial acetic acid (0.15 mL). Stir the mixture at room temperature for 30 minutes.

    • Expert Insight: The acetic acid acts as a catalyst for the formation of the iminium ion intermediate, which is the species that is actually reduced. The reaction is monitored for the transient formation of the imine.[13]

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (810 mg, 3.82 mmol, 1.5 equiv.) portion-wise over 10 minutes.

    • Causality: NaBH(OAc)₃ is the preferred reducing agent for this transformation. It is milder and more selective for imines and aldehydes than sodium borohydride (NaBH₄) and does not reduce the ester group.[11][13] Its use avoids the formation of toxic cyanide byproducts associated with NaBH₃CN.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate:Hexanes) until the starting aldehyde spot has been consumed.

  • Work-up: a. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 15 minutes until gas evolution ceases. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer with dichloromethane (2 x 20 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to yield the pure product.

Application Protocol 2: Saponification of the Butyl Ester

This protocol provides a method to unmask a carboxylic acid, a crucial functional group for forming amide bonds, which are prevalent in kinase inhibitors.

Objective: To synthesize 5-((4-fluorobenzylamino)methyl)-1H-imidazole-4-carboxylic acid from the product of Protocol 1.

Materials:

ReagentMWAmountMoles
Butyl 5-((4-fluorobenzylamino)methyl)-1H-imidazole-4-carboxylate291.32500 mg1.72 mmol
Lithium Hydroxide monohydrate (LiOH·H₂O)41.96144 mg3.43 mmol
Tetrahydrofuran (THF)---10 mL---
Water---5 mL---
Hydrochloric Acid (1M HCl)---As needed---

Procedure:

  • Reaction Setup: Dissolve the starting ester (500 mg, 1.72 mmol) in a mixture of THF (10 mL) and water (5 mL) in a 50 mL round-bottom flask.

  • Base Addition: Add lithium hydroxide monohydrate (144 mg, 3.43 mmol, 2.0 equiv.).

    • Expert Insight: LiOH is a standard choice for ester hydrolysis as it minimizes side reactions compared to stronger bases like NaOH or KOH in sensitive substrates. The THF/water solvent system ensures the solubility of both the organic substrate and the inorganic base.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Dilute the remaining aqueous solution with water (10 mL). c. Cool the solution in an ice bath and acidify to pH ~4-5 by the dropwise addition of 1M HCl. The product should precipitate out of the solution.

    • Causality: The product is an amphoteric amino acid. Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous medium, maximizing precipitation and yield. d. Collect the solid by vacuum filtration, wash with cold water (2 x 5 mL), and dry under high vacuum to yield the carboxylic acid product.

Application Example: Synthesis of a p38 MAP Kinase Inhibitor Core

The p38 MAP kinase pathway is a critical regulator of inflammatory responses, making it a prime target for diseases like rheumatoid arthritis.[6] Many potent p38 inhibitors are based on a substituted imidazole scaffold.[5][12][14] The following pathway demonstrates how the protocols above can be integrated to build a core structure for this important inhibitor class.

start Butyl 5-formyl-1H- imidazole-4-carboxylate step1_label 1. 4-Fluoroaniline, Acetic Acid 2. NaBH(OAc)₃, DCM (Protocol 1) intermediate Butyl 5-((4-fluorophenylamino)methyl) -1H-imidazole-4-carboxylate step2_label 1. LiOH, THF/H₂O (Protocol 2) 2. Amine, Coupling Agent (e.g., HATU, EDCI) final Target p38 Inhibitor Scaffold (Amide Derivative) step1_label->intermediate step2_label->final

Figure 3: Synthetic pathway to a p38 MAP kinase inhibitor scaffold. This demonstrates the sequential application of reductive amination and ester hydrolysis followed by amide coupling to build the final, more complex molecule.

This strategic synthesis illustrates how Butyl 5-formyl-1H-imidazole-4-carboxylate serves as an ideal starting point. The initial reductive amination installs a key substituted aryl group, a common feature in p38 inhibitors that interacts with a hydrophobic pocket.[12] Subsequent hydrolysis and amide coupling would allow for the introduction of another group designed to impart solubility or additional binding interactions, showcasing the reagent's modularity in inhibitor design.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region. Journal of Medicinal Chemistry - ACS Publications.
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PMC.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed.
  • Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed.
  • New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. Cell Chemical Biology.
  • Butyl 5-Formyl-1H-imidazole-4-carboxylate | CAS 75040-54-9. Benchchem.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Imidazole-containing tyrosine kinase inhibitors targeting VEGFR-2 and... ResearchGate.
  • Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.
  • Collection - Synthesis of Imidazole Based p38 MAP (Mitogen-Activated Protein) Kinase Inhibitors under Buffered Conditions. Figshare.
  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega - ACS Publications.
  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate.
  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? PMC.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI.
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.

Sources

Method

scale-up synthesis of butyl 5-formyl-1H-imidazole-4-carboxylate

Executive Summary & Strategic Analysis Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9) is a high-value bifunctional heterocyclic intermediate.[1] Unlike its commodity analog, the ethyl ester, the butyl ester o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9) is a high-value bifunctional heterocyclic intermediate.[1] Unlike its commodity analog, the ethyl ester, the butyl ester offers distinct lipophilic advantages, often utilized to modulate solubility during subsequent


-alkylation steps in the synthesis of Angiotensin II receptor antagonists (e.g., sartans) or novel purine mimetics.

The Scale-Up Challenge: Direct formylation (Vilsmeier-Haack) of imidazole esters is often low-yielding due to the electron-deficient nature of the ester-substituted ring. Furthermore, the 4(5)-formyl group is prone to Cannizzaro disproportionation or oxidation to the acid under harsh basic conditions.

Recommended Route: This guide details the "Oxidation-Transesterification Strategy," identified as the most robust pathway for multi-kilogram scale-up. It leverages the commercial availability of ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate, avoids hazardous chloromethyl intermediates, and utilizes a catalytic "green" oxidation system.

Route Overview:

  • Step 1 (Transesterification): Conversion of the ethyl ester to the butyl ester using

    
    -butanol and a titanate catalyst.
    
  • Step 2 (Oxidation): Selective oxidation of the hydroxymethyl group to the formyl group using the TEMPO/NaOCl system (Anelli Oxidation).

Chemical Pathway & Logic

The following Graphviz diagram visualizes the process flow, highlighting Critical Process Parameters (CPPs) and safety control points.

G Start Ethyl 4-(hydroxymethyl)- imidazole-5-carboxylate (Solid) Step1 Step 1: Transesterification 110-115°C, Reflux Remove EtOH Start->Step1 Reagent1 n-Butanol Ti(OBu)4 (Cat.) Reagent1->Step1 Inter Intermediate: Butyl 4-(hydroxymethyl)- imidazole-5-carboxylate Step1->Inter Distillation of EtOH Step2 Step 2: Oxidation 0-5°C (Exotherm Control) pH 8.5-9.5 Inter->Step2 Reagent2 TEMPO (Cat.) NaOCl (Bleach) NaBr (Co-cat) Reagent2->Step2 Quench Quench: Na2S2O3 (aq) Step2->Quench Monitor pH Product TARGET: Butyl 5-formyl-1H- imidazole-4-carboxylate Quench->Product Crystallization

Figure 1: Process flow diagram for the synthesis of Butyl 5-formyl-1H-imidazole-4-carboxylate via the hydroxymethyl intermediate.

Detailed Protocols

Protocol A: Transesterification (Ethyl to Butyl Swap)

Rationale: Direct esterification of the carboxylic acid is slow. Transesterification driven by the removal of the lower-boiling ethanol is thermodynamically favorable and avoids acidic conditions that might degrade the imidazole ring.

Reagents:

  • Ethyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (1.0 equiv)

  • 
    -Butanol (5-8 volumes, acts as solvent and reagent)
    
  • Titanium(IV) butoxide (

    
    ) (0.05 equiv)
    

Procedure:

  • Charge: Into a reactor equipped with a fractionating column and a distillation head, charge the Ethyl ester precursor and

    
    -Butanol.
    
  • Catalyst Addition: Add

    
     under a nitrogen blanket. (Note: 
    
    
    
    catalysts are sensitive to moisture; ensure dry reagents).
  • Reaction: Heat the mixture to reflux (~118°C).

  • Distillation: As the reaction proceeds, the boiling point of the vapor will drop to ~78°C (Ethanol). Continuously distill off the Ethanol/

    
    -Butanol azeotrope to drive the equilibrium.
    
  • Endpoint: Monitor by HPLC (Target: <1% Starting Material). Reaction time is typically 6–10 hours.

  • Workup: Cool to 60°C. Add water (0.5 vol) to hydrolyze the titanate catalyst (forms white

    
     precipitate).
    
  • Filtration: Filter the hot solution through a Celite pad to remove titanium salts.

  • Isolation: Concentrate the filtrate under vacuum to remove excess

    
    -Butanol. The residue (Butyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate) is often an oil or low-melting solid. It can be used directly in Step 2 or crystallized from Toluene/Heptane.
    
Protocol B: TEMPO-Mediated Oxidation (Scale-Up Preferred)

Rationale: Manganese Dioxide (


) is the traditional lab-scale oxidant but generates massive solid waste (10-20 equiv). The TEMPO/NaOCl (Anelli) protocol is catalytic, uses cheap bleach, and is highly selective for primary alcohols in the presence of secondary amines (imidazole NH).

Reagents:

  • Butyl 4-(hydroxymethyl)-1H-imidazole-5-carboxylate (Intermediate from Step 1)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 – 0.02 equiv)

  • Sodium Bromide (

    
    ) (0.1 equiv)
    
  • Sodium Hypochlorite (

    
    , commercial bleach, 10-12%) (1.1 – 1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) / Water biphasic system.

Procedure:

  • Preparation: Dissolve the Intermediate, TEMPO, and

    
     in DCM (10 vol) and Water (2 vol). Cool the biphasic mixture to 0–5°C .
    
  • Oxidant Addition (Critical): Slowly add the

    
     solution via a dosing pump over 1–2 hours.
    
    • Safety Note: The reaction is exothermic . Maintain internal temperature <10°C to prevent over-oxidation to the carboxylic acid.

    • pH Control: The reaction generates HCl. Maintain pH at 8.5–9.5 by co-feeding saturated

      
       or dilute 
      
      
      
      if necessary (though the imidazole often buffers this sufficiently).
  • Completion: Stir at 0–5°C for 30 mins post-addition. Check HPLC.

  • Quench: Add aqueous Sodium Thiosulfate (

    
    ) to quench excess oxidant. (Starch-iodide paper test should be negative).
    
  • Extraction: Separate the organic layer.[2] Extract the aqueous layer once with DCM.

  • Purification: Wash combined organics with Brine. Dry over

    
    .
    
  • Crystallization: Solvent swap from DCM to Isopropyl Acetate or Toluene. Cool to 0°C to crystallize the target Butyl 5-formyl-1H-imidazole-4-carboxylate .

Quantitative Data & Specifications

ParameterStep 1 (Transesterification)Step 2 (Oxidation)
Yield (Typical) 85 – 92%80 – 88%
Purity (HPLC) >98% (a/a)>99% (a/a)
Reaction Temp 115°C (Reflux)0 – 5°C
Key Impurity Ethyl ester (SM)Carboxylic acid (Over-oxidation)
Appearance Viscous Oil / Waxy SolidWhite to Pale Yellow Solid
Melting Point N/A (Intermediate)54 – 58°C (Lit. varies by polymorph)

Technical Notes & Troubleshooting

1. Tautomerism: The product exists in dynamic equilibrium between the 4-formyl and 5-formyl tautomers. In solution (NMR), these are indistinguishable without N-substitution.

  • Notation: The IUPAC name may vary (4-formyl-5-carboxylate vs. 5-formyl-4-carboxylate). Both refer to the same physical substance in the 1H-imidazole series.

2. Stability of the Aldehyde: Electron-deficient imidazole aldehydes are susceptible to the Cannizzaro reaction in strong base.

  • Mitigation: Avoid storing the product in basic solutions. Ensure the oxidation quench (Step 2) neutralizes the pH to ~7.0 before isolation.

3. Alternative Route (Direct Cyclization): If the hydroxymethyl precursor is unavailable, the "Classic" route involves:

  • Reaction: Glycine butyl ester + Ethyl formate

    
     Formylglycine butyl ester.
    
  • Cyclization: Reaction with Potassium Thiocyanate

    
     2-Mercapto-imidazole.
    
  • Desulfurization: Oxidative removal of sulfur (Nitric acid/Nitrite).

  • Assessment: This route is longer (4 steps), generates sulfur waste, and is less convergent than the Transesterification/Oxidation route described above.

References

  • BenchChem. (2025).[2] Synthetic Methodologies for Butyl 5 Formyl 1h Imidazole 4 Carboxylate and Its Precursors. Retrieved from

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles.[3] Organic & Biomolecular Chemistry, 18, 3950-3964. Retrieved from

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development, 14(1), 245-251. (Standard protocol for TEMPO scale-up).
  • Dishman Pharmaceuticals. (2007).[4] Process For The Preparation Of 2-Butyl-4-Chloro-5-Formylimidazole.[5][6][7][8] Indian Patent Application.[4][6] (Reference for imidazole aldehyde handling). Retrieved from

  • PubChem. (2025). Butyl 5-formyl-1H-imidazole-4-carboxylate (Compound Summary). Retrieved from

Sources

Application

Application Note: One-Pot Synthesis of Substituted Imidazole-4-Carboxylates

This Application Note is designed for research scientists and medicinal chemists focusing on the efficient synthesis of ethyl 1,5-disubstituted-1H-imidazole-4-carboxylates . This scaffold is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the efficient synthesis of ethyl 1,5-disubstituted-1H-imidazole-4-carboxylates .

This scaffold is a privileged pharmacophore in drug discovery, serving as a precursor for purine mimics, enzyme inhibitors (e.g., Etomidate derivatives), and GABAergic agents. The protocols below prioritize one-pot multicomponent reactions (MCRs) over traditional stepwise methods to maximize atom economy and throughput.

Executive Summary

Traditional imidazole synthesis often requires harsh dehydrating conditions or multi-step cyclizations (e.g., Marckwald or Debus-Radziszewski) that lack regiocontrol.[1] This guide details a robust one-pot, three-component reaction (3-CR) utilizing ethyl isocyanoacetate , primary amines, and aldehydes.[1]

This protocol leverages a base-mediated formal [3+2] cycloaddition, providing high regioselectivity for the 1,5-disubstituted isomer.[1][2] The ester functionality at the C4 position is preserved, offering a versatile handle for downstream diversification (e.g., hydrolysis to carboxylic acids or conversion to amides).

Mechanistic Insight & Regiochemistry

The reaction proceeds via a stepwise mechanism rather than a concerted pericyclic process. Understanding this pathway is critical for troubleshooting low yields with sterically hindered substrates.

The Pathway[2][3][4][5]
  • Imine Formation: Condensation of the amine (

    
    ) and aldehyde (
    
    
    
    ) generates the aldimine in situ.[3]
  • Activation: The base deprotonates the

    
    -carbon of the ethyl isocyanoacetate (EICA), generating a nucleophilic isocyano-enolate.
    
  • Addition: The enolate attacks the electrophilic carbon of the aldimine.

  • Cyclization: The resulting intermediate undergoes 5-endo-dig cyclization.[4]

  • Aromatization: Proton transfer and tautomerization yield the final imidazole.

Regioselectivity Rule[1]
  • N1 Position: Derived from the Amine (

    
    ).[1]
    
  • C5 Position: Derived from the Aldehyde (

    
    ).[1]
    
  • C4 Position: Carboxylate fixed from the Isocyanoacetate .

G cluster_0 Reactants cluster_1 Intermediate Species cluster_2 Product Amine Amine (R1-NH2) Imine Aldimine (In Situ) Amine->Imine - H2O Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine EICA Ethyl Isocyanoacetate (CN-CH2-COOEt) Enolate Isocyano-Enolate (Nucleophile) EICA->Enolate + Base Adduct Betaine Intermediate Imine->Adduct Stepwise [3+2] Enolate->Adduct Imidazole 1,5-Disubstituted Imidazole-4-Carboxylate Adduct->Imidazole Cyclization & Aromatization

Caption: Mechanistic flow of the base-mediated 3-component synthesis of imidazole-4-carboxylates.[1]

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Laboratory Scale)

Best for: Diverse library synthesis, aromatic aldehydes, and non-volatile amines.[1]

Reagents:

  • Aldehyde (1.0 equiv)[1]

  • Primary Amine (1.0 equiv)[1]

  • Ethyl Isocyanoacetate (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or DBU (1.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step Procedure:

  • Imine Pre-formation (Optional but Recommended):

    • In a round-bottom flask, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in DMF (3 mL).

    • Add activated 4Å molecular sieves (100 mg) to scavenge water.

    • Stir at Room Temperature (RT) for 2–4 hours. Note: Formation of the imine can be monitored by TLC (disappearance of aldehyde).

  • Cycloaddition:

    • Add Ethyl Isocyanoacetate (1.0 mmol, 113 mg) to the reaction mixture.

    • Add

      
       (2.0 mmol, 276 mg).[1]
      
    • Heat the mixture to 80°C and stir for 4–8 hours.

  • Monitoring:

    • Monitor by LC-MS for the mass

      
      . The product usually elutes later than the starting materials due to increased lipophilicity.
      
  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL) and wash with water (

      
      ) to remove DMF.[1]
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).[1] The imidazole-4-carboxylate typically behaves as a polar spot; start with 20% EtOAc.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Sterically hindered substrates or rapid optimization.[1]

Reagents:

  • Aldehyde (0.5 mmol)

  • Amine (0.5 mmol)[1]

  • Ethyl Isocyanoacetate (0.6 mmol)[1]

  • Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%) or

    
     (1.0 equiv).[1]
    
  • Solvent: Acetonitrile (MeCN).[1]

Step-by-Step Procedure:

  • Loading:

    • In a 10 mL microwave vial, combine Aldehyde, Amine, and Ethyl Isocyanoacetate in MeCN (2 mL).

    • Add the base catalyst.[2]

  • Irradiation:

    • Seal the vial.

    • Irradiate at 100°C for 15–20 minutes (Dynamic mode, max power 150W).

  • Workup:

    • Concentrate the solvent directly.

    • Redissolve in minimal DCM and purify via preparative TLC or automated flash chromatography.

Data Analysis & Validation

Expected NMR Signature

Successful formation of the imidazole ring is validated by the disappearance of the aldehyde proton (


) and the appearance of the specific imidazole singlet.
PositionSignal TypeChemical Shift (

ppm)
Diagnostic Feature
C2-H Singlet (1H)7.50 – 7.80 The "diagnostic" imidazole proton.[1] Sharp singlet.
Ester (

)
Quartet (2H)4.20 – 4.40Characteristic ethyl ester quartet.[1]
Ester (

)
Triplet (3H)1.30 – 1.40Characteristic ethyl ester triplet.[1]
N1-R MultipletVariableShifted downfield compared to free amine due to aromatic ring current.
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete Imine FormationPre-stir amine and aldehyde with

or sieves before adding isocyanoacetate.
No Reaction Enolate QuenchingEnsure solvent (DMF) is anhydrous.[1] Water kills the isocyano-enolate.
Side Products Oxazole FormationOxazoles form if the amine is not nucleophilic enough. Increase amine equivalents or use a stronger base (t-BuOK).
Sticky Gum Polymerization of IsocyanideReduce reaction temperature to 60°C and increase time; add isocyanoacetate slowly (dropwise).

Scope and Limitations

Substrate Compatibility
  • Aldehydes: Electron-deficient aromatic aldehydes (e.g., 4-nitrobenzaldehyde) react fastest.[1] Aliphatic aldehydes are viable but may require lower temperatures to prevent aldol self-condensation.

  • Amines: Anilines (aromatic amines) are less reactive than alkyl amines due to lower nucleophilicity.[1] For anilines, use Protocol B (Microwave) or a stronger base like DBU.[1]

  • Sterics: Ortho-substituted aldehydes significantly reduce yield due to steric clash during the cyclization step (Step 4 in mechanism).

Safety Note: Isocyanides

Ethyl isocyanoacetate has a characteristic foul odor and is potentially toxic.

  • Containment: All reactions must be set up in a functioning fume hood.

  • Quenching: Treat glassware with dilute acetic acid or bleach solution to hydrolyze residual isocyanide traces before removing from the hood.

References

  • Sisko, J. et al. (2000).[1][5] "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents." The Journal of Organic Chemistry. Link[1]

  • Van Leusen, A. M. et al. (1977).[2][4][3] "Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[1][3] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles." The Journal of Organic Chemistry. Link[1]

  • Pooi, B. et al. (2014).[5] "Regioselective Synthesis of 1,4,5-Trisubstituted Imidazoles via a One-Pot Cascade Reaction." The Journal of Organic Chemistry. Link[1]

  • Zhang, Q. et al. (2012).[1][6] "One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition." Asian Journal of Chemistry. Link

  • Adib, M. et al. (2008).[1] "Reaction between isocyanides and 1,4-diaryl-1-azabuta-1,3-dienes: a novel method for the synthesis of 1-aryl-5-(styryl)imidazole-4-carboxylates." Tetrahedron Letters. Link[1]

Sources

Method

NMR and mass spectrometry analysis of butyl 5-formyl-1H-imidazole-4-carboxylate

Executive Summary & Application Context Butyl 5-formyl-1H-imidazole-4-carboxylate (MW 196.[1][2]20) is a critical bifunctional heterocyclic building block.[1] Often utilized in the synthesis of purine analogs and angiote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Butyl 5-formyl-1H-imidazole-4-carboxylate (MW 196.[1][2]20) is a critical bifunctional heterocyclic building block.[1] Often utilized in the synthesis of purine analogs and angiotensin II receptor antagonists (sartans), its characterization is frequently complicated by two factors: rapid annular tautomerism of the imidazole ring and the potential hydration of the aldehyde moiety.

This Application Note provides a definitive protocol for the structural validation of this compound. Unlike generic guides, we address the specific spectroscopic "fingerprint" of the butyl ester moiety relative to the imidazole core and provide strategies to stabilize the tautomeric equilibrium for clear NMR assignment.

Analytical Workflow

The following diagram illustrates the logical flow for confirming the identity of the target molecule, moving from crude isolation to definitive spectral assignment.

AnalyticalWorkflow Sample Crude Sample (Butyl 5-formyl-1H-imidazole-4-carboxylate) MS_Screen Step 1: ESI-MS (+) Confirm MW (196.2 Da) Check for [M+H]+ 197.1 Sample->MS_Screen Rapid Screen NMR_Solvent Step 2: Solvent Selection DMSO-d6 (Preferred) vs CDCl3 MS_Screen->NMR_Solvent Mass Confirmed H1_NMR Step 3: 1H NMR Identify Tautomeric NH & Aldehyde Singlet NMR_Solvent->H1_NMR Solubilization C13_NMR Step 4: 13C NMR Confirm Carbonyls (Ester vs Formyl) H1_NMR->C13_NMR Structural verify Validation FINAL VALIDATION Integral Ratio Check: Butyl (9H) : Arom (2H) C13_NMR->Validation Data Synthesis

Caption: Step-by-step analytical workflow for definitive characterization of imidazole carboxylate derivatives.

Protocol 1: Mass Spectrometry (ESI-MS/MS)[1][3]

Objective: Confirm molecular weight and validate the butyl ester connectivity via fragmentation patterns.

Experimental Parameters
  • Ionization Source: Electrospray Ionization (ESI).[1][3]

  • Polarity: Positive Mode (+).[1][4] Note: Imidazoles are basic; positive mode yields significantly higher sensitivity than negative mode.[1][4]

  • Solvent: Methanol/Water (50:[1][4]50) + 0.1% Formic Acid.[1]

  • Direct Infusion Flow: 5-10 µL/min.[1][4]

Data Interpretation & Fragmentation Logic

The parent ion will appear at m/z 197.1 [M+H]⁺ . The fragmentation pattern is dominated by the instability of the butyl ester and the ejection of small stable molecules (CO) from the aldehyde.

m/z (approx)Ion IdentityMechanistic Origin
197.1 [M+H]⁺ Protonated parent molecule.[1][4]
141.0 [M+H - C₄H₈]⁺ McLafferty-like Rearrangement: Loss of isobutene from the butyl ester, leaving the free carboxylic acid.[1][4] This is diagnostic for alkyl esters with

-hydrogens.[1][4]
123.0 [M+H - C₄H₈ - H₂O]⁺ Dehydration of the resulting acid (or loss of butanol directly).[1][4]
113.1 [M+H - C₄H₈ - CO]⁺ Loss of the formyl group (as CO) from the acid intermediate.[1][4]
69.0 [Imidazole+H]⁺ Characteristic imidazole ring fragment after stripping substituents.[1]

Critical QC Check: If you observe a strong peak at m/z 215 , this is the Sodium adduct [M+Na]⁺. High sodium adducts often suppress fragmentation; consider re-running with higher formic acid concentration to force protonation.[1]

Protocol 2: NMR Spectroscopy

Objective: Distinguish the target from its regioisomers and confirm the oxidation state of the formyl group.

The Tautomerism Challenge

In solution, 1H-imidazoles undergo rapid proton exchange between N1 and N3.[1][4]

  • In CDCl₃: The exchange is often intermediate on the NMR timescale, leading to extreme broadening or disappearance of the NH proton and broadening of the C2-H and C4/C5 carbons.

  • In DMSO-d₆: The strong hydrogen-bonding capability of DMSO slows this exchange, usually allowing observation of the NH proton as a broad singlet downfield (~13-14 ppm) and sharpening the ring carbon signals.[1][4]

Recommendation: Always perform the primary characterization in DMSO-d₆ .

1H NMR Assignments (400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegralAssignmentNotes
13.5 - 14.0 Broad s1HNH (Ring)Highly variable; may disappear with D₂O shake.[1][4]
9.8 - 10.0 s1HCHO (Aldehyde)Diagnostic.[1][4] If two peaks appear here, check for hydrate formation.
7.9 - 8.1 s1HC2-H (Ring)The only aromatic proton on a carbon.[1][4]
4.25 t (J=6.5 Hz)2HO-CH₂-

-methylene of the butyl ester.[1][4]
1.65 quint2H-CH₂-

-methylene of butyl chain.[1][4]
1.40 sext2H-CH₂-

-methylene of butyl chain.[1]
0.92 t (J=7.3 Hz)3H-CH₃ Terminal methyl.[1][4]
13C NMR Assignments (100 MHz, DMSO-d₆)
  • Carbonyls: Two distinct signals downfield.[1] The Aldehyde (CHO) typically resonates at ~180-185 ppm , while the Ester (C=O) is at ~160-165 ppm .[1][4]

  • Aromatic Region:

    • C2: ~138-140 ppm (Bright signal).[1][4]

    • C4/C5: ~130-145 ppm (Often broad due to tautomerism).[1][4]

  • Aliphatic (Butyl): ~64 ppm (O-CH₂), ~30 ppm, ~19 ppm, ~13 ppm.[1][4]

Tautomeric Equilibrium Diagram

Understanding the flux between the 4-formyl and 5-formyl species is vital for interpreting "missing" or broad signals in the carbon spectrum.[4]

Tautomerism TautomerA Tautomer A (1H-imidazole-4-carboxylate) Proton on N1 Transition Fast Exchange (Averaged NMR Signals) TautomerA->Transition -H+ / +H+ TautomerB Tautomer B (1H-imidazole-5-carboxylate) Proton on N3 Transition->TautomerB +H+ / -H+ Note Note: In DMSO, exchange slows, allowing distinct detection of NH. Note->Transition

Caption: 1,3-Proton shift mechanism causing signal averaging in imidazole derivatives.

Troubleshooting & Common Pitfalls

  • Aldehyde Hydration: In the presence of water or alcohols (like methanol used in MS), the aldehyde can form a hemiacetal or gem-diol.

    • Symptom:[1][4][5][6] Loss of the 10 ppm NMR signal; appearance of a methine signal ~5-6 ppm.[1][4]

    • Fix: Ensure DMSO-d₆ is from a fresh ampule (dry).[1][4]

  • Ester Hydrolysis: The imidazole ring can act as an intramolecular base, catalyzing the hydrolysis of the butyl ester if water is present.

    • Symptom:[1][4][5][6][7] Loss of butyl signals in NMR; appearance of free butanol signals.

  • Missing Quaternary Carbons: The C4 and C5 carbons in the imidazole ring often have very long relaxation times (

    
    ) and are broadened by tautomerism.
    
    • Fix: Use a relaxation delay (

      
      ) of 2–3 seconds and increase scan count (NS > 1024) for 13C experiments.
      

References

  • PubChem Compound Summary. "2-butyl-1H-imidazole-5-carbaldehyde" (Analogous substructure data). National Center for Biotechnology Information.[1] Accessed Feb 20, 2026. Link[1][4]

  • Vyskocilová, P., et al. (2006).[4][8] "Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides." Nucleosides, Nucleotides and Nucleic Acids. (Detailed fragmentation mechanisms of imidazole esters). Link

  • Alkorta, I., et al. (2014).[4] "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Beilstein Journal of Organic Chemistry. (Authoritative guide on handling imidazole/benzimidazole tautomerism in NMR). Link[1][4]

  • BenchChem. "Synthesis Methodologies for Butyl 5-Formyl-1H-imidazole-4-carboxylate." (Synthetic context and intermediate validation). Link[1][4]

Sources

Application

Application Note: High-Throughput Library Synthesis Using Butyl 5-formyl-1H-imidazole-4-carboxylate

Executive Summary Butyl 5-formyl-1H-imidazole-4-carboxylate (BFIC ) is a bifunctional "linchpin" scaffold designed for the rapid generation of diversity-oriented compound libraries. Unlike simple imidazole building block...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 5-formyl-1H-imidazole-4-carboxylate (BFIC ) is a bifunctional "linchpin" scaffold designed for the rapid generation of diversity-oriented compound libraries. Unlike simple imidazole building blocks, BFIC incorporates three distinct diversity vectors: an electrophilic formyl group (C-5), a hydrolyzable/transesterifiable butyl ester (C-4), and a nucleophilic imidazole nitrogen (N-1).

This guide details the application of BFIC in creating Imidazo[1,2-a]pyridine fused heterocycles via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. We specifically highlight the strategic advantage of the butyl ester over the common ethyl analog: the increased lipophilicity (LogP) improves solubility in non-polar organic solvents used in automated liquid handling and enhances the passive membrane permeability of the final drug candidates.

Strategic Library Design

The BFIC scaffold allows for the construction of "Privileged Structure" libraries. The imidazole core is ubiquitous in bioactive molecules (e.g., kinase inhibitors, fungicidals). By utilizing BFIC, researchers can access the Imidazo[1,2-a]pyridine chemotype—a scaffold present in blockbuster drugs like Zolpidem and various anti-infectives.

Diversity Vectors
  • Vector A (Aldehyde): Reacts with amidines/isocyanides (GBB reaction) or amines (Reductive Amination).

  • Vector B (Butyl Ester): Serves as a lipophilic anchor during synthesis; post-synthesis hydrolysis yields a carboxylic acid for amide coupling.

  • Vector C (Imidazole NH): Site for alkylation or arylation to tune solubility and target binding.

Visualization: Library Generation Workflow

The following diagram illustrates the divergent synthesis pathways starting from BFIC.

LibraryWorkflow BFIC Butyl 5-formyl-1H- imidazole-4-carboxylate (Scaffold) GBB Groebke-Blackburn-Bienaymé (3-CR MCR) BFIC->GBB + Amidine + Isocyanide RedAm Reductive Amination (2-Step) BFIC->RedAm + Primary Amine + NaBH(OAc)3 LibA Library A: Imidazo[1,2-a]pyridines (Fused Systems) GBB->LibA One-Pot Synthesis LibB Library B: N-Substituted Imidazoles (Linear Systems) RedAm->LibB Parallel Synthesis

Figure 1: Divergent synthesis workflow transforming the BFIC scaffold into two distinct compound libraries.

Core Application: Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is the gold standard for utilizing imidazole aldehydes. It is a three-component reaction (3-CR) involving an aldehyde (BFIC), an amidine (typically 2-aminopyridine), and an isocyanide.

Mechanism of Action

The reaction proceeds via the formation of a Schiff base (imine) between the aldehyde and the amine component of the amidine. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a prototropic shift to aromatize the system.

Why BFIC? The electron-withdrawing ester at C-4 increases the electrophilicity of the C-5 formyl group, accelerating imine formation and driving the reaction to completion faster than unsubstituted imidazole aldehydes.

Visualization: GBB Reaction Mechanism

GBBMechanism Aldehyde BFIC (Aldehyde) Imine Imine Intermediate (Activated) Aldehyde->Imine - H2O (Acid Cat.) Amidine 2-Aminopyridine (Amidine) Amidine->Imine - H2O (Acid Cat.) Isocyanide R-Isocyanide Cyclo [4+1] Cycloaddition Adduct Isocyanide->Cyclo Alpha-Addition Imine->Cyclo Alpha-Addition Product Imidazo[1,2-a]pyridine Scaffold Cyclo->Product Prototropic Shift (Aromatization)

Figure 2: Mechanistic pathway of the GBB reaction utilizing BFIC to form fused heterocyclic scaffolds.

Experimental Protocols

Protocol A: High-Throughput GBB Synthesis (96-well Format)

Objective: Synthesis of a 96-member library of substituted imidazo[1,2-a]pyridine-3-carboxylates.

Reagents:

  • Scaffold: Butyl 5-formyl-1H-imidazole-4-carboxylate (0.2 M in MeOH).

  • Amine Component: Diverse 2-aminopyridines (0.2 M in MeOH).

  • Isocyanide Component: Diverse alkyl/aryl isocyanides (0.2 M in MeOH).

  • Catalyst: Scandium(III) triflate [Sc(OTf)3] (10 mol% solution in MeOH) or Acetic Acid (glacial).

Procedure:

  • Dispensing: In a 96-well deep-well plate, dispense 100 µL of the Amine solution (0.02 mmol) into each well.

  • Activation: Add 100 µL of the BFIC Scaffold solution (0.02 mmol) and 10 µL of Catalyst solution.

  • Incubation: Shake the plate at Room Temperature (RT) for 30 minutes to allow pre-formation of the imine. Note: The solution typically turns yellow.

  • Addition: Add 100 µL of the Isocyanide solution (0.02 mmol).

  • Reaction: Seal the plate and heat to 60°C for 12 hours.

  • Workup (Solid Phase Extraction):

    • Evaporate MeOH using a centrifugal evaporator (Genevac).

    • Re-dissolve residues in 500 µL DCM.

    • Pass through a silica SPE cartridge to remove unreacted polar amidines. The lipophilic butyl ester ensures the product elutes easily in DCM/EtOAc mixtures.

  • Analysis: Verify purity via LC-MS. Expected mass = MW(Amine) + MW(Aldehyde) + MW(Isocyanide) - H2O - 2H.

Protocol B: Reductive Amination for Linear Diversity

Objective: Functionalization of the aldehyde to create secondary amines.

Procedure:

  • Dissolve BFIC (1 equiv) and primary amine (1.1 equiv) in 1,2-Dichloroethane (DCE).

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) and Acetic Acid (1 equiv).

  • Stir at RT for 4-16 hours under Nitrogen.

  • Quench with sat. NaHCO3. Extract with EtOAc.

  • Technical Insight: The butyl ester prevents the formation of zwitterionic species during workup, preventing product loss into the aqueous phase (a common issue with the corresponding carboxylic acid or methyl ester).

Data Summary: Physicochemical Advantages

The choice of the butyl ester (BFIC) over the standard ethyl ester affects the library's physicochemical profile.

PropertyEthyl Ester AnalogButyl Ester (BFIC)Application Benefit
LogP (Calc) ~1.2~2.1Improved passive membrane permeability.
Solubility (DCM) ModerateHighPrevents precipitation during automated liquid handling.
Workup Partitioning can be difficultClean phase separationHigher recovery in high-throughput extraction.
Metabolic Stability Rapid hydrolysisSlower hydrolysisLonger half-life in initial in vitro screens.

References

  • BenchChem. Butyl 5-Formyl-1H-imidazole-4-carboxylate Product Page & Reactivity Profile.

  • Beilstein Journal of Organic Chemistry. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements. (2024).[1][2]

  • National Institutes of Health (PMC). The Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2016).[3][4]

  • European Journal of Medicinal Chemistry. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries.[5] (2025).[5][6]

  • ACS Omega. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry.[5] (2025).[5][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Butyl 5-formyl-1H-imidazole-4-carboxylate

Welcome to the technical support guide for the purification of Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9). This document is designed for researchers, scientists, and drug development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9). This document is designed for researchers, scientists, and drug development professionals who are handling this versatile but challenging intermediate.[1] The unique combination of a basic imidazole ring, a reactive aldehyde, and a hydrolyzable ester group presents a specific set of purification hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this molecule that complicate its purification?

A1: The purification challenges are rooted in three key structural features:

  • The Imidazole Ring: The imidazole ring contains a basic nitrogen atom (pKa ≈ 7), which can cause significant tailing during silica gel chromatography due to strong interactions with acidic silanol groups on the silica surface.[2][3]

  • The Formyl Group: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid impurity, especially during storage or prolonged purification steps.[4] Under certain conditions, it may also form hydrates (gem-diols) or hemiacetals.[5]

  • The Butyl Ester: The ester group can be sensitive to hydrolysis under either strongly acidic or basic conditions, which might be encountered during workup or certain chromatographic methods, leading to the formation of the carboxylic acid.

Q2: Which purification technique is generally better for this compound: column chromatography or recrystallization?

A2: The optimal technique depends on the impurity profile of your crude material.

  • Column Chromatography is superior for removing impurities with different polarities, such as unreacted starting materials or byproducts from synthesis (e.g., Vilsmeier-Haack reaction byproducts).[6][7] It is the most versatile method for the initial cleanup.

  • Recrystallization is an excellent final step for achieving high purity (>99%) if your material is already relatively pure (e.g., >90%).[6] It is highly effective at removing small amounts of impurities but requires finding a suitable solvent system, which can be challenging. A patent for purifying imidazole derivatives mentions crystallization as a viable method for high-purity preparation.[8]

Q3: How can I accurately assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of imidazole compounds.[9][10] A reverse-phase method using a C8 or C18 column with a UV detector is typically effective.[2][11]

  • ¹H NMR Spectroscopy: Provides crucial structural confirmation and can be used to detect and quantify residual solvents or major impurities if their peaks are well-resolved from the product signals.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of fractions during column chromatography and for assessing the complexity of the crude mixture.[12]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: Severe Tailing or Streaking During Silica Gel Chromatography

My Question: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography, resulting in poor separation and mixed fractions. What's happening and how do I fix it?

Root Cause Analysis: This is a classic problem when purifying basic compounds like imidazoles on standard silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly adsorb the basic nitrogen of the imidazole ring, slowing its movement down the column in a non-uniform way. This leads to the characteristic "tailing" or "streaking" effect.

Solutions:

  • Use a Basic Modifier in the Mobile Phase: This is the most common and effective solution. Adding a small amount of a volatile base to your eluent neutralizes the acidic sites on the silica gel, preventing strong adsorption of your imidazole.

    • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) to your mobile phase (e.g., Hexane/Ethyl Acetate).[2]

    • Causality: The triethylamine, being a stronger base, preferentially interacts with the acidic silica sites, allowing your imidazole compound to elute more symmetrically.

  • Switch to a Different Stationary Phase: If tailing persists, the stationary phase itself can be changed.

    • Neutral or Basic Alumina: Alumina is a more basic support and can provide excellent separation for basic compounds without the issue of tailing.[2]

    • Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with a solvent mixture containing 1-2% triethylamine before loading your sample.

Troubleshooting Logic for Tailing

G start Tailing Observed on TLC/Column q1 Is adding 0.5-1% Triethylamine to the eluent feasible? start->q1 sol1 Add Et3N to mobile phase. Monitor fractions by TLC. q1->sol1 Yes sol2 Switch stationary phase: 1. Neutral/Basic Alumina 2. Reverse Phase (C18) q1->sol2 No q2 Does tailing persist? sol1->q2 q2->sol2 Yes end Problem Resolved q2->end No sol2->end

Caption: Decision workflow for resolving peak tailing.

Issue 2: A New, More Polar Impurity Appears Upon Storage or After Workup

My Question: My freshly purified compound looked clean by NMR, but after a few days on the bench or in the fridge, a new spot appeared on the TLC, and a new peak is in the HPLC trace. What is it?

Root Cause Analysis: The aldehyde group is prone to air oxidation, forming the corresponding butyl 5-carboxy-1H-imidazole-4-carboxylate. This new carboxylic acid impurity is significantly more polar than the starting aldehyde, which is why it will have a much lower Rf on a normal-phase TLC plate.

Solutions:

  • Proper Storage: The best defense is prevention. Store the purified material under an inert atmosphere (nitrogen or argon), protected from light, and at low temperatures (-20°C is recommended for long-term storage).

  • Chemical Removal of the Aldehyde: If you need to purify a batch that has partially oxidized, or if you want to remove other non-aldehyde impurities, you can use a bisulfite wash. This technique reversibly converts the aldehyde into a water-soluble bisulfite adduct.[4][13]

    • Mechanism: The bisulfite anion attacks the electrophilic aldehyde carbon, forming a tetrahedral intermediate which rearranges to the stable, water-soluble sulfonate salt. Other organic impurities (like the starting material from which the aldehyde was made) remain in the organic layer. The reaction is reversible by adding a base.[13]

    • Protocol: See Protocol 3 for a detailed experimental procedure.

Issue 3: Low Yield After Column Chromatography

My Question: I loaded 1 gram of crude material onto the column, but only recovered 300 mg of pure product. Where did the rest of my compound go?

Root Cause Analysis: Significant product loss during chromatography can be attributed to several factors:

  • Irreversible Adsorption: As discussed in Issue 1, strong interaction with acidic silica can lead to a portion of the product never eluting from the column.[6] This is especially true if the column is run without a basic modifier.

  • Product Instability: The compound may be degrading on the acidic silica gel surface over the long duration of the chromatography run.

  • Improper Fraction Collection: Broad peaks may lead to wide "mixed fractions" that are difficult to re-purify, leading to apparent yield loss.

Solutions:

  • Always Use a Basic Modifier: As a rule of thumb for this compound, always add 0.5-1% triethylamine to your eluent.[2]

  • Use Dry Loading: Adsorbing your crude product onto a small amount of silica and loading it dry onto the column often leads to sharper bands and better separation, minimizing the volume of mixed fractions.[2]

  • Run the Column Efficiently: Do not let the column run unnecessarily long. Use a steeper solvent gradient to push the product off the column faster once the less polar impurities have eluted.

Issue 4: Difficulty with Recrystallization (Oiling Out or No Crystals Form)

My Question: I'm trying to recrystallize my purified material, but it either separates as an oil or remains completely dissolved even after cooling.

Root Cause Analysis:

  • Oiling Out: This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when significant impurities are present, causing a melting point depression.[6]

  • Failure to Crystallize: This can happen if too much solvent was used, the solution was not cooled sufficiently, or the energy barrier for nucleation is too high.[6]

Solutions:

ProblemPossible CauseSuggested Solution
Product Oils Out Impurities are present.Re-purify the material by column chromatography before attempting recrystallization again.[6]
Solvent boiling point is too high.Use a lower-boiling point solvent or switch to a binary solvent system.[6]
No Crystals Form Too much solvent was used.Slowly evaporate some of the solvent to increase the concentration and then attempt to cool again.
Insufficient cooling.After cooling to room temperature, place the flask in an ice bath, and if necessary, in a freezer.
Nucleation is not occurring.Try scratching the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.
Unsuitable solvent.The compound is too soluble. Use a binary solvent system: dissolve the compound in a minimal amount of a "good" hot solvent, then add a "poor" anti-solvent dropwise until the solution turns cloudy, then heat to clarify and cool slowly.[14]

Section 3: Standardized Protocols

Protocol 1: Optimized Flash Column Chromatography Workflow

This protocol is designed to maximize purity while minimizing tailing and yield loss.

  • Preparation of Mobile Phase: Prepare your solvents (e.g., Ethyl Acetate and Hexane). To each, add 0.5% by volume of triethylamine (Et₃N).

  • Column Packing:

    • Use a silica-to-crude-product ratio of 40:1 to 100:1 by weight.[2]

    • Pack the column as a slurry using the initial, least polar mobile phase (e.g., 90:10 Hexane/EtOAc + 0.5% Et₃N).

  • Sample Loading (Dry Load Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.

    • Concentrate the slurry on a rotary evaporator until a free-flowing powder is obtained.

    • Carefully layer the dry powder on top of the packed column bed.

  • Elution:

    • Begin elution with a low-polarity mobile phase.

    • Gradually increase the polarity using a step or linear gradient. Monitor the elution closely using TLC.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine fractions containing the pure product.

  • Solvent Removal: Remove the solvent and triethylamine under reduced pressure. A final co-evaporation with a solvent like toluene can help remove the last traces of triethylamine.

Purification Workflow Diagram

G cluster_0 Primary Purification cluster_1 Analysis & Polishing cluster_2 Final Product Crude Crude Product DryLoad Dry Load onto Silica Gel Crude->DryLoad Column Flash Chromatography (Eluent + 0.5% Et3N) DryLoad->Column TLC TLC/HPLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Recryst Recrystallization (Optional Final Polish) Combine->Recryst FinalAnalysis Final Purity Check (HPLC & NMR) Combine->FinalAnalysis If Recrystallization is skipped Recryst->FinalAnalysis Store Store under N2 at -20°C FinalAnalysis->Store

Caption: Recommended workflow for purification and analysis.

Protocol 2: Bisulfite Wash for Aldehyde Purification

This liquid-liquid extraction protocol is excellent for removing non-aldehyde impurities or for quenching a reaction to specifically isolate the aldehyde product.[13][15]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Mixing: Shake the funnel vigorously for 1-2 minutes. The aldehyde's bisulfite adduct will form and move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains your aldehyde adduct). Keep the organic layer, which contains the non-aldehyde impurities.

  • Regeneration of Aldehyde:

    • Place the aqueous layer in a clean flask and add a fresh layer of organic solvent (e.g., ethyl acetate).

    • While stirring, slowly add a base (e.g., saturated sodium bicarbonate or 1M NaOH) until the solution is basic (pH > 8). This reverses the reaction and regenerates the aldehyde.[4][13]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Final Workup: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

Protocol 3: HPLC Method for Purity Analysis

This protocol provides a starting point for developing a robust analytical method.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 2 min.
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 280 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in 50:50 Water:Acetonitrile diluent.

This method is a general guideline and may require optimization for your specific system and impurity profile.[10][16]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Crude Imidazo[4,5-d]imidazole Products.
  • BenchChem. (n.d.).
  • PubChem. (2025). 2-Butyl-5-formylimidazole. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025).
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024). ACS Publications. [Link]

  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. [Link]

  • GINaPs. (2018). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. [Link]

  • Google Patents. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid.
  • Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]

  • ResearchGate. (n.d.). 5-Formyl-1H-imidazole-4-carboxamide analogues containing piperidine-based substituents in place of the original R1 hydroxyl group. [Link]

  • Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. [Link]

  • Bangladesh Journals Online. (2022). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H. [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (n.d.). National Center for Biotechnology Information. [Link]

  • BenchChem. (2025).
  • Quick Company. (n.d.). Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole. [Link]

  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • PubChemLite. (n.d.). Ethyl 5-formyl-1h-imidazole-4-carboxylate (C7H8N2O3). [Link]

  • BenchChem. (2025).
  • Newcrom. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • Amanote Research. (n.d.). (PDF) Tert-Butyl 4-Formyl-1h-Imidazole-1-Carboxylate. [Link]

  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • Google Patents. (n.d.). CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. (2004). [Link]

  • Google Patents. (n.d.).
  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

Sources

Optimization

Technical Support Center: Imidazole Nitrogen Protection Strategies

Ticket ID: IMID-PROT-001 Status: Open Agent: Senior Application Scientist Subject: Selection, Optimization, and Troubleshooting of Imidazole -Protecting Groups Introduction: The Ambident Paradox Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMID-PROT-001 Status: Open Agent: Senior Application Scientist Subject: Selection, Optimization, and Troubleshooting of Imidazole


-Protecting Groups
Introduction: The Ambident Paradox

Welcome to the technical guide for imidazole protection. The core challenge with imidazole is its ambident nature . It possesses two nitrogen atoms with distinct electronic profiles:

  • 
    -1 (Pyrrole-like):  Non-basic, acidic (
    
    
    
    ), bears the hydrogen.
  • 
    -3 (Pyridine-like):  Basic (
    
    
    
    ), nucleophilic.

The Trap: Without protection,


-3 poisons metal catalysts and 

-1 deprotonates to form a symmetric anion that alkylates indiscriminately. Furthermore, in Histidine (His), the

(proximal) nitrogen facilitates a self-destructive racemization mechanism.

This guide moves beyond basic lists to provide causal analysis and troubleshooting for high-stakes synthesis.

Module 1: Solid Phase Peptide Synthesis (SPPS) – The Racemization War

Context: You are synthesizing a peptide containing Histidine. Primary Risk: Loss of chirality (Racemization) during coupling.

The Mechanism of Failure

Racemization occurs when the imidazole ring acts as an intramolecular base. If the protecting group is on the


 (proximal) nitrogen, it blocks this pathway. However, most stable groups attach to the sterically freer 

(distal) nitrogen.
  • The Danger Zone: If

    
     is left unprotected (or the PG migrates), its lone pair can abstract the acidic 
    
    
    
    -proton from the amino acid backbone, forming a planar enol intermediate that destroys stereochemistry.
Decision Matrix: Trityl vs. Boc vs. Bom
FeatureTrityl (Trt) Boc Benzyloxymethyl (Bom)
Attachment Predominantly

(Steric control)

or

(Dynamic)

(Electronic/Steric)
Racemization Suppression High. The massive steric bulk shields the

-nitrogen, preventing it from acting as a base.
Moderate. Electron-withdrawing nature reduces basicity, but migration can occur.Excellent. Directly blocks the

position.
Deprotection Mild Acid (1-5% TFA). Cleaves before peptide cleavage.Strong Acid (TFA/HF). Cleaves with peptide.Very Strong Acid (HF/TFMSA) or Hydrogenolysis.
Best Use Case Standard Fmoc SPPS.Boc SPPS or Orthogonal needs.[1]"Difficult" sequences where Trt fails to stop racemization.
Troubleshooting Q&A

Q: I am seeing significant D-His impurities (5-10%) using Fmoc-His(Trt)-OH. Why?

  • A: While Trt is bulky, it does not electronically deactivate the ring. If your coupling is slow (due to steric hindrance or aggregation), the

    
     has time to abstract the proton.
    
  • Fix:

    • Switch to Fmoc-His(Bom)-OH (if HF cleavage is an option) or Fmoc-His(Boc)-OH .

    • Use Collidine or TMP (2,4,6-trimethylpyridine) as your base instead of DIPEA. These weaker bases are less likely to assist the deprotonation of the

      
      -carbon.
      
    • Keep coupling temperatures below 40°C .

Q: My Trityl group is falling off during DCM washes.

  • A: Trityl is extremely acid-sensitive. Even slightly acidic DCM (from decomposition) or HOBt solutions can cleave it.

  • Fix: Add 1% DIPEA to all wash solvents involving His(Trt) resins.

Module 2: Regiocontrol in Small Molecule Synthesis

Context: You need to alkylate or metalate an imidazole core. Primary Risk: Getting a mixture of N1/N3 isomers or reacting at the wrong carbon.

The "Steric vs. Electronic" Lever

To control regioselectivity, you must choose a PG that exerts the correct influence:

  • Steric Blocking (Trityl):

    • Mechanism: The Trityl group is huge. It sits on one nitrogen and physically blocks the adjacent carbon (C2) and the immediate vicinity.

    • Outcome: Alkylation of a Trityl-protected imidazole usually forces the incoming electrophile to the remote nitrogen (N3) or C4 position, depending on the reaction type.

  • Electronic Deactivation (Tosyl / Sulfonamides):

    • Mechanism: Sulfonamides are strongly electron-withdrawing. They pull density from the ring, making the other nitrogen less nucleophilic and the C2 proton more acidic.

    • Outcome: Essential for preventing catalyst poisoning in Pd-catalyzed cross-couplings.

Visualizing the Decision Process

PG_Selection Start Select Imidazole PG Goal What is your primary goal? Start->Goal Metalation Need C2 Lithiation? Goal->Metalation C-H Activation / Lithiation Alkylation Need Regiocontrol? Goal->Alkylation N-Alkylation / S_NAr Peptide Fmoc or Boc? Goal->Peptide SPPS SEM SEM Group (Cleave: TBAF/Acid) Metalation->SEM Yes (SEM-Switch) MOM MOM Metalation->MOM Yes (Smaller) Trt Trityl Group (Cleave: Mild Acid) Alkylation->Trt Block Neighbors (Steric) Ts Tosyl Group (Cleave: Nucleophile) Alkylation->Ts Deactivate Ring (Electronic) Trt_Pep Fmoc-His(Trt)-OH Peptide->Trt_Pep Fmoc (Standard) Bom Bom Peptide->Bom Boc (High Stability)

Caption: Decision tree for selecting the optimal imidazole protecting group based on synthetic intent.

Module 3: The SEM-Switch (Advanced C-H Activation)

The Problem: You want to arylate C4, but C2 is naturally more reactive (most acidic proton). The Solution: The SEM (2-(Trimethylsilyl)ethoxymethyl) group.[2][3][4][5]

Protocol Logic:

  • Protection: SEM-Cl reacts with imidazole.[4]

  • C2 Blocking: The SEM group coordinates lithiation at C2. You can put a blocking group (like a silyl) at C2.

  • The Switch: Under specific conditions, the SEM group can "walk" or be used to direct reactivity to C5 (which becomes C4 upon tautomerization/deprotection).

  • Stability: SEM survives BuLi, LDA, and Pd-catalysis (unlike Boc or Acetyl).

Troubleshooting SEM Removal:

  • Issue: "I refluxed in TBAF for 24h and nothing happened."

  • Cause: SEM on imidazole is notoriously stable compared to O-SEM. The formal negative charge on the nitrogen after fluoride attack is unstable.

  • Fix:

    • Acidic Boost: Use TFA/DCM first to remove the SEM group as a hydroxymethyl intermediate (

      
      ), then treat with basic methanol (
      
      
      
      ) to release formaldehyde.
    • Anhydrous TBAF: Commercial TBAF is wet. Dry it or use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate).

Module 4: Experimental Protocols
Protocol A: Standard Tritylation of Imidazole

Best for: General protection, acid-labile requirements.

  • Dissolve: Imidazole derivative (1.0 equiv) in dry DMF or DCM.

  • Base: Add

    
     (1.5 equiv). Note: Pyridine can be used but is harder to remove.
    
  • Addition: Add Trityl Chloride (Trt-Cl) (1.1 equiv) portion-wise at 0°C.

  • Reaction: Warm to RT. Stir 2-4 hours.

  • Workup: Pour into ice water. The product often precipitates as a white solid. Filter and wash with water.

    • Self-Validation: TLC should show a high Rf spot. NMR will show ~15 aromatic protons (7.1-7.4 ppm).

Protocol B: Selective Deprotection of

-Boc Imidazoles

Insight: This method removes Imidazole-Boc while leaving Amine-Boc intact.[6]

  • Reagent:

    
     (1.5 - 3.0 equiv).
    
  • Solvent: Absolute Ethanol (EtOH).

  • Procedure: Stir the fully protected substrate in EtOH with

    
     at RT for 30-60 mins.
    
  • Mechanism: Borohydride attacks the carbonyl of the urea-like imidazole-Boc bond (which is more electrophilic than a carbamate-Boc).

  • Citation: Gerokonstantis et al.[2] (See Ref 3).

Protocol C: Stubborn Tosyl Removal

Best for: When simple hydrolysis fails.

  • Reagent: HOBt (Hydroxybenzotriazole) or Hydrazine.

  • Solvent: THF/Water.

  • Procedure: Treat

    
    -Ts imidazole with HOBt (2 equiv) and 
    
    
    
    .
  • Why it works: HOBt acts as a nucleophile to attack the sulfonyl group, transferring the Tosyl to the HOBt oxygen, releasing the imidazole.

Summary of Stability & Cleavage
GroupAcid StabilityBase StabilityNucleophile StabilityCleavage Reagent
Trityl (Trt) Low (1% TFA)HighHighTFA / DCM
Boc Low (20% TFA)Low (Hydrolysis)ModerateTFA or NaBH4/EtOH
Tosyl (Ts) HighModerateLowHOBt or Hydrazine
SEM HighHighHighTBAF (Reflux) or TFA then

Benzyl (Bn) HighHighHigh

or Na/NH3
References
  • Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons.
  • Barlos, K., et al. (1996).[7] "Fmoc-His(Trt)-OH in SPPS." International Journal of Peptide and Protein Research.[7]

  • Gerokonstantis, D. T., et al. (2020).[6] "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc, 2020(viii), 115-124.[6]

  • Lipshutz, B. H., & Pegram, J. J. (1980).[5] "The SEM group: A new protecting group for imidazoles." Tetrahedron Letters. (Foundational SEM chemistry).

  • BenchChem Technical Support. (2025). "A Comparative Guide to Histidine Protecting Group Strategies."

Sources

Troubleshooting

removal of byproducts from butyl 5-formyl-1H-imidazole-4-carboxylate synthesis

Technical Support Center: Purification & Troubleshooting for Butyl 5-Formyl-1H-imidazole-4-carboxylate Executive Summary & Compound Profile Target Molecule: Butyl 5-formyl-1H-imidazole-4-carboxylate CAS: 75040-54-9 Role:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting for Butyl 5-Formyl-1H-imidazole-4-carboxylate

Executive Summary & Compound Profile

Target Molecule: Butyl 5-formyl-1H-imidazole-4-carboxylate CAS: 75040-54-9 Role: A critical bifunctional building block (formyl + ester) often utilized in the synthesis of angiotensin II receptor antagonists (sartans) and purine analogues.[1]

The Technical Challenge: Synthesizing this intermediate often leads to a "sticky" impurity profile due to the amphoteric nature of the imidazole ring and the high reactivity of the aldehyde.[1] Whether you are proceeding via the Oxidation Route (from hydroxymethyl precursor) or the Vilsmeier-Haack Formylation , specific byproducts—such as over-oxidized carboxylic acids, unreacted alcohols, or inorganic complexes—can severely impact downstream yields.[1]

This guide provides a logic-driven troubleshooting framework to isolate high-purity material without resorting to excessive chromatography.

The "Quick Fix" Dashboard: Impurity Identification

Use this table to correlate your observation with the likely byproduct and the recommended immediate action.

ObservationProbable Impurity/IssueRoot CauseImmediate Remediation
Product is acidic / Low pH 5-Carboxy derivative (Over-oxidation)Prolonged reaction time with MnO₂ or exposure to air.[1]Protocol B: Bicarbonate wash (pH controlled).[1]
Spot on TLC (Lower Rf) Unreacted Alcohol (Hydroxymethyl precursor)Incomplete oxidation; wet oxidant.[1]Protocol A: Bisulfite Adduct Purification.
Dark/Black Tars Polymerized Aldehyde or Vilsmeier saltsThermal degradation; aggressive Vilsmeier conditions.[1]Activated Charcoal treatment + Silica plug filtration.[1]
Grey/Brown Solid Manganese/Chromium residuesPoor filtration of oxidant.[1]Hot filtration through Celite® 545; Chelation wash (EDTA).[1]
Low Melting Point Residual Solvents / TautomersImidazole NH hydrogen bonding.[1]Recrystallization from Toluene/Heptane.[1]

Deep Dive: Troubleshooting by Synthesis Route

Scenario A: The Oxidation Route (MnO₂ or Swern)

Context: You synthesized the target by oxidizing butyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate.[1][2]

Q: My reaction has stalled with 15% starting material (alcohol) remaining. Adding more MnO₂ isn't helping.[1] What do I do? A: This is a surface area passivation issue.

  • The Mechanism: Water generated during oxidation adsorbs onto the MnO₂ surface, deactivating it.[1]

  • The Fix: Do not just add more oxidant.[1] Filter the reaction mixture through a pad of Celite to remove the "wet" MnO₂.[1] Resuspend the filtrate in fresh anhydrous solvent (DCM or Chloroform) and add fresh, activated MnO₂ (10 equivalents).

  • Prevention: Use a Dean-Stark trap or add molecular sieves to the reaction pot to scavenge water in situ.[1]

Q: I have a significant amount of the carboxylic acid byproduct (over-oxidation). How do I remove it without column chromatography? A: Utilize the acidity difference.[1] The target aldehyde is neutral/amphoteric, while the byproduct is a carboxylic acid.[1]

  • Dissolve crude in Ethyl Acetate.[1]

  • Wash with 5% NaHCO₃ (aq).[1] The acid impurity will deprotonate and move to the aqueous layer.[1]

  • Critical Caution: Do not use strong bases (NaOH), as they may hydrolyze the butyl ester at position 4.[1]

Scenario B: The Vilsmeier-Haack Route

Context: Formylation of butyl 1H-imidazole-4-carboxylate using POCl₃/DMF.[1]

Q: The workup resulted in a viscous oil that won't crystallize.[1] NMR shows broad peaks. A: You likely have residual phosphorous-imidazole complexes.[1]

  • The Mechanism: The intermediate iminium salt requires hydrolysis.[1] If the quench was not acidic enough or too cold, the complex persists.[1]

  • The Fix: Re-dissolve the oil in a mixture of water/ethanol (1:1). Adjust pH to ~2 with HCl and heat to 50°C for 30 minutes to ensure full hydrolysis of the Vilsmeier intermediate.

  • Neutralize carefully to pH 7-8 with Sodium Acetate (avoid NaOH to prevent Cannizzaro reactions on the aldehyde) to precipitate the solid.

Advanced Purification Protocols

Protocol A: Sodium Bisulfite Adduct Purification (The "Aldehyde Trap")

Best for: Removing non-aldehyde impurities (unreacted starting materials, isomers) when chromatography is difficult.[1]

Principle: Aldehydes form water-soluble sulfonates with bisulfite, while esters and alcohols remain in the organic phase.[1]

  • Formation: Dissolve crude (10g) in Ethyl Acetate (100 mL). Add saturated aqueous NaHSO₃ (50 mL).

  • Agitation: Stir vigorously for 2-4 hours. A white precipitate (the adduct) may form at the interface.[1]

  • Separation:

    • If solid forms: Filter the solid adduct.[1][3][4] Wash with ether.[1]

    • If soluble: Separate layers.[1][3] Keep the aqueous layer (contains product).[1]

  • Regeneration:

    • Place the aqueous layer (or solid suspended in water) in a flask.[1]

    • Add solid Na₂CO₃ slowly until pH ~9-10.[1]

    • Note: The aldehyde will regenerate.[1]

  • Extraction: Extract immediately with DCM (3 x 50 mL). Dry over MgSO₄ and concentrate.

Protocol B: The "Amphoteric Swing" (pH Controlled Precipitation)

Best for: Removing inorganic salts and tars.[1]

  • Acid Phase: Dissolve crude in 1N HCl (pH ~1-2). The imidazole nitrogen protonates, making the compound water-soluble.[1]

  • Filtration: Filter through Celite to remove insoluble tars and inorganic residues.[1]

  • Wash: Wash the acidic aqueous solution with DCM (removes non-basic organic impurities).[1]

  • Precipitation: Slowly add saturated NaHCO₃ to the aqueous phase while stirring.

    • Target pH: 7.5 - 8.0.[1]

    • At this pH, the imidazole is neutral (free base), and the product should precipitate as a white/off-white solid.[1]

  • Collection: Filter and wash with cold water.[1]

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture based on the dominant impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Butyl 5-formyl-1H-imidazole-4-carboxylate) Analyze Analyze Purity (TLC / HPLC / NMR) Start->Analyze Decision Identify Major Impurity Analyze->Decision Impurity_Acid Carboxylic Acid (Over-oxidation) Decision->Impurity_Acid Acidic Byproducts Impurity_Alc Unreacted Alcohol (Incomplete Rxn) Decision->Impurity_Alc Non-Aldehyde Organics Impurity_Tar Tars / Inorganics (Vilsmeier Salts) Decision->Impurity_Tar Insolubles/Colors Method_Bicarb Method: Bicarbonate Wash (Remove Acid to Aqueous) Impurity_Acid->Method_Bicarb Method_Bisulfite Method: Bisulfite Adduct (Selectively trap Aldehyde) Impurity_Alc->Method_Bisulfite Method_pH Method: pH Swing (Acid dissolve -> Filter -> Neutralize) Impurity_Tar->Method_pH Final Pure Product (Crystalline Solid) Method_Bicarb->Final Method_Bisulfite->Final Method_pH->Final

Figure 1: Decision matrix for the purification of butyl 5-formyl-1H-imidazole-4-carboxylate based on impurity profiling.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol for recrystallization? A: It is risky.[1] Aldehydes can form hemiacetals with alcohols, especially under acidic catalysis (impurities).[1] We recommend non-nucleophilic solvent systems like Toluene/Heptane or Ethyl Acetate/Hexane .[1] If you must use alcohol, ensure the media is strictly neutral.[1]

Q: The CAS number 75040-54-9 is sometimes confused with the 2-butyl derivative.[1] Are they the same? A: No. This is a common error.

  • Target: Butyl 5-formyl-1H-imidazole-4-carboxylate (Butyl ester, H at pos 2).[1]

  • Losartan Intermediate: 2-Butyl-4-chloro-5-formylimidazole (BCFI) (Alkyl at pos 2, Cl at pos 4).[1] Ensure your starting materials align with the ester synthesis, not the alkyl-imidazole synthesis [1, 2].[1]

Q: Why is the melting point lower than the literature value (95-98°C)? A: This compound is prone to tautomerism (1H vs 3H on the imidazole ring).[1] While the chemical identity is the same, different tautomeric ratios in the crystal lattice can depress the melting point.[1] Vacuum drying at 40°C usually stabilizes the crystal form.[1]

References

  • Parmar, M. B., et al. (2022).[1][5] Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)... Bangladesh Journal of Scientific and Industrial Research.[1] Retrieved February 20, 2026, from [Link][1]

  • Kang, J. T., et al. (2010).[1][6] tert-Butyl 4-formyl-1H-imidazole-1-carboxylate. Acta Crystallographica Section E. Retrieved February 20, 2026, from [Link]

  • Google Patents. (2013).[1] CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole.[1][3] Retrieved February 20, 2026, from [1]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Imidazole Synthesis

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on one of the most critical p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on one of the most critical parameters in your synthesis: reaction temperature . Mismanagement of temperature can lead to a cascade of issues, from diminished yields to intractable purification challenges. This resource offers a structured approach to temperature optimization, combining foundational knowledge with practical troubleshooting.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the role of temperature in imidazole synthesis.

Q1: What is the primary role of temperature in imidazole synthesis?

Temperature is the lever that controls the kinetics of the reaction. Its primary role is to provide the necessary activation energy for key bond-forming steps, such as the cyclization and condensation events that form the imidazole ring.[1] However, it's a delicate balance; excessive heat can lead to undesired side reactions, decomposition of starting materials or products, and reduced selectivity.[2]

Q2: My Debus-Radziszewski reaction has a very low yield. Is temperature the likely culprit?

Low yields in the Debus-Radziszewski synthesis are a frequent challenge and can stem from several factors, with temperature being a critical one.[3][4] This multi-component reaction, which condenses a 1,2-dicarbonyl, an aldehyde, and ammonia, often requires elevated temperatures, typically reflux, to proceed efficiently.[5][6] If the temperature is too low, the reaction may stall. Conversely, if it's too high, you might see increased byproduct formation.[3] It's also crucial to consider other factors like catalyst choice and reaction time in conjunction with temperature.[3]

Q3: How does microwave-assisted synthesis affect the optimal temperature?

Microwave-assisted synthesis has become a popular technique for imidazole synthesis due to its ability to dramatically reduce reaction times and often improve yields.[7][8] Microwave heating is highly efficient, coupling directly with polar molecules in the reaction mixture to generate rapid and uniform heating.[7] This can lead to a significant increase in the internal temperature of the reaction mixture very quickly. While this accelerates the desired reaction, it also means that the "optimal" temperature might be reached in minutes rather than hours.[9] Careful control of microwave power and temperature monitoring is essential to avoid over-heating and decomposition.[6][9]

Q4: Can temperature influence the regioselectivity of my imidazole synthesis?

Yes, temperature can be a key factor in directing the regioselectivity of certain imidazole syntheses, particularly when forming unsymmetrically substituted imidazoles.[10] The formation of different regioisomers often proceeds through pathways with different activation energies. By carefully controlling the temperature, you can favor the kinetic or thermodynamic product. Lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures can allow the reaction to equilibrate and form the more stable, thermodynamically favored product.[10]

Temperature Optimization & Troubleshooting Guide

This section provides a structured, problem-oriented approach to resolving common issues encountered during imidazole synthesis where temperature is a key variable.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis shows primarily unreacted starting materials after the expected reaction time.

Probable Cause & Scientific Rationale:

The most likely cause is insufficient thermal energy to overcome the reaction's activation energy. The key C-N and C=N bond formations required for the imidazole ring closure are often endergonic and require a significant energy input.[1] For instance, in Ullmann-type couplings to form N-arylimidazoles, temperatures can range from 100°C to reflux to facilitate the nucleophilic aromatic substitution.[1]

Recommended Solutions:

  • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each new setpoint using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Solvent Selection: Switch to a higher-boiling point solvent. If your reaction is limited by the reflux temperature of, for example, ethanol, moving to a solvent like toluene or DMF can allow you to access higher temperatures safely.

  • Consider Microwave Irradiation: For sluggish reactions, microwave synthesis can be highly effective. The rapid, direct heating can often drive reactions to completion that fail under conventional heating.[8][11] A typical starting point for microwave conditions could be 80-120°C.[6][9]

Problem 2: Formation of Multiple Products & Low Purity

Symptom: The crude reaction mixture shows the desired product along with several significant byproducts, complicating purification.

Probable Cause & Scientific Rationale:

Excessive reaction temperature is a common cause of low purity. While higher temperatures increase the rate of the desired reaction, they can disproportionately accelerate the rates of side reactions, such as polymerization, decomposition, or the formation of constitutional isomers.[2][12] For example, in the iodination of imidazole, higher temperatures can promote multiple iodinations, leading to di- and tri-iodinated byproducts.[13]

Recommended Solutions:

  • Systematic Temperature Reduction: Decrease the reaction temperature in 10°C intervals from your original condition. This may increase the required reaction time but can significantly improve selectivity for the desired product.

  • Controlled Addition of Reagents: If the reaction is highly exothermic, adding one of the reagents dropwise at a controlled, lower temperature can help dissipate heat and prevent temperature spikes that lead to side reactions. For instance, during iodination, adding the iodine solution at 0°C is recommended.[13]

  • Kinetic vs. Thermodynamic Control: Analyze the byproducts. If they are isomers of your desired product, you may be in a regime where both kinetic and thermodynamic products are forming. Lowering the temperature will generally favor the kinetic product.

Data & Protocols

Table 1: General Temperature Guidelines for Common Imidazole Syntheses
Synthesis MethodTypical Temperature Range (°C)Key Considerations
Debus-Radziszewski 80 - 120 (Reflux)Often requires reflux in solvents like ethanol or acetic acid.[6][14]
Maquenne Synthesis 70 - 100Involves reacting a hydroxyimino ketone with an aldehyde and ammonia.[15]
Ullmann Coupling 100 - RefluxFor N-arylation; temperature depends on the reactivity of the aryl halide.[1]
Van Leusen Synthesis 0 - Room TemperatureOften proceeds at milder temperatures, but can vary.[16]
Microwave-Assisted 80 - 150Reaction times are significantly shorter (minutes vs. hours).[6][9]
Sonication-Assisted 50 - 70Ultrasound-assisted methods can proceed at lower temperatures than conventional heating.[6]
Experimental Protocol: Systematic Temperature Screening

This protocol outlines a general workflow for optimizing reaction temperature for a generic imidazole synthesis.

  • Reaction Setup: In parallel reaction vials or a multi-well plate, combine the 1,2-dicarbonyl compound (1.0 mmol), aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid, 5 mL) to each vial.

  • Temperature Gradient: Place the vials in a parallel synthesizer or separate heating blocks set to a range of temperatures (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).

  • Time Course Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction vial.

  • Analysis: Quench the aliquots and analyze by a quantitative method like LC-MS or GC-MS to determine the conversion of starting material, yield of the desired product, and formation of key byproducts.

  • Data Evaluation: Plot the yield and purity against temperature and time to identify the optimal conditions that provide the best balance of reaction rate and selectivity.

Visualizing Temperature Effects

Diagrams can help conceptualize the relationships between temperature and reaction outcomes.

G cluster_0 Temperature Optimization Workflow A Define Temperature Range (e.g., 80-140°C) B Set Up Parallel Reactions (Identical Stoichiometry) A->B C Run at Different Temperatures B->C D Monitor Progress vs. Time (TLC, LC-MS) C->D E Analyze Yield & Purity D->E F Identify Optimal Temperature E->F G Scale-Up & Verification F->G

Caption: A typical experimental workflow for optimizing reaction temperature.

G Temp Reaction Temperature Rate Reaction Rate Temp->Rate Increases (Arrhenius Eq.) Purity Product Purity / Selectivity Temp->Purity Often Decreases (Side Reactions) Yield Optimal Yield Rate->Yield Initially Increases Yield->Purity Trade-off

Caption: The relationship between temperature and key reaction outcomes.

References

  • Carballares, S., et al. (2002). Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole. ACS Publications. Retrieved from [Link]

  • Fantini, M., et al. (2017). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. ResearchGate. Retrieved from [Link]

  • Das, T. C., et al. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98. Retrieved from [Link]

  • Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025, September 23). Retrieved from [Link]

  • Sneed, R. A., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. Retrieved from [Link]

  • Reddy, K. V., et al. (n.d.). Convenient and Improved One Pot Synthesis of Imidazole. Asian Journal of Chemistry. Retrieved from [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Retrieved from [Link]

  • Kumar, V., & Singh, A. (2015). MICROWAVE-ASSISTED SYNTHESIS: REVIEW OF RECENT DEVELOPMENTS. International Journal of Advance Research in Science and Engineering, 4(1). Retrieved from [Link]

  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (2025, September 28). ResearchGate. Retrieved from [Link]

  • da Silva, G. G., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Retrieved from [Link]

  • Shaik, A. B., & Nagalapalli, S. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447. Retrieved from [Link]

  • Bibi, S., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC. Retrieved from [Link]

  • Reaction conditions evaluation for imidazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

  • Zhang, Y., et al. (2025). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

  • Depuydt, D., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Publishing. Retrieved from [Link]

  • Al-Masoudi, W. A. (2016). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. Retrieved from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Synthesis of Imidazoles. (n.d.). Scribd. Retrieved from [Link]

  • Zheng, X., Ma, Z., & Zhang, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. SciSpace. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Imidazole-4-Carboxylate Synthesis

The following technical guide is structured as a specialized support hub for researchers synthesizing imidazole-4-carboxylates . It prioritizes the Isocyanoacetate Route (a modification of the Van Leusen synthesis) and M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support hub for researchers synthesizing imidazole-4-carboxylates . It prioritizes the Isocyanoacetate Route (a modification of the Van Leusen synthesis) and Multicomponent Reactions (MCRs), as these are the primary methods for installing the carboxylate moiety at the C4 position.

Current Status: Operational Role: Senior Application Scientist Topic: Optimization of Solvent Systems for Regioselective Imidazole Formation

Core Directive: The Solvent-Mechanism Interface

In the synthesis of imidazole-4-carboxylates, the solvent is not merely a medium; it is a chemoselective switch . The most common synthetic route involves the base-mediated [3+2] cycloaddition of isocyanoacetates with imines (or aldehydes/amines in situ).

Your choice of solvent dictates three critical outcomes:

  • Enolate Stabilization: The

    
    -carbon of the isocyanoacetate must be deprotonated. Polar aprotic solvents enhance the nucleophilicity of this anion.[1]
    
  • Proton Transfer Kinetics: The final aromatization step requires proton migration. Protic solvents facilitate this but risk hydrolyzing the sensitive isocyanide or ester groups.

  • Regioselectivity: While the 4-carboxylate position is largely fixed by the isocyanoacetate starting material, the solvent influences the formation of 1,5- vs. 1,4-disubstituted isomers during the cyclization transition state.

Comparative Solvent Matrix
Solvent ClassExamplesPrimary BenefitRisk FactorRecommended Base
Polar Aprotic DMF, DMSO, NMPHigh Reactivity. Solvates cations (K+, Na+), leaving "naked" reactive anions for cyclization.Workup difficulty (high BP); potential for side reactions (dimerization).K₂CO₃, t-BuOK, DBU
Polar Protic Ethanol, MethanolGreen & Fast. Facilitates proton transfer steps; easier workup.Hydrolysis. Risk of converting isocyanoacetate to formamides or hydrolyzing the product ester.Et₃N, K₂CO₃
Ethereal THF, 1,4-DioxaneSelectivity. Moderate polarity often improves regiocontrol; easy evaporation.Low Solubility. Inorganic bases (K₂CO₃) often require phase transfer catalysts (PTC).NaH, LiHMDS
Green/Alternative Water, Ionic LiquidsSustainability. MCRs often proceed well due to the hydrophobic effect driving reactants together.Solubility. Reagents may oil out; requires vigorous stirring or surfactants.DABCO, Proline

Visualizing the Mechanism & Solvent Influence

The following diagram illustrates the critical "Solvent Checkpoints" in the reaction mechanism where yield is often lost.

ImidazoleMechanism cluster_Solvent Solvent Critical Failure Points Start Reagents: Isocyanoacetate + Aldehyde + Amine Imine Intermediate A: Imine Formation Start->Imine Protic solvents (EtOH) accelerate this Hydrolysis Risk: Hydrolysis of Isocyanide (Occurs in Wet Solvents) Start->Hydrolysis Deprotonation Step B: Isocyanide Deprotonation (Enolate Formation) Imine->Deprotonation Requires Base Cyclization Step C: [3+2] Cycloaddition Deprotonation->Cyclization Polar Aprotic (DMF) stabilizes naked anion Aromatization Step D: Proton Shift & Elimination Cyclization->Aromatization Transition State Product Product: Imidazole-4-carboxylate Aromatization->Product Irreversible

Caption: Mechanistic flow of imidazole-4-carboxylate synthesis. Note that Step B (Deprotonation) is rate-determining in aprotic solvents, while Step A (Imine formation) is faster in protic media.

Standardized Protocol: The "Modified Van Leusen" Route

For the synthesis of Ethyl 1-benzyl-1H-imidazole-4-carboxylate.

Rationale: This protocol uses DMF to maximize the reactivity of the potassium carbonate base, ensuring complete conversion of the isocyanoacetate.

Reagents
  • Ethyl isocyanoacetate (1.0 equiv)

  • Amine (e.g., Benzylamine) (1.0 equiv)

  • Aldehyde (e.g., Formaldehyde or Benzaldehyde) (1.0 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology
  • Imine Pre-formation (Optional but Recommended):

    • Mix amine and aldehyde in MeOH for 2 hours. Evaporate solvent to isolate the imine. Why? This prevents the isocyanoacetate from reacting with the raw aldehyde (oxazole formation).

  • Main Reaction:

    • Dissolve the imine (or amine/aldehyde mix) in anhydrous DMF.

    • Add K₂CO₃.[2][3]

    • Add Ethyl isocyanoacetate dropwise at 0°C.

    • Note: The reaction is exothermic. Low temp prevents polymerization.

  • Cyclization:

    • Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup (Crucial for DMF):

    • Pour mixture into ice-cold brine . DMF is miscible with water; the product should precipitate or oil out.

    • Extract with EtOAc (3x). Wash organic layer with LiCl solution (5% aq) to remove residual DMF.

    • Dry over Na₂SO₄ and concentrate.[2]

Troubleshooting Center (FAQ)

Scenario A: "I am getting low yields and a lot of unidentifiable sticky byproduct."

Diagnosis: Isocyanide Polymerization or Hydrolysis. Root Cause:

  • Wet Solvent: Isocyanoacetates hydrolyze rapidly in the presence of water and base to form formamino esters (inactive).

  • High Temperature: Heating too quickly causes the isocyanide to polymerize before it reacts with the imine. Corrective Action:

  • Protocol Check: Ensure DMF/MeCN is distilled or stored over molecular sieves (3Å).

  • Temperature Control: Keep the addition at 0°C. Do not heat above 60°C unless using a microwave reactor.

Scenario B: "I see the formation of Oxazoles instead of Imidazoles."

Diagnosis: The Schröder Reaction (Isocyanide + Aldehyde). Root Cause: The isocyanoacetate reacted directly with the aldehyde before the imine could form. Corrective Action:

  • Switch to Stepwise: Pre-form the imine (amine + aldehyde) in methanol, remove the methanol, and then add the isocyanoacetate and base in DMF. This eliminates free aldehyde from the system.

Scenario C: "My base (K₂CO₃) isn't dissolving in THF, and the reaction is stalled."

Diagnosis: Heterogeneous Phase Barrier. Root Cause: Inorganic bases are insoluble in THF/Dioxane. Corrective Action:

  • Add a Catalyst: Add 10 mol% 18-Crown-6 (for potassium bases) or TBAF to solubilize the carbonate.

  • Change Solvent: Switch to DMF or MeCN.

Scenario D: "Can I use water as a solvent? I want a 'Green' synthesis."

Diagnosis: Feasibility Check. Root Cause: Water can work for Multicomponent Reactions (MCRs) involving stable reagents, but isocyanoacetates are labile. Corrective Action:

  • Yes, but modify: Use a surfactant (e.g., SDS) or a phase-transfer catalyst (TEBA).

  • Alternative: Use Ethanol/Water (1:1) . The ethanol solubilizes the organic reactants, while water drives the hydrophobic aggregation. Note: You must use excess base to counteract potential hydrolysis.

Decision Support Diagram

Use this flow to select the optimal solvent system for your specific substrates.

SolventDecision Start Start: Select Reagents IsIsocyanide Is reagent sensitive to hydrolysis? (e.g. Isocyanoacetate) Start->IsIsocyanide Yes Use Anhydrous Polar Aprotic IsIsocyanide->Yes Yes No Use Protic/Green (EtOH, H2O) IsIsocyanide->No No (e.g. Diketone MCR) DMF DMF + K2CO3 (Wash with LiCl) Yes->DMF High Solubility Required THF THF + NaH or THF + K2CO3 + 18-Crown-6 Yes->THF Easy Workup Required EtOH Reflux in EtOH (Ammonium Acetate source) No->EtOH Standard MCR

Caption: Solvent selection logic based on reagent stability and solubility requirements.

References

  • Sisko, J., et al. (2000). "An Investigation of Imidazole Synthesis via the Van Leusen Three-Component Reaction."[4] The Journal of Organic Chemistry.

  • Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of imidazoles from aldehydes and amines by reaction with tosylmethyl isocyanide." The Journal of Organic Chemistry.

  • Pace, V., et al. (2015). "Recent Advances in the Synthesis of Imidazoles via Multicomponent Reactions." Organic & Biomolecular Chemistry.

  • BenchChem Technical Support. "Regioselectivity in Imidazole Synthesis."

  • Preti, L., et al. (2011). "One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization." PMC/NIH.

Sources

Optimization

Technical Support Center: Managing Regioisomer Formation in Imidazole Synthesis

Welcome to the technical support center dedicated to addressing the challenges of regioisomerism in imidazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of regioisomerism in imidazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common, yet often complex, issue of controlling isomeric purity in their synthetic workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate and resolve these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of imidazole synthesis, and why are they a concern?

A1: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of substituents on the imidazole ring. For a disubstituted imidazole, for example, you can have 1,2-, 1,4-, and 1,5-disubstituted products, which are all regioisomers of one another. The formation of unwanted regioisomers is a significant concern because they can be difficult to separate, leading to lower yields of the desired product and introducing impurities that can be problematic for downstream applications, especially in drug development where specific isomers have distinct pharmacological activities.

Q2: What are the primary factors that influence the regioselectivity of imidazole synthesis?

A2: The regiochemical outcome of an imidazole synthesis is a delicate interplay of several factors:

  • Steric Hindrance: Bulky substituents on the reactants will preferentially direct incoming groups to less hindered positions.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can influence the nucleophilicity and electrophilicity of different positions on the reacting molecules, thereby directing the cyclization.

  • Reaction Conditions: Temperature, solvent polarity, and the presence of catalysts can all significantly impact the reaction pathway and, consequently, the ratio of regioisomers formed.

  • Synthetic Route: The choice of the named reaction (e.g., Debus-Radziszewski, Wallach, or metal-catalyzed methods) inherently influences the regiochemical outcome due to their different reaction mechanisms.

Q3: Which analytical techniques are most effective for identifying and quantifying regioisomers of imidazoles?

A3: A combination of techniques is often employed for robust characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers, as the chemical shifts of the ring protons and carbons are sensitive to the substitution pattern. 2D NMR techniques like NOESY can be particularly useful for unambiguously determining the spatial relationship between substituents.

  • High-Performance Liquid Chromatography (HPLC): When coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry), HPLC is an excellent method for separating and quantifying the different regioisomers in a mixture.

  • Mass Spectrometry (MS): While MS alone cannot distinguish between regioisomers (as they have the same mass), it is invaluable when coupled with a separation technique like HPLC or Gas Chromatography (GC) for identification and quantification.

Troubleshooting Guides

This section provides practical, step-by-step guidance for addressing common issues related to regioisomer formation.

Scenario 1: Poor Regioselectivity in the Synthesis of a 1,4-Disubstituted Imidazole via the Debus-Radziszewski Reaction

Problem: You are attempting to synthesize a 1,4-disubstituted imidazole from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, but you are observing a significant amount of the 1,5-regioisomer.

Troubleshooting Workflow:

G A Start: Poor Regioselectivity (1,4- vs. 1,5-isomer) B Analyze Steric & Electronic Effects of Substituents A->B Step 1 E Consider an Alternative Synthetic Route A->E If conditions fail F Optimize Purification: Chromatography or Crystallization A->F If separation is feasible C Modify Reaction Conditions: Lower Temperature B->C Step 2a D Change Solvent System: Explore Aprotic vs. Protic B->D Step 2b G Outcome: Improved Regioselectivity C->G D->G E->G F->G

Caption: Troubleshooting workflow for poor regioselectivity.

Step-by-Step Guidance:

  • Analyze Substituent Effects:

    • Causality: The electronic nature of the substituent on the aldehyde and the dicarbonyl compound can influence the stability of the intermediates, favoring one cyclization pathway over another. Steric bulk can also play a directing role.

    • Action: If your aldehyde contains a bulky substituent, it may favor the formation of the less sterically hindered 1,4-isomer. Conversely, electron-withdrawing groups on the dicarbonyl component can influence the initial condensation step.

  • Modify Reaction Conditions:

    • Lower the Temperature:

      • Causality: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable regioisomer, leading to a mixture. Running the reaction at a lower temperature can increase the kinetic control and favor the formation of the thermodynamically more stable product.

      • Protocol: Attempt the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.

    • Solvent Selection:

      • Causality: The polarity of the solvent can influence the solubility of reactants and intermediates, as well as stabilize or destabilize transition states.

      • Protocol: If you are using a protic solvent like ethanol, consider switching to an aprotic solvent such as THF or dioxane. This can alter the reaction pathway and improve selectivity.

  • Alternative Synthetic Routes:

    • Causality: If modifying the Debus-Radziszewski conditions is unsuccessful, a different synthetic strategy with a more inherently regioselective mechanism may be necessary.

    • Recommendation: The van Leusen imidazole synthesis is a powerful alternative for producing 1,4- or 1,5-disubstituted imidazoles with high regioselectivity, depending on the substitution pattern of the tosylmethyl isocyanide (TosMIC) reagent and the aldimine.

Scenario 2: Difficulty in Separating Regioisomeric Imidazoles

Problem: You have a mixture of regioisomers that are co-eluting during column chromatography and are difficult to separate by crystallization.

Troubleshooting Workflow:

G A Start: Inseparable Regioisomers B Optimize Flash Chromatography: Solvent System & Stationary Phase A->B Initial Approach D Derivatize the Mixture: Introduce a Protecting Group A->D Alternative Strategy C Attempt Preparative HPLC B->C If B fails G Outcome: Isolated Pure Regioisomers C->G E Separate Derivatives D->E F Deprotect to Obtain Pure Isomers E->F F->G

Caption: Workflow for separating regioisomers.

Step-by-Step Guidance:

  • Optimize Flash Chromatography:

    • Causality: Subtle differences in the polarity and steric profile of regioisomers can be exploited by fine-tuning the chromatographic conditions.

    • Protocol:

      • Solvent System: Instead of a standard ethyl acetate/hexane system, explore more complex solvent mixtures. For example, adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane can significantly alter the selectivity.

      • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (basic or neutral) or a bonded phase like diol or cyano.

  • Preparative HPLC:

    • Causality: Preparative HPLC offers much higher resolution than standard flash chromatography, making it suitable for separating closely related isomers.

    • Action: Develop a separation method on an analytical HPLC first to identify the optimal mobile phase and column chemistry (e.g., C18, phenyl-hexyl). Once a good separation is achieved, scale up to a preparative system.

  • Derivatization Strategy:

    • Causality: If the isomers themselves are difficult to separate, you can chemically modify them to create derivatives with more pronounced differences in their physical properties.

    • Protocol:

      • Protecting Group: If one of the regioisomers has a more accessible N-H group, you may be able to selectively protect it. For example, reacting the mixture with a bulky protecting group like tert-butyloxycarbonyl (Boc) or trityl (Tr) may favor one isomer over the other.

      • Separation: The resulting derivatives will likely have very different polarities and chromatographic behaviors, allowing for easy separation.

      • Deprotection: Once the desired derivative is isolated, the protecting group can be removed under standard conditions to yield the pure regioisomer.

Data Summary and Protocols

Table 1: Comparison of Common Imidazole Syntheses and Their Regiochemical Trends
Synthetic MethodReactantsTypical Regioisomeric OutcomeKey Control Factors
Debus-Radziszewski 1,2-Dicarbonyl, Aldehyde, AmmoniaOften yields mixtures of 1,4- and 1,5-isomers.Steric and electronic effects of substituents, temperature.
Wallach Synthesis N-substituted Imidazole, Halogenating AgentCan lead to a mixture of halogenated regioisomers.Reaction time, temperature, and nature of the halogenating agent.
van Leusen Synthesis Aldimine, TosMICGenerally high regioselectivity for 1,4- or 1,5-isomers.Substitution pattern of the aldimine and TosMIC.
Marckwald Synthesis α-Aminoketone, CyanateCan produce mixtures depending on the cyclization conditions.pH and temperature of the cyclization step.
Protocol: General Procedure for the van Leusen Imidazole Synthesis

Disclaimer: This is a generalized procedure and should be adapted based on the specific substrates and safety considerations of your laboratory.

  • Aldimine Formation:

    • To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add the primary amine (1.0 eq).

    • Stir the mixture at room temperature for 1-2 hours, or until the formation of the aldimine is complete (monitor by TLC or GC-MS).

    • Remove the solvent under reduced pressure. The crude aldimine is often used in the next step without further purification.

  • Cyclization:

    • Dissolve the crude aldimine (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.0 eq) in an aprotic solvent like DME or THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add a base, such as potassium carbonate (K2CO3) (2.0 eq), portion-wise over 10-15 minutes.

    • Allow the reaction to stir at room temperature overnight, or until the starting materials are consumed (monitor by TLC or LC-MS).

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired imidazole.

References

  • Title: Imidazole and Benzimidazole Synthesis Source: Chemical Reviews URL: [Link]

  • Title: The van Leusen Reaction: A Review of the Scope, Mechanism, and Applications in Organic Synthesis Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: A General and Regioselective Synthesis of 1,4,5-Trisubstituted Imidazoles Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis of Imidazoles Source: Molecules URL: [Link]

Troubleshooting

Technical Support Center: Purification of Imidazole Esters

Status: Operational Ticket ID: CHROM-IMD-EST-001 Subject: Troubleshooting Tailing, Hydrolysis, and Co-elution in Silica Chromatography Executive Summary Purifying imidazole esters presents a classic "chemical paradox" in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHROM-IMD-EST-001 Subject: Troubleshooting Tailing, Hydrolysis, and Co-elution in Silica Chromatography

Executive Summary

Purifying imidazole esters presents a classic "chemical paradox" in chromatography. The imidazole ring is basic (pKa ~7.0) and polar, causing it to adhere aggressively to acidic silanols on silica gel, resulting in severe tailing. Conversely, the ester moiety is susceptible to hydrolysis or transesterification if the purification environment becomes too basic or nucleophilic.

This guide provides a self-validating workflow to balance these competing physicochemical properties, ensuring high purity without degrading your target molecule.

Module 1: The "Tailing" Phenomenon

Issue: Your compound elutes as a broad streak rather than a tight band, often contaminating later fractions. Root Cause: The imidazole nitrogen (Lewis base) forms strong hydrogen bonds or ionic interactions with the acidic silanol groups (Si-OH, pKa ~5–8) on the silica surface.

The Solution: Competitive Inhibition

You must introduce a "sacrificial" base to block the silanol sites.

Protocol: The Triethylamine (TEA) Block Do not simply add TEA to your mobile phase without preparation. The heat of adsorption can degrade sensitive esters.

  • Slurry Preparation: Slurry your silica in the starting solvent (e.g., Hexane or DCM) containing 1% Triethylamine (v/v) .

  • Equilibration: Flush the column with 2–3 column volumes (CV) of this "blocked" solvent.

  • Mobile Phase: Continue to include 0.5% to 1% TEA in your elution solvents.

  • Validation (The "Spot Test"):

    • Step A: Run a TLC of your crude mixture using standard solvents. Note the streak.

    • Step B: Run a second TLC using the same solvent + 1% TEA.

    • Result: If the spot tightens into a circle, the column protocol will succeed.

Visualizing the Mechanism

G Silica Acidic Silanol (Si-OH) Imidazole Imidazole (Target) Silica->Imidazole Strong H-Bond Separation Result: Sharp Peak Silica->Separation Passivated Tailing Result: Peak Tailing Imidazole->Tailing Imidazole->Separation Elutes Freely TEA Triethylamine (Modifier) TEA->Silica Blocks Site

Figure 1: Mechanism of amine modifiers. TEA (Yellow) competitively binds to acidic silanols (Red), preventing the imidazole (Blue) from sticking and streaking.

Module 2: Ester Stability & Solvent Selection

Issue: Product decomposes during purification (loss of ester group or conversion to methyl ester). Root Cause:

  • Hydrolysis: Water in the silica/solvent + Base = Carboxylic Acid.

  • Transesterification: Methanol (solvent) + Base = Methyl Ester (if your target is an ethyl/benzyl ester).

Critical Warning: The Ammonia/Methanol Trap

Many standard guides suggest "Ammonia in Methanol" (7N NH3/MeOH) for basic compounds. Avoid this for esters. Methoxide is a potent nucleophile and will readily transesterify your product.

Safe Solvent Systems
Solvent SystemPolarityRisk LevelBest For
DCM / MeOH HighMedium Very polar imidazoles. Limit MeOH to <10% to minimize nucleophilic attack.
EtOAc / Hexane Low/MedLow Lipophilic esters. Safest for stability.
DCM / Isopropanol HighLow Polar compounds where MeOH causes transesterification (steric bulk of iPrOH protects ester).

Protocol: The "Flash" Requirement Esters on basic silica are time-sensitive.

  • Flow Rate: Run faster than usual (e.g., 20–25 mL/min for a 12g column).

  • Residence Time: Do not leave the compound on the column overnight.

  • Workup: Evaporate solvents immediately. If TEA was used, it will co-evaporate (b.p. 89°C), but trace amounts can be removed by high-vacuum drying.

Module 3: Troubleshooting Workflow

Follow this decision tree to select the correct purification strategy based on your specific compound's behavior.

DecisionTree Start Start: Crude Imidazole Ester TLC_Check Run TLC (EtOAc/Hex) Start->TLC_Check Is_Polar Does it move (Rf > 0.2)? TLC_Check->Is_Polar Yes_Polar Use EtOAc/Hexane Gradient Is_Polar->Yes_Polar Yes No_Polar Use DCM/MeOH Gradient Is_Polar->No_Polar No Tailing_Check Is it streaking? Yes_Polar->Tailing_Check No_Polar->Tailing_Check Yes_Tailing Add 1% TEA to Mobile Phase Tailing_Check->Yes_Tailing Yes No_Tailing Proceed Standard Flash Tailing_Check->No_Tailing No Stability_Check Is Ester Labile? Yes_Tailing->Stability_Check Yes_Labile Avoid MeOH; Use DCM/iPrOH + 0.5% TEA Stability_Check->Yes_Labile Yes No_Labile Standard DCM/MeOH + 1% TEA Stability_Check->No_Labile No

Figure 2: Decision logic for solvent and modifier selection.

Module 4: Advanced Alternatives

If silica gel fails despite modifiers, switch the stationary phase.[1]

  • Neutral Alumina:

    • Why: Alumina is less acidic than silica, reducing the need for amine modifiers.

    • Grade: Use Activity III (deactivated with water) to prevent hydrolysis of the ester.

    • Caution: Alumina can still induce hydrolysis in very sensitive esters.

  • Reverse Phase (C18):

    • Why: Eliminates silanol interactions entirely.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate.

    • Note: Imidazoles elute quickly on C18 unless the pH is high (unprotonated). High pH C18 columns are expensive but effective.

References

  • BenchChem. (2025).[1] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from

  • Biotage. (2025).[2] Successful Flash Chromatography: Separating Acidic and Basic Compounds. Retrieved from

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from

  • Master Organic Chemistry. (2022). Transesterification: Mechanism and Conditions. Retrieved from

  • Chromatography Forum. (2013). RP HPLC method for Imidazole and Ion Pairing. Retrieved from

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Butyl 5-formyl-1H-imidazole-4-carboxylate

The following guide serves as a Technical Support Center for researchers working with Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS: 75040-54-9). This compound acts as a critical bifunctional building block, but its sta...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers working with Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS: 75040-54-9). This compound acts as a critical bifunctional building block, but its stability is compromised by two competing degradation pathways: aldehyde oxidation and ester hydrolysis.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Preservation, Troubleshooting, and Remediation.

Core Stability Profile: Why Does It Degrade?

Before implementing storage protocols, you must understand the "Enemy." This molecule is not statically stable; it exists in a high-energy state prone to relaxing into thermodynamically stable (but useless) byproducts.

The Two-Front War
  • Oxidative Instability (The Primary Threat): The C5-formyl group (aldehyde) is highly susceptible to autoxidation by atmospheric oxygen. This converts the reactive aldehyde into a carboxylic acid, rendering the molecule inert for condensation reactions (e.g., reductive aminations or Horner-Wadsworth-Emmons).

  • Hydrolytic Instability: The C4-butyl ester is lipophilic but susceptible to hydrolysis in the presence of moisture, especially if the sample becomes acidic due to aldehyde oxidation (autocatalytic degradation).

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of your compound if mishandled.

DegradationPathways Start Active Compound (Butyl 5-formyl-1H-imidazole-4-carboxylate) Oxidation Oxidation (Air/Light) Start->Oxidation Hydrolysis Hydrolysis (Moisture) Start->Hydrolysis Polymer Degradant C: Oligomers/Schiff Bases (Yellow/Brown Discoloration) Start->Polymer Self-condensation (Long-term) Product_Ox Degradant A: Butyl 5-carboxy-1H-imidazole-4-carboxylate (Loss of Aldehyde reactivity) Oxidation->Product_Ox O2 attack Product_Hyd Degradant B: 5-Formyl-1H-imidazole-4-carboxylic acid (Loss of Lipophilicity) Hydrolysis->Product_Hyd H2O attack

Figure 1: Mechanistic degradation pathways showing the conversion of the active aldehyde and ester functionalities into inert acids and oligomers.

Standard Operating Procedure (SOP): The "Gold Standard" Storage

Objective: Maintain purity >98% for 6+ months.

ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) 2-8°C (Acceptable < 2 weeks)Arrhenius equation dictates that lowering temperature exponentially slows oxidation and hydrolysis rates.
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen (

) and moisture. Argon is heavier than air and provides a better "blanket" for opened vials.
Container Amber Glass + Parafilm Imidazole aldehydes are photosensitive. UV light can catalyze radical formation, accelerating autoxidation.
Desiccant Silica Gel / Molecular Sieves Prevents ester hydrolysis. Store the primary vial inside a secondary jar containing desiccant.
Protocol: Handling an Opened Vial
  • Equilibrate: Allow the frozen vial to reach room temperature before opening. (Opening a cold vial condenses atmospheric water vapor directly onto the solid).

  • Dispense: Weigh out the required amount quickly.

  • Purge: Gently flow dry Nitrogen or Argon into the headspace of the vial for 10-15 seconds.

  • Seal: Cap tightly and wrap the cap junction with Parafilm to prevent gas exchange.

  • Return: Immediately return to -20°C storage.

Troubleshooting Guide (FAQ)

Q1: My white powder has turned pale yellow. Is it still usable?

  • Diagnosis: This indicates the onset of oligomerization or surface oxidation. Imidazole aldehydes form "Schiff base-like" oligomers over time.

  • Verdict: Likely usable if the color is pale.

  • Action: Check solubility in Dichloromethane (DCM) or Ethyl Acetate. If it dissolves completely, the degradation is likely <2%. If insoluble particles remain, recrystallization is required (see Section 4).

Q2: The HPLC shows a new peak at a shorter retention time (earlier elution).

  • Diagnosis: This is likely the Carboxylic Acid derivative (Degradant B in Fig 1).

  • Mechanism: Hydrolysis of the butyl ester creates a more polar molecule (Acid), which elutes faster on Reverse Phase (C18) columns.

  • Action: If the impurity is >5%, purification is necessary as the free acid may interfere with base-catalyzed reactions.

Q3: I see a "ghost peak" or broad hump in the NMR around 8-9 ppm.

  • Diagnosis: This often indicates the hydrate form of the aldehyde (gem-diol) or hydrogen-bonded oligomers.

  • Action: Run the NMR in DMSO-d6 with a drop of

    
    . If the peak disappears or simplifies, it was a labile exchangeable proton, not a permanent degradant.
    

Emergency Remediation: Recrystallization Protocol

If your compound has degraded (purity <95% or significant browning), use this protocol to restore quality.

Solvent System: Ethyl Acetate / Hexanes (or Heptane).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

    • Note: If there is insoluble brown gum, filter the hot solution through a syringe filter or a small pad of Celite.

  • Precipitation: Slowly add warm Hexanes dropwise until the solution becomes slightly cloudy (turbid).

  • Cooling: Remove from heat. Let it sit at room temperature for 30 minutes, then move to a refrigerator (4°C) for 2 hours.

  • Collection: Filter the crystals. Wash with cold Hexanes to remove surface oxidation products (which usually remain in the mother liquor).

  • Drying: Dry under high vacuum for 4 hours. Crucial: Ensure no solvent remains, as trapped solvent promotes degradation.

Storage Decision Tree

Use this workflow to determine the immediate action plan for your inventory.

StorageWorkflow Start New/Existing Vial CheckColor Check Appearance Start->CheckColor White White/Off-White CheckColor->White Good Yellow Yellow/Brown CheckColor->Yellow Suspect CheckAge Storage Duration? White->CheckAge Action_Test Run HPLC/NMR Yellow->Action_Test ShortTerm < 1 Month CheckAge->ShortTerm LongTerm > 1 Month CheckAge->LongTerm Action_Fridge Store at 4°C (Desiccator) ShortTerm->Action_Fridge Action_Freezer Store at -20°C (Under Argon) LongTerm->Action_Freezer Pass Purity >95% Action_Test->Pass Fail Purity <95% Action_Test->Fail Pass->Action_Freezer Recryst Perform Recrystallization (EtOAc/Hex) Fail->Recryst Recryst->Action_Freezer

Figure 2: Decision matrix for evaluating compound integrity and determining storage vs. remediation steps.

References

  • PubChem. (2025).[1] 2-Butyl-5-formylimidazole (Related Structural Analog Stability Data). National Library of Medicine. Retrieved from [Link]

  • LookChem. (2024). Synthesis and Stability of Imidazole-4-carboxylate Derivatives. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting unexpected spectroscopic results for imidazole intermediates

Technical Support Center: Imidazole Intermediates A Senior Application Scientist's Guide to Navigating Unexpected Spectroscopic Results Welcome to the technical support center for researchers working with imidazole-conta...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Intermediates

A Senior Application Scientist's Guide to Navigating Unexpected Spectroscopic Results

Welcome to the technical support center for researchers working with imidazole-containing intermediates. The unique electronic properties of the imidazole ring, while central to its function in pharmaceuticals and biological systems, introduce specific challenges in spectroscopic characterization. Issues such as prototropic tautomerism, pH sensitivity, and complex environmental interactions can lead to spectra that are ambiguous or deviate from expectations.

This guide is structured to address these challenges directly. It moves from general issues of sample integrity to technique-specific troubleshooting for NMR, UV-Vis, IR, and Mass Spectrometry. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental workflow.

Part 1: General Troubleshooting & FAQs (The First Line of Defense)

Before delving into technique-specific issues, it's crucial to rule out global factors that can affect all forms of spectroscopic analysis.

Q1: My spectra are consistently "messy" or show numerous unidentifiable peaks. What's the first step?

A1: The principle of "garbage in, garbage out" is paramount in spectroscopy. Before suspecting complex chemical phenomena, rigorously assess your sample's purity and stability.

  • Underlying Cause: Imidazole intermediates can be prone to degradation through oxidation, photodegradation, or hydrolysis, especially under forced conditions or prolonged storage.[1][2] Synthesis byproducts or residual solvents are also common culprits.

  • Troubleshooting Protocol:

    • Confirm Purity: Use a high-resolution separation technique like LC-MS or UPLC-MS as your primary purity check. This is more reliable than TLC or crude NMR for identifying low-level impurities.

    • Assess Stability: If the initial purity is high, re-analyze the same sample after 24 hours. The appearance of new peaks suggests on-instrument or solution-state degradation. Imidazole moieties can be sensitive to light and air.[1][3] Consider preparing samples immediately before analysis and storing stock solutions under an inert atmosphere (N₂ or Ar) in amber vials.

    • Check Solvents: Always use high-purity or spectroscopic-grade solvents. Run a blank spectrum of your solvent to identify contaminant peaks (e.g., residual ethyl acetate, water, or acetone).[4]

Q2: I'm seeing batch-to-batch variation in my spectroscopic data, even though the synthetic protocol is identical. Why?

A2: This often points to subtle, uncontrolled variables in the workup or purification stages.

  • Underlying Cause: The final protonation state of your imidazole intermediate can be highly sensitive to the pH of the local environment. Minor variations in the final wash steps (e.g., residual acid or base) or the type of silica gel used in chromatography can alter the sample's pH, leading to spectroscopic differences.

  • Troubleshooting Protocol:

    • Standardize Workup: Ensure all aqueous washes are pH-neutral before solvent removal.

    • Neutralize Chromatography Media: If using silica gel, consider pre-treating it by slurrying with a weak base (e.g., 1% triethylamine in the eluent) to prevent interaction with the basic nitrogen atoms of the imidazole.

    • Final Sample Prep: For maximum consistency, especially for UV-Vis and NMR, consider preparing samples in a buffered solution of known pH.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation, but it is also the most susceptible to the dynamic behaviors of imidazoles.

FAQ: Tautomerism and Signal Averaging

Q3: Why does the ¹H or ¹³C NMR spectrum of my unsymmetrically substituted imidazole show fewer signals than expected, or broad, unresolved peaks?

A3: This is the classic signature of prototropic tautomerism. The imidazole N-H proton can rapidly exchange between the two ring nitrogens (N1 and N3).[5][6] The appearance of the spectrum depends on the rate of this exchange relative to the NMR timescale.

  • Fast Exchange: If the exchange is rapid, the instrument detects a time-averaged structure, leading to a single set of "averaged" signals for the C4/C5 carbons and their attached protons. This results in fewer signals than theoretically predicted for a single static isomer.[7][8]

  • Intermediate Exchange: If the exchange rate is comparable to the NMR timescale, the signals for the exchanging sites (C4/C5 and H4/H5) will be significantly broadened, sometimes to the point of disappearing into the baseline.

  • Slow Exchange: At very low temperatures, the exchange can be "frozen out," and the spectrum will show two distinct sets of signals, one for each tautomer.

Workflow: Diagnosing Tautomer-Related NMR Issues

The following workflow provides a systematic approach to identifying and resolving issues arising from tautomerism.

G start Unexpected NMR Spectrum (Broad or Averaged Signals) vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr chem_lock Chemically 'Lock' Tautomer (e.g., N-methylation) start->chem_lock solvent_change Change NMR Solvent (Aprotic vs. Protic) start->solvent_change low_temp Low Temp: Two sets of sharp signals? vt_nmr->low_temp high_temp High Temp: One set of sharp signals? vt_nmr->high_temp result_lock Result: Unambiguous assignment of one regioisomer. Use as a reference. chem_lock->result_lock result_solvent Result: Sharpened or Resolved Spectrum. Solvent was influencing exchange rate. solvent_change->result_solvent low_temp->high_temp No result_slow Result: Slow Exchange Regime. Confirms two tautomers. low_temp->result_slow Yes result_fast Result: Fast Exchange Regime. Confirms time-averaging. high_temp->result_fast Yes result_no_change Result: No Significant Change. Broadening may be due to other factors (e.g., aggregation, paramagnetism). high_temp->result_no_change No

Caption: Troubleshooting workflow for imidazole tautomerism in NMR.

FAQ: Solvent and pH Effects

Q4: My ¹H NMR chemical shifts, particularly for the C2-H proton, change significantly when I switch solvents. Why?

A4: The chemical shift of imidazole protons, especially the C2-H, is highly sensitive to hydrogen bonding.[9][10]

  • Underlying Cause: In hydrogen-bond-accepting solvents (like DMSO-d₆ or acetone-d₆), the solvent molecules will interact strongly with the N-H and C-H protons of the imidazole ring. The C2-H proton is particularly acidic and its chemical shift is a strong indicator of the hydrogen-bonding environment.[10] In non-polar solvents (like CDCl₃ or benzene-d₆), these interactions are weaker, and you may observe different chemical shifts.[4] Changes in concentration can also affect chemical shifts due to intermolecular hydrogen bonding between imidazole molecules themselves.

  • Troubleshooting Protocol:

    • Be Consistent: Always report the solvent and concentration used when reporting NMR data.

    • Use Solvent to Your Advantage: If you have overlapping signals in one solvent, switching to another (e.g., from CDCl₃ to benzene-d₆) can often resolve them due to differential solvent-solute interactions.[4]

    • Deuterium Exchange: To confirm an N-H proton, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The N-H signal should broaden or disappear due to exchange with deuterium.[4]

Q5: I am missing some ¹³C signals for the imidazole ring carbons in my spectrum.

A5: This is a known issue for some substituted imidazoles, particularly in solution-state NMR.

  • Underlying Cause: The combination of tautomeric exchange and quadrupolar relaxation from the adjacent ¹⁴N atoms can cause significant broadening of the ¹³C signals for the ring carbons (especially C4 and C5). In some cases, these signals can broaden to the point where they are lost in the baseline.[6]

  • Troubleshooting Protocol:

    • Increase Scan Time: Acquire the spectrum for a longer period (i.e., increase the number of scans) to improve the signal-to-noise ratio.

    • Solid-State NMR: If the signal cannot be observed in solution, solid-state ¹³C CP-MAS NMR can be an effective alternative. In the solid state, tautomeric exchange is often arrested, leading to sharp, observable signals for the ring carbons.[6]

Data Reference Table
ProtonTypical Chemical Shift (ppm) in CDCl₃Typical Chemical Shift (ppm) in DMSO-d₆Notes
N-H 10-13 (often broad)~12.0 (broad)Highly variable; disappears with D₂O shake.
C2-H ~7.7~7.6Sensitive to H-bonding and substitution.
C4-H / C5-H ~7.1~6.9 / ~7.5May be averaged or distinct depending on tautomerism.

Note: These are approximate values for unsubstituted imidazole. Substituents will significantly alter these shifts.

Part 3: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is highly sensitive to the electronic state of the imidazole ring, making it a powerful tool for studying protonation and environmental effects.

Q6: The λₘₐₓ of my imidazole intermediate shifted dramatically when I changed the pH of the solution. Is this normal?

A6: Yes, this is expected behavior. The imidazole ring contains both a weakly acidic proton (the pyrrole-like N-H) and a weakly basic nitrogen (the pyridine-like N), making its UV-Vis absorption profile highly pH-dependent.[11][12]

  • Underlying Cause:

    • Acidic Conditions (pH < ~5): The pyridine-like nitrogen becomes protonated, forming an imidazolium cation. This generally causes a blue-shift (hypsochromic shift) in the λₘₐₓ compared to the neutral species.[11]

    • Neutral Conditions (pH ~6-9): The neutral imidazole ring is the dominant species.

    • Basic Conditions (pH > ~10): The N-H proton can be removed to form an imidazolate anion, which often results in a red-shift (bathochromic shift) of the λₘₐₓ.[11]

  • Troubleshooting & Characterization Protocol:

    • Perform a pH Titration: Dissolve your sample in a universal buffer and record the UV-Vis spectrum at various pH values (e.g., from pH 2 to 12).

    • Identify Isosbestic Points: The presence of clean isosbestic points—wavelengths where the absorbance does not change as the pH is varied—is strong evidence of a clean equilibrium between two species (e.g., neutral and protonated form).[11][12]

    • Determine pKa: Plot the absorbance at a specific wavelength (where the change is maximal) against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the equilibrium.

Q7: My imidazole-2-carboxaldehyde shows two absorption bands, and their relative intensity changes with pH. What is happening?

A7: You are likely observing a pH-dependent equilibrium between the aldehyde and its hydrated gem-diol form.[13][14]

  • Underlying Cause: The electron-withdrawing aldehyde group makes the C2 carbon electrophilic and susceptible to hydration in aqueous solutions. This equilibrium is coupled to the protonation state of the ring. At low pH, protonation of the ring favors the hydrated diol form, which has a different λₘₐₓ (typically at a shorter wavelength) than the aldehyde form.[13][14] As the pH increases, the equilibrium shifts back towards the aldehyde.

  • Confirmation: This phenomenon can be confirmed using ¹H NMR, where you will see distinct signals for the aldehyde proton (-CHO) and the gem-diol proton (-CH(OH)₂), with their integration ratios changing as a function of pH.[12]

Part 4: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about specific functional groups and hydrogen bonding within imidazole intermediates.

Q8: The N-H stretching band in my IR spectrum is very broad and its position seems variable. Why?

A8: The broadness and position of the ν(N-H) band are classic indicators of strong intermolecular hydrogen bonding.

  • Underlying Cause: In the solid state or in concentrated solutions, imidazole molecules form strong N-H···N hydrogen bonds. This extensive hydrogen-bonding network causes the N-H stretching vibration to appear as a very broad band, typically in the 2500-3300 cm⁻¹ region, rather than a sharp peak. The exact position and shape can be highly sensitive to the crystalline packing or concentration.

  • Troubleshooting Protocol:

    • Dilution Study: Acquire spectra in a non-polar solvent (like CCl₄ or CHCl₃) at several different concentrations. As the sample is diluted, intermolecular hydrogen bonding is disrupted, and a sharper, higher-frequency "free" N-H stretch should appear (typically >3400 cm⁻¹).

    • Compare to N-Substituted Analog: An N-methylated or N-benzylated analog of your compound will lack the N-H proton and therefore will not show this broad absorption band, helping to confirm your assignment.

Q9: I'm having trouble assigning the C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The bands are broad and overlapping.

A9: The aromatic nature of the imidazole ring means that the C=N and C=C vibrations are coupled and delocalized. They appear as a series of ring stretching modes rather than isolated, distinct peaks.

  • Underlying Cause: These coupled vibrations are sensitive to substitution patterns and hydrogen bonding. For instance, protonation of the ring or strong hydrogen bonding can shift the positions and intensities of these bands.[15][16]

  • Troubleshooting Protocol:

    • Computational Support: Use Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-311+G(d,p) level) to predict the vibrational frequencies of your specific intermediate.[16] This can provide a theoretical spectrum to aid in assigning the complex ring-stretching region.

    • Isotopic Labeling: While synthetically intensive, isotopic substitution (e.g., with ¹⁵N) can definitively confirm which bands involve nitrogen motion.

Part 5: Mass Spectrometry (MS)

MS provides crucial molecular weight and fragmentation data, but the stability of the imidazole ring can lead to non-intuitive fragmentation patterns.

Q10: My mass spectrum shows a complex fragmentation pattern, and the molecular ion (M⁺˙) is weak or absent in Electron Ionization (EI-MS).

A10: This is common for imidazoles. The stable aromatic ring often directs fragmentation through the loss of small, stable neutral molecules rather than simple bond cleavages.

  • Underlying Cause: A characteristic fragmentation pathway for the imidazole ring itself involves the sequential loss of HCN.[17] However, the fragmentation is heavily influenced by the substituents on the ring.[17] For larger intermediates, especially those with labile groups, the molecular ion peak in hard ionization techniques like EI can be very weak.

  • Troubleshooting Protocol:

    • Use Soft Ionization: Switch to a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, resulting in a much stronger signal for the protonated molecule [M+H]⁺ or other adducts and less fragmentation.

    • Tandem MS (MS/MS): To understand the fragmentation pathways, isolate the [M+H]⁺ ion and perform collision-induced dissociation (CID). The resulting daughter ions provide definitive structural information and can help distinguish between isomers.[18]

Q11: In my ESI-MS spectrum, I see a peak at [M+238]⁺. What is this?

A11: This is likely an adduct with a buffer component from your mobile phase or sample preparation.

  • Underlying Cause: Imidazoles can readily form non-covalent adducts with salts and buffers. A +238 Da mass shift is characteristic of an adduct with HEPES buffer, a common biological buffer.[19] Other common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺.

  • Troubleshooting Protocol:

    • Identify the Adduct: Calculate the mass difference between your observed ion and the expected molecular weight to identify the adducting species.

    • Optimize Sample Prep: If possible, switch to a more volatile buffer system, such as ammonium acetate or ammonium formate, which are more compatible with mass spectrometry.

    • In-Source CID: Increase the in-source fragmentation voltage slightly. This can sometimes provide enough energy to break apart weak non-covalent adducts without significantly fragmenting the parent molecule.

References

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR... - ResearchGate. [Link]

  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed. [Link]

  • Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed. [Link]

  • 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A - PubMed. [Link]

  • Multinuclear NMR and potentiometric study on tautomerism during protonation and zinc(II) complex formation of some imidazole-containing peptide derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance - ACS Publications. [Link]

  • pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance - Pendidikan Kimia. [Link]

  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC. [Link]

  • Solvent Effects on the H‐NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids - ResearchGate. [Link]

  • pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy - RSC Publishing. [Link]

  • Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - Scientific Research Publishing. [Link]

  • The mass spectra of imidazole and 1-methylimidazole - ResearchGate. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. [Link]

  • Solvent Effects on the NMR Chemical Shifts of Imidazolium‐Based Ionic Liquids and Cellulose Therein - OiPub. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium - MDPI. [Link]

  • A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect - PMC. [Link]

  • ¹³C- and ¹H-NMR signals of N-substituted imidazole were unambiguously assigned. - ResearchGate. [Link]

  • Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids... - ACS Publications. [Link]

  • Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids... - PMC. [Link]

  • Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole - AIP Publishing. [Link]

  • ¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - MDPI. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. [Link]

  • IR Spectroscopy and ab initio calculations of imidazophenazine and its derivatives in a low-temperature argon matrix - AIP Publishing. [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - RSC Publishing. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. [Link]

  • Troubleshooting ¹H NMR Spectroscopy - University of Rochester, Department of Chemistry. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. [Link]

  • Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Alternative Reagents for Butyl 5-Formyl-1H-imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Butyl 5-formyl-1H-imidazole-4-carboxylate stands as a valuable bifunctional reagent, prized for its imidazole core, a privileged scaffold in medicinal chemistry, and its reactive aldehyde and ester functionalities. However, considerations of synthetic efficiency, cost, and the fine-tuning of reactivity often necessitate the exploration of viable alternatives. This guide provides an in-depth, objective comparison of alternative reagents, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Incumbent: Butyl 5-Formyl-1H-imidazole-4-carboxylate

The utility of butyl 5-formyl-1H-imidazole-4-carboxylate stems from its unique structural features. The imidazole ring can engage in hydrogen bonding and coordination with biological targets, while the formyl group serves as a versatile handle for a variety of chemical transformations, including reductive amination and Knoevenagel condensation. The butyl ester, in turn, can be manipulated or can influence the overall solubility and electronic properties of the molecule.

Key Alternatives and Their Comparative Analysis

The primary alternatives to butyl 5-formyl-1H-imidazole-4-carboxylate are other alkyl esters of the same core structure, namely the methyl and ethyl esters, and the parent compound, 1H-imidazole-4-carbaldehyde. The choice among these depends on a balance of synthetic accessibility, reactivity, and the desired physicochemical properties of the final product.

Alkyl Ester Homologues: Methyl and Ethyl 5-Formyl-1H-imidazole-4-carboxylate

Chemical Structures:

  • Methyl 5-formyl-1H-imidazole-4-carboxylate: [CAS 85110-06-1][1]

  • Ethyl 5-formyl-1H-imidazole-4-carboxylate: A compound with the molecular formula C7H8N2O3.[2]

Comparative Insights:

The primary distinction between the butyl, ethyl, and methyl esters lies in the steric bulk and electronic influence of the alkyl group. While direct, side-by-side comparative studies are not extensively documented in the literature, fundamental principles of organic chemistry allow for a reasoned analysis.

  • Steric Effects: The steric hindrance increases from methyl to ethyl to butyl. This can influence the rate of reactions at the adjacent formyl group. For instance, in reactions where a bulky nucleophile approaches the aldehyde, the smaller methyl and ethyl esters may exhibit faster reaction kinetics compared to the butyl ester.[3]

  • Electronic Effects: The electron-donating effect of the alkyl group is subtle but can influence the electrophilicity of the formyl carbon. While the differences are minor, the slightly greater inductive effect of the butyl group compared to methyl and ethyl might marginally decrease the reactivity of the aldehyde towards nucleophiles.

  • Solubility: The longer alkyl chain of the butyl ester generally imparts greater solubility in nonpolar organic solvents compared to the methyl and ethyl analogs. This can be a critical factor in reaction setup and purification.

  • Synthetic Accessibility: The synthesis of these esters often follows similar pathways, with the choice of alcohol (methanol, ethanol, or butanol) being the key variable. The cost and availability of these simple alcohols are generally comparable, making the synthesis of all three esters economically viable for research purposes.

Performance Data Summary (Illustrative):

While a direct comparative study is not available, the following table illustrates the type of data a researcher might generate to compare these reagents. The yields are hypothetical and based on general principles of reactivity.

ReagentKnoevenagel Condensation Yield (Hypothetical)Reductive Amination Yield (Hypothetical)Relative Solubility in Toluene
Methyl 5-formyl-1H-imidazole-4-carboxylate85-95%80-90%Moderate
Ethyl 5-formyl-1H-imidazole-4-carboxylate82-92%78-88%Good
Butyl 5-formyl-1H-imidazole-4-carboxylate80-90%75-85%High
The Parent Aldehyde: 1H-Imidazole-4-carbaldehyde

Chemical Structure: [CAS 3034-50-2][4]

Comparative Insights:

1H-Imidazole-4-carbaldehyde represents a more fundamental building block, lacking the ester functionality. This simplifies the molecule but also removes a potential point of modification.

  • Reactivity: The absence of the electron-withdrawing carboxylate group at the 4-position makes the imidazole ring more electron-rich. This can influence the reactivity of the formyl group and the N-H protons. The aldehyde functionality remains a key reactive site for various transformations.[5]

  • Synthetic Accessibility: The synthesis of 1H-imidazole-4-carbaldehyde can be achieved through various methods, including the oxidation of 4-(hydroxymethyl)imidazole or formylation of imidazole derivatives. These routes can be more direct than those for the ester-substituted analogs.

  • Applications: This reagent is ideal when the final product does not require a substituent at the 4-position or when a different functional group is to be introduced at a later stage. Its use is prevalent in the synthesis of various biologically active compounds.[5]

Synthetic Methodologies: A Comparative Overview

The synthesis of these formyl-imidazole derivatives is a critical aspect of their utility. The two most common methods are the Vilsmeier-Haack reaction and the Debus-Radziszewski synthesis.

Vilsmeier-Haack Reaction

This reaction is a powerful method for the formylation of electron-rich heterocycles. It typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[6][7]

Workflow Diagram:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Imidazole_Substrate Imidazole-4-carboxylate Vilsmeier_Reagent->Imidazole_Substrate Formylated_Product 5-Formyl-1H-imidazole-4-carboxylate Imidazole_Substrate->Formylated_Product Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Formylated_Product->Hydrolysis Aqueous Workup

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol (General):

  • To a solution of the appropriate alkyl 1H-imidazole-4-carboxylate in a suitable solvent (e.g., DMF), coole to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate) to pH 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Debus-Radziszewski Imidazole Synthesis

This is a classic multi-component reaction for the synthesis of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2]

Workflow Diagram:

Debus_Radziszewski_Workflow cluster_reaction Condensation Reaction Dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) Mixture Reaction Mixture Dicarbonyl->Mixture Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Mixture Ammonia Ammonia Ammonia->Mixture Imidazole_Product Substituted Imidazole Mixture->Imidazole_Product Cyclization & Dehydrogenation

Caption: Debus-Radziszewski Synthesis Workflow.

Key Downstream Reactions: Protocols and Considerations

The utility of these formyl-imidazole reagents is demonstrated in their application in key synthetic transformations.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound to form a new carbon-carbon double bond.

Experimental Protocol (General):

  • To a solution of the alkyl 5-formyl-1H-imidazole-4-carboxylate (1.0 eq) and an active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or imidazole).

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to induce precipitation of the product.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Causality Behind Experimental Choices:

  • Catalyst: A weak base like piperidine or even imidazole itself is often sufficient to deprotonate the active methylene compound without causing unwanted side reactions with the ester or formyl group.[8]

  • Solvent: Ethanol is a common choice as it is a good solvent for the reactants and the product often has limited solubility, facilitating its isolation by precipitation.

Reductive Amination

This two-step, one-pot reaction converts the formyl group into an amine via an imine intermediate.

Experimental Protocol (General):

  • Dissolve the alkyl 5-formyl-1H-imidazole-4-carboxylate (1.0 eq) and an amine (1.1 eq) in a suitable solvent (e.g., methanol).

  • Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture to 0°C and add a reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[9][10]

Causality Behind Experimental Choices:

  • Two-Step, One-Pot: This approach is efficient as it avoids the isolation of the often-unstable imine intermediate.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that will reduce the imine in the presence of the ester functionality.

Conclusion and Recommendations

The choice of an alternative to butyl 5-formyl-1H-imidazole-4-carboxylate is a multi-faceted decision that requires careful consideration of the specific synthetic goals.

  • For reactions where steric hindrance may be a concern, methyl or ethyl 5-formyl-1H-imidazole-4-carboxylate are excellent choices.

  • When solubility in nonpolar solvents is a priority, the incumbent butyl ester remains a strong candidate.

  • If the synthetic route calls for a simpler building block without the need for a 4-carboxylate group, 1H-imidazole-4-carbaldehyde is the most direct and efficient option.

Ultimately, the optimal reagent will be determined by empirical evaluation within the context of the specific reaction. This guide provides the foundational knowledge and experimental frameworks to enable researchers to confidently explore these alternatives and optimize their synthetic strategies.

References

  • McComb, R. E. (2026, January 20).
  • BenchChem. (2025).
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Malaysian Society of Analytical Sciences. (2017). The comparison of Knoevenagel condensation under different reaction conditions.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.
  • BenchChem.
  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society, 90(8), 2164–2168.
  • Google Patents. CN102643237B - Method for preparing 1H-imidazole-4-formic acid.
  • Preti, L., Attanasi, O. A., Caselli, E., Favi, G., Ori, C., Davoli, P., ... & Prati, F. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(28), 5486-5494.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 1H-Imidazole-2-carboxaldehyde Oxime.
  • International Journal of Pharmacy and Technology. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Brantley, R. E., Smerdon, S. J., Wilkinson, A. J., Singleton, E. W., & Olson, J. S. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Biochemistry, 37(36), 12536–12548.
  • Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.
  • Taylor & Francis eBooks.
  • Journal of the Chilean Chemical Society. (2024, January 10). Article.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Steric Effects of Aryl Aldehydes on a Multicomponent One-Pot Synthesis of Imidazoles.
  • Alizadeh-Bami, F., et al. (2019).
  • MedCrave online. (2017, August 29).
  • Chemsrc. (2025, August 21). 1H-Imidazole-4-carbaldehyde | CAS#:3034-50-2. Retrieved from [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 7).
  • ResearchGate. (2025, September 14). (PDF) Electronic properties of complexes derived from imidazolium cations and carbonyl compounds and their reactivity in synthesis of bisphenol derivatives in the light of CDFT/MEDT approach.
  • MDPI. (2025, September 5).
  • Matrix Fine Chemicals. METHYL 5-FORMYL-1H-IMIDAZOLE-4-CARBOXYLATE | CAS 85110-06-1. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
  • Semantic Scholar. (2022, June 30).
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles.
  • TSI Journals.
  • Human Journals. (2014, September 15). Chemical and Pharmacological Properties of Imidazoles.
  • Pharmaceutical Technology. (2025, March 12).
  • Lab Manager. (2023, February 22). Tips for Choosing the Best Reagents.
  • Indian Journal of Chemistry.

Sources

Comparative

Biological Activity &amp; Application Guide: Butyl 5-formyl-1H-imidazole-4-carboxylate Derivatives

This guide provides an in-depth technical analysis of Butyl 5-formyl-1H-imidazole-4-carboxylate and its bioactive derivatives.[1] It is designed for medicinal chemists and pharmacologists evaluating this scaffold for dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Butyl 5-formyl-1H-imidazole-4-carboxylate and its bioactive derivatives.[1] It is designed for medicinal chemists and pharmacologists evaluating this scaffold for drug discovery campaigns.

Executive Summary: The Bifunctional Linchpin

Butyl 5-formyl-1H-imidazole-4-carboxylate (CAS 75040-54-9) is not merely a passive intermediate; it is a "linchpin scaffold" in modern heterocyclic medicinal chemistry.[1] Its value lies in its bifunctionality :

  • C5-Formyl Group: A highly reactive electrophile for condensation reactions (e.g., Knoevenagel, Schiff base formation) to generate diverse pharmacophores.

  • C4-Carboxylate Ester: A lipophilic handle that can be hydrolyzed to the free acid (for solubility) or converted into amides/hydrazides (for hydrogen bond networking).[1]

Unlike simple imidazole rings, this specific carboxylate/formyl substitution pattern allows for the rapid generation of Angiotensin II Receptor Antagonists (Sartans) and fused-ring antimicrobial agents .

Comparative Analysis: Performance vs. Alternatives

A. Antihypertensive Potency (Angiotensin II Receptor Blockade)

The most commercially validated application of this scaffold is as a precursor to "Sartan" drugs (e.g., Losartan). The 2-butyl-4-chloro derivative is the industry standard intermediate.[1]

FeatureButyl 5-formyl-imidazole Scaffold Alternative: Benzimidazole Scaffold Standard: Losartan (Reference)
Binding Affinity (AT1 Receptor) High (IC50: <10 nM for optimized derivatives)Moderate (often lacks specificity for AT1 vs AT2)High (IC50: ~10-20 nM)
Metabolic Stability Tunable (Ester hydrolysis regulates half-life)High (often requires hepatic oxidation)Moderate (Active metabolite E-3174 is key)
Lipophilicity (LogP) 3.5 - 4.5 (Ideal for membrane permeability)> 5.0 (Often too lipophilic, poor solubility)~4.0
Synthetic Versatility Excellent (Formyl group allows rapid diversification)Limited (Requires harsh conditions to functionalize)N/A (Final Product)

Key Insight: The imidazole-4-carboxylate scaffold offers superior "tunability" compared to benzimidazoles.[1] The ability to modify the C5-formyl group allows researchers to optimize the "tail" of the molecule for specific hydrophobic pockets within the AT1 receptor, potentially exceeding Losartan's binding efficacy.

B. Antimicrobial & Antifungal Efficacy

Derivatives formed by condensing the C5-formyl group with thiosemicarbazides or acetophenones (Chalcones) show significant activity against resistant strains.[1]

Target OrganismNovel Imidazole-Chalcone Derivative Standard: Streptomycin Standard: Nystatin Performance Verdict
S. aureus (Gram +)MIC: 4-8 µg/mL MIC: 1-5 µg/mLN/AComparable. Effective against non-resistant strains.[1]
P. aeruginosa (Gram -)MIC: 16-32 µg/mL MIC: 2-8 µg/mLN/AModerate. Lower potency than aminoglycosides but distinct mechanism.[1]
C. albicans (Fungal)Zone of Inhibition: 22-25 mm N/AZone: 20-24 mmSuperior. Certain hydrazone derivatives outperform Nystatin.[1]

Data Source: In vitro screening of 2-n-butyl-4-chloro-5-formyl imidazole derivatives (World News of Natural Sciences, 2024; Arab J. Chem, 2011).[1]

Mechanistic Insights & Signaling Pathways

Mechanism 1: AT1 Receptor Antagonism

The derivatives mimic the C-terminus of Angiotensin II.[1] The imidazole ring overlaps with the Histidine-Proline-Phenylalanine residues of Ang II, blocking activation of the Gq/11 signaling pathway.[1]

Mechanism 2: Metal Chelation & Membrane Disruption (Antimicrobial)

Schiff base derivatives (hydrazones) synthesized from the formyl group often act as tridentate ligands. They chelate essential metal ions (Fe2+, Cu2+) required for bacterial enzyme function, leading to metabolic collapse.

Pathway Visualization

The following diagram illustrates the dual-pathway utility of the scaffold:

BiologicalActivity Scaffold Butyl 5-formyl-1H-imidazole-4-carboxylate Mod_A Path A: N-Alkylation & C5-Modification (Biphenyl tetrazole addition) Scaffold->Mod_A Synthetic Route 1 Mod_B Path B: C5-Condensation (Thiosemicarbazide/Chalcone) Scaffold->Mod_B Synthetic Route 2 Target_AT1 Target: Angiotensin II Receptor (AT1) Mod_A->Target_AT1 High Affinity Binding Target_Enz Target: Bacterial Metalloenzymes & Cell Wall Mod_B->Target_Enz Chelation/Disruption Outcome_BP Vasodilation & BP Reduction Target_AT1->Outcome_BP Inhibition of Gq Pathway Outcome_Micro Bacterial/Fungal Cell Death Target_Enz->Outcome_Micro Metabolic Failure

Caption: Divergent synthetic pathways leading to antihypertensive (Path A) and antimicrobial (Path B) pharmacological outcomes.[1]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Vilsmeier-Haack Approach)

Rationale: This method ensures regioselective formylation at the C5 position of the imidazole ring.

Reagents:

  • Pentamidine hydrochloride (or Valeronitrile)[1]

  • Dihydroxyacetone

  • Phosphorus Oxychloride (

    
    )[1]
    
  • DMF (Dimethylformamide)[1]

Step-by-Step Workflow:

  • Imidate Formation: React valeronitrile with anhydrous HCl in methanol to form the imidate ester hydrochloride.

  • Cyclization: Condense the imidate with dihydroxyacetone in liquid ammonia/autoclave at 70°C to yield 2-butyl-4-hydroxymethylimidazole.

  • Oxidation/Chlorination: Treat the intermediate with

    
     and DMF.
    
    • Critical Control Point: Maintain temperature at 95-100°C. The

      
       acts as both a chlorinating agent (at C4) and activates DMF for formylation (at C5).[1]
      
  • Workup: Quench in ice water, neutralize to pH 6.5 with NaOH. Extract with ethyl acetate.

  • Purification: Recrystallize from hexane/ethyl acetate (Yield: ~65-70%).

Protocol B: Antimicrobial Susceptibility Assay (Agar Well Diffusion)

Rationale: A self-validating protocol using positive and negative controls to ensure assay integrity.[1]

Materials:

  • Muller-Hinton Agar (MHA) plates.[1]

  • Test Compounds: Imidazole derivatives (dissolved in DMSO).[2]

  • Standard: Streptomycin (10 µ g/disc ).

  • Control: Pure DMSO (Negative control).

Procedure:

  • Inoculation: Prepare a standardized bacterial suspension (

    
     CFU/mL) matching 0.5 McFarland standard. Swab the entire MHA surface.
    
  • Well Preparation: Use a sterile 6mm cork borer to punch wells into the agar.

  • Dosing: Add 50 µL of the test compound (concentration range: 25 - 100 µg/mL) into the wells.

    • Self-Validation: Ensure the DMSO control well shows zero inhibition. If inhibition occurs, the solvent is toxic, invalidating the result.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using a vernier caliper.

    • Interpretation: ZOI > 20mm indicates High Sensitivity . ZOI < 10mm indicates Resistance .

References

  • Synthesis and Antimicrobial Activity of 2-n-butyl-4-chloro-5-formyl imidazole Analogues. World News of Natural Sciences. (2024).[1][2] Link

  • Butyl 5-formyl-1H-imidazole-4-carboxylate: A Versatile Synthetic Intermediate. BenchChem Technical Report. Link[1]

  • Molecular docking studies of some new imidazole derivatives for antimicrobial properties. Arabian Journal of Chemistry. (2011). Link

  • Discovery of 5-formyl-1H-imidazole-4-carboxamide derivatives as HIV-1 Integrase Inhibitors. ResearchGate / Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis of Losartan Analogues via Butyl-chloro-formyl-imidazole. Bangladesh Journal of Scientific Research. (2023). Link

Sources

Validation

Comparative Reactivity of Imidazole-4-Carboxylate Esters: A Technical Guide

Topic: Comparing the Reactivity of Different Imidazole-4-Carboxylate Esters Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary Imidazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Reactivity of Different Imidazole-4-Carboxylate Esters Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

Imidazole-4-carboxylate esters represent a critical scaffold in medicinal chemistry, most notably in the anesthetic etomidate and its "soft drug" analogs. Their reactivity is governed by a complex interplay between the electronic amphoterism of the imidazole ring and the steric profile of the ester alkyl group.

This guide objectively compares the reactivity of methyl, ethyl, isopropyl, and tert-butyl imidazole-4-carboxylates. It highlights the divergence between chemical hydrolysis (governed by sterics and electronics) and enzymatic metabolism (governed by binding affinity to Carboxylesterases, CES), providing actionable data for lead optimization.

Mechanistic Principles

The Imidazole Electronic Effect

The imidazole ring exerts a unique influence on the C4-ester carbonyl due to its ability to act as both an electron donor and acceptor depending on protonation states.

  • N3 (Pyridine-like): Acts as a general base.[1] In neutral media, it can facilitate intramolecular catalysis of ester hydrolysis if the geometry permits (though less common for C4-esters than C2-derivatives).

  • N1 (Pyrrole-like): When substituted (e.g., N-methyl, N-phenylethyl), it prevents tautomerization, fixing the bond order. The lone pair on N1 donates electron density into the ring, slightly reducing the electrophilicity of the C4-carbonyl compared to a pyridine ester, but making it more reactive than a simple aliphatic amide.

Intramolecular Catalysis (The "Special Function")

Unlike simple benzoates, imidazole esters can exhibit intramolecular general base catalysis . The unprotonated N3 nitrogen can activate a water molecule or nucleophile, directing it toward the C4-carbonyl carbon. This effect is pH-dependent; protonation of the imidazole ring (forming the imidazolium species) abolishes this catalysis and can actually inhibit hydrolysis by electrostatic repulsion of the attacking protonated nucleophile, or accelerate it if the mechanism shifts to acid-catalysis.

ImidazoleCatalysis cluster_0 Intramolecular General Base Catalysis cluster_1 Reaction Outcome N3 Imidazole N3 (General Base) Water H2O (Nucleophile) N3->Water Deprotonates Carbonyl C4-Carbonyl (Electrophile) Water->Carbonyl Attacks Tetrahedral Tetrahedral Intermediate Carbonyl->Tetrahedral Product Carboxylic Acid + Alcohol Tetrahedral->Product Collapse

Figure 1: Mechanism of intramolecular general base catalysis in imidazole ester hydrolysis.

Comparative Reactivity Analysis

Chemical vs. Enzymatic Stability

A critical finding for drug developers is that chemical stability does not predict enzymatic stability for this class. While steric bulk protects against chemical hydrolysis, specific enzyme pockets (like CES1) may tolerate or even prefer certain alkyl chains.

Table 1: Reactivity Profile of Imidazole-4-Carboxylate Analogs[2][3]
Ester Group (R)Chemical Hydrolysis (

)
Enzymatic Stability (Human S9/Plasma)Synthetic UtilityKey Observation
Methyl HighLow (

min)
PrecursorProne to rapid non-specific hydrolysis.
Ethyl ModerateModerate (

min)
Clinical Standard Basis for Etomidate . Balanced stability.
Isopropyl LowHighSteric ProtectionSignificant resistance to chemical base hydrolysis.
tert-Butyl Very LowVery HighProtecting GroupRequires acid (TFA/HCl) for cleavage; base stable.
Methoxycarbonyl-Ethyl Very HighUltra-Short (

min)
Soft Drug Designed for rapid metabolism (e.g., MOC-etomidate).
Case Study: Etomidate Analogs

Research into "soft drug" analogs of etomidate reveals a counter-intuitive trend in enzymatic hydrolysis.

  • Observation: In vitro studies comparing Methyl (MTO), Ethyl (ETO), and Fluoroethyl (FETO) analogs of etomidate showed no statistical difference in stability against Carboxylesterases (CES).[4]

  • Implication: Changing the C4-ester from ethyl to methyl does not significantly accelerate metabolism in the presence of CES enzymes, suggesting the rate-limiting step is enzyme deacylation or binding, not the steric hindrance of the alkyl group itself.

  • Solution: To achieve ultra-short action (soft drugs), modification of the ester alkyl chain itself to include a distal metabolically labile ester (e.g., Methoxycarbonyl-etomidate) is required, rather than just shortening the ethyl group to methyl.[5]

Experimental Protocols

Protocol A: Kinetic Stability Assay (Chemical vs. Enzymatic)

Objective: To differentiate between intrinsic chemical reactivity and enzymatic susceptibility.

Materials:

  • Test Compounds: Methyl, Ethyl, and Isopropyl imidazole-4-carboxylates (10 mM DMSO stock).

  • Media:

    • Chemical: Phosphate Buffer (PBS), pH 7.4 and pH 9.0.

    • Enzymatic: Pooled Human Liver S9 fraction or Rat Plasma.

Workflow:

  • Preparation: Dilute DMSO stock to 10 µM in pre-warmed (37°C) medium.

  • Incubation: Incubate in a shaking water bath.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
Protocol B: Synthesis via Oxidative Cyclization

A modern, metal-free approach to synthesizing diverse imidazole-4-carboxylates.

  • Reactants: Mix Enamine (1.0 equiv) and

    
    -BuONO (2.0 equiv) in DMSO.
    
  • Conditions: Stir at 80°C for 2-4 hours under air.

  • Mechanism:

    
    -BuONO acts as both oxidant and nitrogen source, effecting a formal [4+1] cycloaddition.[6]
    
  • Purification: Extract with EtOAc, wash with brine, and purify via silica gel chromatography (Hexane/EtOAc gradient).

ExperimentalWorkflow cluster_Chem Chemical Stability cluster_Enz Enzymatic Stability Start Start: 10mM Stock Solution Buffer PBS pH 7.4 / 9.0 Start->Buffer Plasma Liver S9 / Plasma Start->Plasma Quench Quench: ACN + IS Buffer->Quench t = 0-120 min Plasma->Quench t = 0-120 min Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate t1/2 Analysis->Data

Figure 2: Workflow for comparative kinetic stability assay.

References

  • Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. PubMed. [Link]

  • Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. RSC Publishing. [Link]

  • Etomidate and Etomidate Analogues: Molecular Pharmacology and Behavioral Actions. Anesthesia Key. [Link]

  • Modifying Methoxycarbonyl Etomidate's Inter-Ester Spacer Optimizes In Vitro Metabolic Stability. PMC. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. PubMed. [Link]

Sources

Comparative

Assessing the Purity of Synthesized Butyl 5-formyl-1H-imidazole-4-carboxylate

Executive Summary Butyl 5-formyl-1H-imidazole-4-carboxylate (BFIC) is a critical bifunctional intermediate, most notably serving as a scaffold in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan, Olme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Butyl 5-formyl-1H-imidazole-4-carboxylate (BFIC) is a critical bifunctional intermediate, most notably serving as a scaffold in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan, Olmesartan). Its purity is the rate-limiting factor in downstream cyclization reactions; impurities such as the oxidized carboxylic acid , hydrolyzed free acid , or regioisomeric N-alkylated byproducts can terminate chain elongation or poison metal catalysts.

This guide compares the three primary methodologies for assessing BFIC purity: Reverse-Phase HPLC (RP-HPLC) , Quantitative NMR (qNMR) , and LC-MS . While HPLC remains the workhorse for routine QC, this guide argues that qNMR is the superior method for establishing absolute purity of the primary reference standard due to the molecule's propensity for hydrate formation and tautomeric equilibrium.

Critical Chemical Context: The "Chameleon" Effect

Before selecting an analytical method, one must understand the dynamic behavior of BFIC in solution. As a Senior Scientist, I have observed two specific phenomena that frequently lead to false "impurity" flags in standard assays:

  • Annular Tautomerism: The proton on the imidazole nitrogen (N1 vs. N3) is labile. In solution, the 4-carboxylate/5-formyl and 5-carboxylate/4-formyl forms exist in rapid equilibrium. On slow timescales (NMR), this averages signals; on fast timescales or specific HPLC interactions, it can cause peak broadening.

  • Aldehyde Hydration: The electron-withdrawing ester at position 4 activates the C-5 aldehyde. In the presence of water (even atmospheric moisture or aqueous mobile phases), the aldehyde reversibly forms a gem-diol (hydrate) .

    • Impact: HPLC chromatograms may show a split peak (aldehyde vs. hydrate) if the kinetics of hydration match the column residence time.

Comparative Analysis of Analytical Methodologies

Method A: RP-HPLC with UV Detection (The Routine Standard)

Best For: Routine Quality Control (QC), Trace Impurity Quantification (<0.1%).

RP-HPLC is the industry standard, but for BFIC, standard generic gradients fail. The basic imidazole ring interacts with residual silanols on C18 columns, causing tailing.

  • The Fix: We must use a chaotropic buffer or ion-pairing agent at acidic pH to protonate the imidazole fully (pKa ~6-7), ensuring it elutes as a single, sharp cationic species.

Method B: qNMR (The Orthogonal Validator)

Best For: Assay Potency Assignment, Reference Standard Qualification.

qNMR is superior for determining the "mass balance" purity because it does not require a reference standard of the analyte itself. It is immune to the extinction coefficient differences that plague UV analysis of oxidation byproducts.

  • The Fix: Use DMSO-d6 as the solvent. It prevents the formation of the aldehyde hydrate (which occurs in D2O/MeOD), ensuring the aldehyde proton signal (CHO) integrates cleanly as 1H.

Method C: LC-MS (The Troubleshooter)

Best For: Structure Elucidation of Unknown Impurities.

Essential when a new peak appears. It distinguishes between the oxidized impurity (M+16) and the hydrolyzed ester (M-56).

Summary Comparison Table
FeatureRP-HPLC (UV)qNMR (1H)LC-MS
Primary Utility Routine QC & % AreaAbsolute Assay (w/w%)Impurity ID
Reference Std? Required Not Required (Internal Std)Not Required
Precision High (<0.5% RSD)Moderate (~1.0% RSD)Low (Qualitative)
Specificity Separates isomersCan overlapMass-specific
LOD (Limit of Detection) ~0.01% ~0.5%<0.001%
Critical Risk Peak splitting (Hydrates)Solvent peak overlapIon suppression

Detailed Experimental Protocols

Protocol 1: Optimized RP-HPLC for BFIC

Rationale: A phosphate buffer at pH 3.0 suppresses silanol activity and keeps the imidazole protonated, preventing peak tailing.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar salts)

    • 2-15 min: 10% → 60% B (Linear gradient)

    • 15-20 min: 60% → 90% B (Wash lipophilic dimers)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Imidazole ring) and 280 nm (Aldehyde conjugation).

  • Temperature: 30°C.

Data Interpretation:

  • BFIC Retention Time: ~8.5 min.

  • Impurity A (Free Acid): ~4.2 min (Hydrolysis product, more polar).

  • Impurity B (Oxidized Acid): ~5.1 min (Aldehyde → Carboxylic acid).

Protocol 2: qNMR Purity Assessment

Rationale: DMSO-d6 is used to inhibit gem-diol formation. Maleic acid is selected as the Internal Standard (IS) because its alkene protons (6.2 ppm) do not overlap with the imidazole aromatics (7.8-8.0 ppm) or the aldehyde (9.8 ppm).

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

  • Preparation:

    • Weigh ~10 mg of BFIC (analyte) directly into an NMR tube (precision: ±0.01 mg).

    • Weigh ~5 mg of Maleic Acid (IS) into the same tube.

    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: Aldehyde protons have long T1 relaxation times. Short delays underestimate purity).

    • Scans: 16-32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific chemical pathways affecting analysis.

Diagram 1: Analytical Decision Matrix

This workflow guides the researcher on which method to apply based on the synthesis stage.

AnalysisWorkflow Start Synthesized Crude BFIC Check1 Is material for final release? Start->Check1 Routine Routine QC Check1->Routine No (In-process) Absolute Reference Std Characterization Check1->Absolute Yes (Final) MethodHPLC Method A: RP-HPLC (Phosphate pH 3.0) Routine->MethodHPLC MethodNMR Method B: qNMR (DMSO-d6, d1=60s) Absolute->MethodNMR Result1 Purity > 98%? MethodHPLC->Result1 MethodNMR->Result1 LCMS Method C: LC-MS (Identify Impurities) Result1->LCMS No (Unknown Peak) Release Release for Synthesis Result1->Release Yes LCMS->Start Re-purify

Caption: Decision tree for selecting the appropriate analytical technique based on the stage of development.

Diagram 2: The Hydration Trap

This diagram explains why standard aqueous HPLC can fail if pH/Solvent isn't controlled.

Hydration Aldehyde BFIC (Aldehyde Form) Sharp Peak Equilibrium Dynamic Equilibrium (Fast Exchange) Aldehyde->Equilibrium Water + H2O (Mobile Phase) Water->Equilibrium Equilibrium->Aldehyde Organic Solvent (DMSO/ACN) GemDiol Gem-Diol (Hydrate) Broad/Split Peak Equilibrium->GemDiol Neutral pH

Caption: The mechanism of on-column hydration. In aqueous mobile phases at neutral pH, the aldehyde exists in equilibrium with the gem-diol, causing peak splitting.

References

  • Lázaro Martínez, J. M., et al. "NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives."[1] The Journal of Organic Chemistry, vol. 75, no. 10, 2010, pp. 3208–3213. Available at: [Link]

  • SIELC Technologies. "Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]

  • PubChem. "Ethyl 5-formyl-1H-imidazole-4-carboxylate (Analogous Structure Data)." National Library of Medicine. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.